molecular formula C28H22O6 B3034946 cis-epsilon-Viniferin CAS No. 253435-07-3

cis-epsilon-Viniferin

Cat. No.: B3034946
CAS No.: 253435-07-3
M. Wt: 454.5 g/mol
InChI Key: FQWLMRXWKZGLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[6-Hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol is a natural product found in Hopea utilis, Vitis amurensis, and other organisms with data available.

Properties

IUPAC Name

5-[6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWLMRXWKZGLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

cis-epsilon-Viniferin natural sources and isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Isolation of cis-epsilon-Viniferin

This technical guide provides a comprehensive overview of this compound, a resveratrol dimer of significant interest to the scientific community. The document details its natural occurrences, presents methodologies for its isolation, and illustrates key biological signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Natural Sources of this compound

This compound is a naturally occurring stilbenoid found in a variety of plant species. Its presence is often associated with the plant's defense mechanisms. The primary natural sources are grapevines (Vitis vinifera), where it is found in various parts of the plant, particularly the woody tissues.[1][2] Red wine also serves as a notable dietary source of this compound.[1][3] The formation of this compound can be induced by ultraviolet (UV) irradiation of its trans-isomer.[1][4] Furthermore, light exposure during extraction processes can promote the isomerization of trans-epsilon-viniferin to the cis form.[5]

Plant/SourceFamilyPart(s)Other Notes
Grapes (Vitis vinifera)VitaceaeCanes, wood, roots, stems, bark, leaves, seeds, berriesA primary and widely studied source.[1][2]
Red Wine--A significant dietary source with concentrations varying by region and type.[1][3]
Caragana spp.FabaceaeNot specified
Carex spp.CyperaceaeNot specified
Hopea spp.DipterocarpaceaeNot specified
Paeonia spp.PaeoniaceaeNot specified
Cotylelobium melanoxylonDipterocarpaceaeWood, bark

Isolation Methodologies

The isolation of this compound from its natural sources requires multi-step purification strategies to separate it from a complex mixture of other phytochemicals. Below are detailed protocols for key isolation techniques reported in the literature.

Protocol 1: Isolation from Red Wine

This protocol describes a three-step method for the isolation and purification of this compound from red wine, specifically an Algerian Merlot.[3]

Step 1: Column Chromatography (Initial Fractionation)

  • Stationary Phase: Cation-exchange resin.

  • Objective: To perform an initial fractionation of the wine polyphenols.

  • Procedure:

    • Pass the red wine sample through the cation-exchange column.

    • Elute with appropriate solvents to obtain a crude polyphenolic fraction.

Step 2: Centrifugal Partition Chromatography (CPC) (Further Purification)

  • Instrumentation: A centrifugal partition chromatograph.[6][7][8][9]

  • Solvent System: A biphasic solvent system of water/ethanol/ethyl acetate/hexane.

  • Objective: To separate the crude polyphenolic fraction into simpler fractions based on the partitioning of the compounds between the two immiscible liquid phases.

  • Procedure:

    • Prepare and equilibrate the CPC column with the selected two-phase solvent system.

    • Dissolve the crude polyphenolic fraction from Step 1 in a suitable solvent and inject it into the CPC system.

    • Perform the separation and collect the resulting fractions.

Step 3: Semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

  • Stationary Phase: A C18 column.

  • Mobile Phase: A gradient of water and acetonitrile (specific gradient not detailed in the source).

  • Objective: To isolate pure this compound from the CPC fractions.

  • Procedure:

    • Analyze the fractions from the CPC by analytical HPLC to identify those containing this compound.

    • Pool the relevant fractions, concentrate them, and inject them into the semi-preparative RP-HPLC system.

    • Collect the peak corresponding to this compound.

    • Confirm the structure and purity of the isolated compound using spectroscopic methods such as NMR and Mass Spectrometry.[3]

Protocol 2: Isolation from Grapevine Canes using High-Performance Counter-Current Chromatography (HPCCC)

This protocol outlines a two-step HPCCC method for the isolation of epsilon-viniferin from a commercial grapevine cane extract.[10]

Step 1: Pre-separation by HPCCC

  • Instrumentation: High-Performance Counter-Current Chromatograph (HPCCC).

  • Solvent System: n-hexane/ethyl acetate/methanol/water (1.0/2.0/1.0/2.0; v/v/v/v).

  • Sample: 600 mg of a commercial grapevine cane extract (Vineatrol®30).

  • Mode of Operation: Head-to-tail.

  • Objective: To enrich the target compounds.

  • Procedure:

    • Dissolve the grapevine cane extract in the solvent system.

    • Perform the HPCCC separation and collect the fractions.

Step 2: Final Purification by HPCCC

  • Objective: To obtain pure epsilon-viniferin from the enriched fractions.

  • Procedure:

    • Pool the fractions containing epsilon-viniferin from the pre-separation step.

    • Perform a second HPCCC separation on the pooled fractions using an optimized solvent system to achieve high purity.

Protocol 3: Isolation from Vine Shoots using Liquid-Liquid Extraction and Adsorption Chromatography

This protocol is derived from a patent describing a method for obtaining epsilon-viniferin from vine shoot extracts.[11]

Step 1: Crude Extraction

  • Starting Material: Dry vine shoots.[12]

  • Solvent: Ethanol or acetone.

  • Procedure:

    • Macerate the ground, dry vine shoots in the chosen solvent.

    • Filter the mixture and evaporate the solvent from the supernatant to obtain a crude extract.

Step 2: Liquid-Liquid Partitioning

  • Procedure:

    • Dissolve 1 g of the crude extract in 500 ml of an acetone-water solution (2:98).

    • Perform a liquid-liquid extraction with ethyl acetate (2 x 500 ml).

    • Separate the aqueous and organic phases. The aqueous phase will be enriched with epsilon-viniferin.

    • Concentrate the aqueous phase by evaporation under vacuum and then lyophilize.

Step 3: Adsorption-Desorption Chromatography

  • Solid Substrate: Poly(vinylidene fluoride) (PVDF).

  • Adsorption Step: Dissolve the enriched extract from the previous step in a suitable solvent and pass it through the PVDF column.

  • Desorption Step: Elute the bound epsilon-viniferin from the column using a solvent mixture with a higher proportion of organic solvent, such as acetonitrile-water (95:5), acetone-water (90:10), or methanol-water (50:50).[11]

  • Final Processing: Collect the eluate, evaporate the organic solvent, and lyophilize to obtain purified epsilon-viniferin.

Quantitative Data Summary

The concentration and yield of this compound can vary significantly depending on the natural source and the isolation method employed.

Table 1: Concentration of epsilon-Viniferin in Natural Sources

SourceConcentration
Red Wine~0.16 mg per 100 g
North African Wines0.10 to 1.12 mg/L

Table 2: Yields from Isolation Protocols

Isolation MethodStarting MaterialYield of epsilon-ViniferinPurity
Two-step HPCCC600 mg of commercial grapevine cane extract19 mg94%

Biological Signaling Pathways

This compound and its isomers have been shown to possess a range of biological activities, including anti-cancer and anti-inflammatory effects. The following diagrams illustrate some of the key signaling pathways involved.

Pro-Apoptotic Signaling Pathway in C6 Glioma Cells

In C6 glioma cells, epsilon-viniferin, particularly in combination with cisplatin, has been shown to induce apoptosis through the activation of the caspase cascade.[2] This involves both the extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) pathways, culminating in the activation of the executioner caspase-3.[2]

G cluster_0 Apoptotic Stimulus cluster_1 Initiator Caspases cluster_2 Executioner Caspase cluster_3 Cellular Response epsilon-Viniferin + Cisplatin epsilon-Viniferin + Cisplatin Caspase-8 Caspase-8 epsilon-Viniferin + Cisplatin->Caspase-8 activates Caspase-9 Caspase-9 epsilon-Viniferin + Cisplatin->Caspase-9 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Pro-apoptotic pathway of epsilon-viniferin in C6 cells.

Anti-Inflammatory Signaling Pathway

epsilon-Viniferin has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[13] Additionally, in a model of acute liver failure, a combination of resveratrol and epsilon-viniferin was shown to downregulate the expression of inflammatory mediators like TNF-α, iNOS, and COX-2.[14]

G Inflammatory Stimulus Inflammatory Stimulus NF-kB Signaling NF-kB Signaling Inflammatory Stimulus->NF-kB Signaling activates Pro-inflammatory Mediators TNF-a, IL-6, iNOS, COX-2 NF-kB Signaling->Pro-inflammatory Mediators induces expression of epsilon-Viniferin epsilon-Viniferin epsilon-Viniferin->NF-kB Signaling inhibits

Caption: Anti-inflammatory action of epsilon-viniferin via NF-kB.

Conclusion

This compound is a promising natural compound with a range of potential therapeutic applications. Its primary natural sources are grapevines and their derived products. The isolation of this compound from complex natural matrices requires sophisticated multi-step chromatographic techniques. The biological activity of epsilon-viniferin, particularly its pro-apoptotic and anti-inflammatory effects, is mediated through key cellular signaling pathways. This guide provides a foundational understanding for researchers and professionals aiming to explore the potential of this compound in drug discovery and development.

References

The Biosynthesis of cis-ε-Viniferin in Vitis vinifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of cis-ε-viniferin in Vitis vinifera (grapevine). It covers the core biosynthetic pathway, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to the study of this promising bioactive compound.

Introduction

Stilbenoids, a class of phenolic compounds produced by plants in response to stress, have garnered significant attention for their diverse biological activities. Among these, ε-viniferin, a dehydrodimer of resveratrol, has demonstrated potent antioxidant, anti-inflammatory, and cardioprotective properties. cis-ε-Viniferin, a stereoisomer of the more commonly studied trans-ε-viniferin, is also present in grapevine and its derivatives, contributing to the overall biological activity of stilbenoid-rich extracts. Understanding the biosynthetic pathway of cis-ε-viniferin is crucial for its potential applications in pharmaceuticals and nutraceuticals.

This guide details the multi-step synthesis of cis-ε-viniferin, from the initial phenylpropanoid pathway to the final stereochemical configuration.

The Biosynthetic Pathway of cis-ε-Viniferin

The biosynthesis of cis-ε-viniferin in Vitis vinifera is a multi-stage process that begins with the general phenylpropanoid pathway, leading to the formation of resveratrol, the monomeric precursor of all viniferins. The pathway can be broadly divided into three key stages:

  • Synthesis of trans-Resveratrol: This stage involves the condensation of p-coumaroyl-CoA and malonyl-CoA, catalyzed by the key enzyme stilbene synthase (STS).

  • Oxidative Dimerization to trans-ε-Viniferin: trans-Resveratrol undergoes oxidative coupling to form trans-ε-viniferin. This reaction is primarily catalyzed by peroxidases (PRX).

  • Photoisomerization to cis-ε-Viniferin: The final step involves the conversion of trans-ε-viniferin to its cis isomer, a process driven by exposure to ultraviolet (UV) radiation. There is currently no evidence to support a direct enzymatic synthesis of cis-ε-viniferin.

The overall biosynthetic pathway is depicted in the following diagram:

cis-epsilon-Viniferin Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 Stilbenoid Biosynthesis Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL trans-Resveratrol trans-Resveratrol p-Coumaroyl-CoA->trans-Resveratrol Stilbene Synthase (STS) 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->trans-Resveratrol trans-epsilon-Viniferin trans-epsilon-Viniferin trans-Resveratrol->trans-epsilon-Viniferin Peroxidases (PRX) This compound This compound trans-epsilon-Viniferin->this compound UV Light

Biosynthesis of this compound

Regulation of Stilbenoid Biosynthesis

The production of stilbenoids, including the precursors to cis-ε-viniferin, is tightly regulated and induced by various biotic and abiotic stresses. Key regulatory mechanisms include the transcriptional activation of biosynthetic genes in response to stimuli such as fungal infection and UV irradiation.

Fungal Elicitor Signaling

Fungal pathogens, such as Botrytis cinerea, trigger a defense response in grapevine that includes the production of stilbenoids. Chitin, a major component of fungal cell walls, acts as a microbe-associated molecular pattern (MAMP) that is recognized by LysM receptor kinases on the plant cell surface, such as VvLYK1-1 and VvLYK1-2[1]. This recognition initiates a downstream signaling cascade, likely involving mitogen-activated protein kinases (MAPKs), which ultimately leads to the activation of transcription factors, including MYB14 and MYB15. These transcription factors then bind to the promoters of stilbene synthase (STS) genes, inducing their expression and subsequent resveratrol synthesis.

Fungal_Elicitor_Signaling Chitin Chitin VvLYK1-1/VvLYK1-2 LysM Receptors (VvLYK1-1/VvLYK1-2) Chitin->VvLYK1-1/VvLYK1-2 Recognition MAPK_Cascade MAPK Cascade VvLYK1-1/VvLYK1-2->MAPK_Cascade Signal Transduction MYB14_MYB15 Transcription Factors (MYB14/MYB15) MAPK_Cascade->MYB14_MYB15 Activation STS_Gene_Expression Stilbene Synthase Gene Expression MYB14_MYB15->STS_Gene_Expression Induction

Fungal Elicitor Signaling Pathway
UV Radiation Signaling

UV radiation, particularly UV-B and UV-C, is a potent abiotic elicitor of stilbene biosynthesis. The UV-B photoreceptor UVR8 perceives UV-B radiation, leading to its monomerization and interaction with COP1. This initiates a signaling cascade that results in the activation of transcription factors such as HY5, which in turn can regulate the expression of MYB transcription factors like MYB14 and MYB15, ultimately leading to the induction of STS gene expression[2][3][4][5].

UV_Signaling_Pathway UV_Radiation UV Radiation UVR8_Receptor UVR8 Photoreceptor UV_Radiation->UVR8_Receptor Perception COP1 COP1 UVR8_Receptor->COP1 Interaction HY5 HY5 Transcription Factor COP1->HY5 Activation MYB14_MYB15 Transcription Factors (MYB14/MYB15) HY5->MYB14_MYB15 Regulation STS_Gene_Expression Stilbene Synthase Gene Expression MYB14_MYB15->STS_Gene_Expression Induction

UV Radiation Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of ε-viniferin in Vitis vinifera.

EnzymeSubstrateKmVmaxSource OrganismReference
Polyphenol Oxidase (PPO)trans-Resveratrol118.35 ± 49.84 µM2.18 ± 0.46 µmol·min⁻¹·mg⁻¹Vitis vinifera[6]
CompoundTissueConcentrationElicitor/ConditionReference
trans-ResveratrolBerry Skin0.01 - 84.63 µg/g FWVarious cultivars
cis-PiceidBerry Skinup to 360.12 µg/g FWVarious cultivars
trans-PiceidBerry Skinup to 24.49 µg/g FWVarious cultivars
ε-ViniferinCell CultureIncreased productionFungal elicitors[7]
δ-ViniferinCell CultureIncreased productionFungal elicitors[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of cis-ε-viniferin biosynthesis.

Extraction and HPLC Analysis of Viniferin Isomers

This protocol describes the extraction of stilbenoids from grapevine tissues and their quantification using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Tissue_Homogenization Homogenize Grape Tissue (e.g., berry skin) in Liquid Nitrogen Extraction Extract with Methanol/Water (80:20, v/v) Tissue_Homogenization->Extraction Centrifugation Centrifuge and Collect Supernatant Extraction->Centrifugation Filtration Filter through 0.22 µm Syringe Filter Centrifugation->Filtration Injection Inject Sample onto HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection Detection with DAD or Fluorescence Detector Separation->Detection Quantification Quantify using External Standards Detection->Quantification

HPLC Analysis Workflow

Materials:

  • Grapevine tissue (e.g., berry skins, leaves)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Water (ultrapure)

  • Formic acid (optional)

  • Acetonitrile (HPLC grade)

  • Standards: trans-resveratrol, trans-ε-viniferin, cis-ε-viniferin

  • HPLC system with a Diode Array Detector (DAD) or Fluorescence Detector (FLD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

  • Extraction:

    • Freeze grapevine tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol in water.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Repeat the extraction of the pellet with another 1 mL of 80% methanol.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 200 µL of 50% methanol.

    • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-30 min: 10-50% B (linear gradient)

      • 30-35 min: 50-90% B (linear gradient)

      • 35-40 min: 90% B (isocratic)

      • 40-45 min: 90-10% B (linear gradient)

      • 45-50 min: 10% B (isocratic)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection:

      • DAD: Monitor at 286 nm (for cis-isomers) and 306 nm (for trans-isomers).

      • FLD: Excitation at 330 nm, Emission at 374 nm.

    • Quantification: Prepare a calibration curve using authentic standards of trans-resveratrol, trans-ε-viniferin, and cis-ε-viniferin.

Stilbene Synthase (STS) Enzyme Assay

This protocol outlines a method for measuring the activity of stilbene synthase in protein extracts from Vitis vinifera.

Workflow Diagram:

STS_Assay_Workflow cluster_0 Enzyme Preparation cluster_1 Enzyme Reaction cluster_2 Product Analysis Tissue_Homogenization Homogenize Grape Tissue in Extraction Buffer Centrifugation Centrifuge and Collect Supernatant (Crude Protein Extract) Tissue_Homogenization->Centrifugation Reaction_Mix Prepare Reaction Mixture: Buffer, p-Coumaroyl-CoA, Malonyl-CoA, Protein Extract Centrifugation->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Stop_Reaction Stop Reaction with Acetic Acid Incubation->Stop_Reaction Extraction Extract Resveratrol with Ethyl Acetate Stop_Reaction->Extraction HPLC_Analysis Analyze by HPLC and Quantify Resveratrol Extraction->HPLC_Analysis

Stilbene Synthase Assay Workflow

Materials:

  • Grapevine tissue

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10 mM β-mercaptoethanol, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (PVP).

  • Reaction Buffer: 100 mM Potassium phosphate buffer (pH 7.0).

  • Substrates: p-coumaroyl-CoA, [2-¹⁴C]malonyl-CoA (for radioactive assay) or non-labeled malonyl-CoA (for HPLC assay).

  • Stop Solution: Acetic acid.

  • Ethyl acetate.

  • Scintillation cocktail (for radioactive assay).

Procedure:

  • Protein Extraction:

    • Homogenize grapevine tissue in ice-cold extraction buffer.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay (Radioactive Method):

    • Prepare a reaction mixture containing:

      • 100 mM Potassium phosphate buffer (pH 7.0)

      • 10 µM p-coumaroyl-CoA

      • 20 µM [2-¹⁴C]malonyl-CoA (specific activity ~2 GBq/mol)

      • 5-20 µg of crude protein extract

    • Incubate the reaction mixture at 30°C for 30 minutes.

    • Stop the reaction by adding 20 µL of acetic acid.

    • Extract the product with 200 µL of ethyl acetate.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper ethyl acetate phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Enzyme Assay (HPLC Method):

    • Follow the same reaction setup as the radioactive method, but use non-labeled malonyl-CoA.

    • After stopping the reaction, extract the product with ethyl acetate as described above.

    • Evaporate the ethyl acetate and reconstitute the residue in a known volume of methanol.

    • Analyze the sample by HPLC to quantify the amount of resveratrol produced, using a calibration curve of a resveratrol standard.

RT-qPCR Analysis of Stilbene Synthase (STS) Gene Expression

This protocol details the measurement of STS gene expression levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Workflow Diagram:

RT_qPCR_Workflow cluster_0 RNA to cDNA cluster_1 qPCR RNA_Extraction Extract Total RNA from Grape Tissue DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis Reverse Transcription to cDNA DNase_Treatment->cDNA_Synthesis qPCR_Reaction Set up qPCR Reaction: cDNA, Primers, SYBR Green Master Mix cDNA_Synthesis->qPCR_Reaction Amplification Perform qPCR Amplification qPCR_Reaction->Amplification Data_Analysis Analyze Ct Values and Calculate Relative Gene Expression Amplification->Data_Analysis

RT-qPCR Workflow

Materials:

  • Grapevine tissue

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for STS genes and a reference gene (e.g., Actin or GAPDH)

Primer Sequences for Vitis vinifera Stilbene Synthase (VvSTS):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
VvSTS (general)GTCATGGCTAGCACGAGGTTTGGCAATCCACATAGCAAGG

Reference Gene Primers:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
VvActinGGTATTGTGTTGGACTCTGGTGATACAGCACCTTCACCATTCCTT

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from grapevine tissue using a commercial kit or a standard protocol (e.g., CTAB method).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with oligo(dT) primers.

  • qPCR:

    • Prepare the qPCR reaction mixture containing:

      • SYBR Green qPCR master mix (2x)

      • Forward and reverse primers (10 µM each)

      • Diluted cDNA template

      • Nuclease-free water

    • Perform the qPCR reaction using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s, 60°C for 30 s, and 72°C for 30 s).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target (STS) and reference genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

The biosynthesis of cis-ε-viniferin in Vitis vinifera is a complex process intricately linked to the plant's defense response. While the direct enzymatic synthesis of the cis isomer remains unproven, its formation via photoisomerization of trans-ε-viniferin is well-established. This guide provides a comprehensive overview of the biosynthetic pathway, its regulation, and the experimental methodologies required for its investigation. Further research into the specific peroxidases involved in resveratrol dimerization and a more detailed elucidation of the upstream signaling components will undoubtedly enhance our understanding and ability to harness the production of this valuable bioactive compound.

References

An In-depth Technical Guide to cis-epsilon-Viniferin: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-epsilon-viniferin is a naturally occurring stilbenoid, a resveratrol dimer, found in various plant sources, notably in grapes and wine. As a member of the viniferin family, it has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols and visualization of related biological pathways, to support ongoing research and drug development efforts.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its isolation, characterization, and formulation in various research and development applications.

PropertyValueReference
Molecular Formula C₂₈H₂₂O₆[1][2]
Molecular Weight 454.5 g/mol [1][2]
CAS Number 62250-12-8[2]
IUPAC Name 5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol[1][2]
Appearance Off-white to grayish powder[3]
Solubility Soluble in DMSO and methanol. Sparingly soluble in water.[3]
Stability Sensitive to light; can be formed from trans-epsilon-viniferin via photoisomerization upon UV irradiation.[4]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound.

UV-Visible Spectroscopy

In ethanol, this compound exhibits a maximum absorbance (λmax) at 285 nm. This characteristic absorption is attributed to the electronic transitions within its stilbenoid structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound has been confirmed using ¹H NMR and 2D correlation spectroscopy. While detailed spectral assignments for the cis-isomer are not as abundant in the literature as for the trans-isomer, the following provides a general overview based on available data for related compounds.

¹H NMR (in acetone-d₆): The proton NMR spectrum of viniferin isomers typically shows signals in the aromatic region (δ 6.0-7.5 ppm) corresponding to the protons of the phenyl and resorcinol rings. The protons of the dihydrofuran ring and the ethenyl bridge appear at characteristic chemical shifts that are crucial for distinguishing between cis and trans isomers.

¹³C NMR (in acetone-d₆): The carbon-13 NMR spectrum provides detailed information about the carbon skeleton. The spectrum for ε-viniferin isomers will show a number of signals corresponding to the 28 carbon atoms, with chemical shifts indicative of aromatic, olefinic, and aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of ε-viniferin isomers typically displays characteristic absorption bands corresponding to various functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3393O-H stretching (phenolic)
~1606, 1513, 1443C=C aromatic stretching
~832para-disubstituted benzene C-H bending

Experimental Protocols

Isolation and Purification of this compound from Wine

This protocol outlines a general procedure for the isolation and purification of this compound from a red wine matrix.

1. Initial Fractionation:

  • A red wine sample is first subjected to column chromatography for initial fractionation.

2. Centrifugal Partition Chromatography (CPC):

  • The fractions containing stilbenoids are then further separated using CPC. This technique allows for the separation of compounds based on their partitioning between two immiscible liquid phases.

3. High-Performance Liquid Chromatography (HPLC) Purification:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small percentage of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed for elution.

  • Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at 285 nm, the λmax of this compound.

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

  • Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).[5]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant capacity of this compound.[6][7][8][9]

1. Reagent Preparation:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration is typically adjusted to have an absorbance of around 1.0 at 517 nm.

2. Assay Procedure:

  • In a microplate or cuvette, add a specific volume of the this compound solution at various concentrations.

  • Add the DPPH solution to initiate the reaction.

  • A control containing the solvent and DPPH solution is also prepared.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

3. Measurement and Calculation:

  • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of this compound.

Biological Activity and Signaling Pathways

Epsilon-viniferin isomers have been shown to possess a range of biological activities, including anti-inflammatory and antioxidant effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Some studies on resveratrol and its derivatives suggest that they can inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits.[10][11][12]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Expression (Inflammation) Gene Expression (Inflammation) Nuclear Translocation->Gene Expression (Inflammation) activates This compound This compound This compound->IKK inhibits

Inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Studies on resveratrol suggest that it can modulate MAPK signaling, which may contribute to its observed biological effects.

MAPK_Modulation Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Cellular Responses Cellular Responses Transcription Factors->Cellular Responses This compound This compound This compound->MAPKKK modulates

Modulation of the MAPK signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the specific biological mechanisms of this compound and to explore its full therapeutic potential.

References

Navigating the Challenges of cis-ε-Viniferin Formulation: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals critical insights into the physicochemical properties of cis-ε-viniferin. This in-depth whitepaper focuses on the solubility and stability of this promising resveratrol dimer, providing a foundational resource for its advancement in pharmaceutical applications.

cis-ε-Viniferin, a stilbenoid found in various plant species, has garnered significant interest for its potential therapeutic activities. However, its development into a viable therapeutic agent is hampered by a lack of comprehensive data on its solubility in various solvent systems and its stability under different environmental conditions. This guide aims to address this knowledge gap by consolidating available information and providing detailed experimental protocols for its characterization.

Solubility Profile of cis-ε-Viniferin

Quantitative data on the solubility of cis-ε-viniferin in common laboratory solvents remains limited in publicly available literature. However, based on its chemical structure as a polyphenol and information from various sources, a qualitative solubility profile can be established. It is generally understood that cis-ε-viniferin, like other stilbenoids, exhibits poor aqueous solubility and is more soluble in organic solvents.

For comparative purposes, the solubility of the closely related and more extensively studied trans-resveratrol is presented in the table below. This data can serve as a useful reference for researchers working with cis-ε-viniferin, though it should be noted that the cis isomer may exhibit different solubility characteristics due to its distinct three-dimensional structure.

Table 1: Comparative Solubility of trans-Resveratrol in Various Solvents at 25°C

SolventSolubility (mg/mL)
Water0.05[1]
Ethanol~65[2]
Dimethyl Sulfoxide (DMSO)~65[2]
Polyethylene Glycol 400 (PEG-400)374[1]

One supplier of cis-ε-viniferin notes that a concentration of less than 1 mg/mL indicates that the product is slightly soluble or insoluble, suggesting that its aqueous solubility is indeed low[3].

Stability of cis-ε-Viniferin: A Multifactorial Challenge

The stability of cis-ε-viniferin is a critical parameter for its handling, formulation, and storage. Like other stilbenoids, it is susceptible to degradation under various conditions, including exposure to light, non-neutral pH, and elevated temperatures.

Photostability: cis-ε-Viniferin is known to be formed from its trans isomer through photoisomerization upon exposure to UV radiation[4]. This indicates that cis-ε-viniferin itself is photosensitive and can undergo further photochemical reactions. Therefore, it is imperative to protect solutions of cis-ε-viniferin from light to prevent degradation and isomerization.

pH Stability: The stability of stilbenoids is significantly influenced by the pH of the solution. Studies on the related compound trans-resveratrol have shown that it is relatively stable in acidic conditions (pH 1-6) but degrades exponentially in neutral to alkaline environments (pH > 6.8)[1][5][6]. It is highly probable that cis-ε-viniferin follows a similar pattern of instability at higher pH values due to the deprotonation of its phenolic hydroxyl groups, which makes the molecule more susceptible to oxidation.

Experimental Protocols

To facilitate further research and characterization of cis-ε-viniferin, this guide provides detailed experimental protocols for determining its solubility and stability.

Protocol 1: Determination of Solubility using the Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess cis-ε-viniferin to a known volume of solvent prep2 Seal the container to prevent solvent evaporation prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) prep2->equil1 equil2 Allow undissolved solid to settle equil1->equil2 analysis1 Withdraw an aliquot of the supernatant equil2->analysis1 analysis2 Filter through a 0.22 µm syringe filter analysis1->analysis2 analysis3 Dilute the filtrate with a suitable solvent analysis2->analysis3 analysis4 Quantify the concentration using a validated HPLC method analysis3->analysis4

Caption: Workflow for solubility determination.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to monitor the degradation of cis-ε-viniferin under various stress conditions.

G cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Sample Analysis prep1 Prepare a stock solution of cis-ε-viniferin in a suitable solvent (e.g., methanol) prep2 Dilute with buffers of different pH values (e.g., 2, 5, 7.4, 9) prep1->prep2 stress1 Incubate solutions at different temperatures (e.g., 4°C, 25°C, 40°C) prep2->stress1 stress2 Expose solutions to UV light (photostability) prep2->stress2 stress3 Protect control samples from light and store at a low temperature prep2->stress3 analysis1 Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours) stress1->analysis1 stress2->analysis1 stress3->analysis1 analysis2 Analyze by a validated stability-indicating HPLC method analysis1->analysis2 analysis3 Monitor the decrease in the peak area of cis-ε-viniferin and the appearance of degradation peaks analysis2->analysis3

Caption: Workflow for stability testing.

Involvement in Signaling Pathways

The biological effects of ε-viniferin isomers are an active area of research. One of the signaling pathways implicated in the action of ε-viniferin is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis. Inhibition of this pathway can have anti-cancer effects. The downstream signaling from VEGFR-2 can involve the p70S6 Kinase (p70S6K), a key regulator of protein synthesis and cell growth.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates ProteinSynthesis Protein Synthesis & Cell Growth p70S6K->ProteinSynthesis Promotes epsilon_viniferin ε-Viniferin epsilon_viniferin->VEGFR2 Inhibits

Caption: ε-Viniferin and the VEGFR-2 signaling pathway.

Conclusion

While the full physicochemical profile of cis-ε-viniferin is still being elucidated, this technical guide provides a crucial starting point for researchers. The presented information on its solubility and stability, along with detailed experimental protocols and insights into its biological context, will aid in the rational design of formulation strategies and the advancement of cis-ε-viniferin as a potential therapeutic agent. Further research is warranted to establish quantitative solubility and stability data to accelerate its journey from the laboratory to clinical applications.

References

An In-depth Technical Guide to the Discovery and History of cis-epsilon-Viniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical characterization, and biosynthesis of cis-epsilon-viniferin. It is intended for an audience with a scientific background, offering detailed experimental protocols and structured data for ease of reference and comparison.

Introduction and Discovery

Epsilon-viniferin (ε-viniferin), a resveratrol dimer, was first described in grapevine leaves in 1977 by Langcake and Pryce. They identified it as a phytoalexin, a compound produced by plants in response to stress, such as fungal infection or UV radiation. Their work established that ε-viniferin is synthesized via the oxidative cyclization of resveratrol.

While the trans-isomer of ε-viniferin was the initial focus of many studies, the cis-isomer was later identified. The first report of the isolation and structural elucidation of this compound was from a red Algerian Merlot wine. Subsequent research has confirmed its presence in various other plant sources, including the roots of Cyphostemma crotalarioides and various parts of the Vitis vinifera (grapevine) plant, particularly the woody canes. The cis-isomer can also be formed from the trans-isomer through UV irradiation.

Chemical Structure and Properties

This compound is a stilbenoid dimer with the molecular formula C₂₈H₂₂O₆ and a molecular weight of 454.5 g/mol . The molecule contains a dihydrofuran ring formed through the oxidative coupling of two resveratrol units. The "cis" designation refers to the stereochemistry at the dihydrofuran ring.

Experimental Protocols

Isolation of this compound from Grapevine Canes

The following is a representative protocol synthesized from methodologies described in the scientific literature for the isolation of ε-viniferin isomers from grapevine canes.

Objective: To isolate and purify this compound from grapevine cane extract.

Materials:

  • Dried and powdered grapevine canes (Vitis vinifera)

  • Ethanol (95%)

  • n-heptane

  • Ethyl acetate

  • Methanol

  • Water (deionized)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

  • Freeze-dryer

Methodology:

  • Extraction:

    • Macerate 100 g of powdered grapevine canes in 1 L of 80% ethanol at room temperature with continuous stirring for 24 hours.

    • Filter the mixture and collect the supernatant.

    • Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a water-methanol mixture.

    • Perform liquid-liquid partitioning against n-heptane to remove non-polar compounds.

    • Subsequently, partition the aqueous-methanolic phase with ethyl acetate to extract stilbenoids.

    • Collect the ethyl acetate phase and evaporate to dryness.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water and a low percentage of methanol in water to remove polar impurities.

    • Elute the stilbenoid-enriched fraction with a higher concentration of methanol.

    • Evaporate the eluate to dryness.

  • Preparative HPLC Purification:

    • Dissolve the enriched fraction in the mobile phase for injection.

    • Employ a preparative reversed-phase C18 HPLC column.

    • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol or acetonitrile.

    • A typical gradient could be: 0-10 min, 30% B; 10-40 min, 30-70% B; 40-50 min, 70-100% B; 50-60 min, 100% B. The flow rate would be in the range of 5-20 mL/min depending on the column dimensions.

    • Monitor the elution at a wavelength of 320 nm.

    • Collect the fraction corresponding to the retention time of this compound, which typically elutes before the trans-isomer.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Remove the solvent from the purified fraction using a rotary evaporator and then freeze-dry to obtain pure this compound.

Structural Characterization

The structure of the isolated this compound is typically confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to elucidate the complete chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural confirmation.

Quantitative Data

Mass Spectrometry Data

The following table summarizes the key mass spectrometry data for this compound.

Ionization ModeParent Ion (m/z)Key Fragment Ions (m/z)
ESI-453.1340 [M-H]⁻329, 243, 227, 215, 185
ESI+455.1492 [M+H]⁺437, 229, 228
NMR Spectroscopic Data

Visualizations

Biosynthesis of epsilon-Viniferin

The biosynthesis of ε-viniferin proceeds through the oxidative dimerization of resveratrol. This reaction is catalyzed by peroxidase enzymes. The following diagram illustrates the proposed pathway.

biosynthesis resveratrol1 Resveratrol radical1 Resveratrol Phenoxyl Radical resveratrol1->radical1 resveratrol2 Resveratrol radical2 Resveratrol Phenoxyl Radical resveratrol2->radical2 dimer ε-Viniferin (cis and trans isomers) radical1->dimer radical2->dimer peroxidase Peroxidases (e.g., VvPrx1, VvPrx2, COX-1) peroxidase->radical1 peroxidase->radical2

Caption: Proposed biosynthetic pathway of ε-viniferin from resveratrol.

Experimental Workflow for Isolation

The following diagram outlines the logical workflow for the isolation of this compound from grapevine canes.

isolation_workflow start Powdered Grapevine Canes extraction Solvent Extraction (e.g., 80% Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (vs. n-heptane, then with ethyl acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction concentration2 Concentration ethyl_acetate_fraction->concentration2 spe Solid-Phase Extraction (SPE) (C18) concentration2->spe enriched_fraction Stilbenoid-Enriched Fraction spe->enriched_fraction prep_hplc Preparative HPLC (Reversed-Phase C18) enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection final_product Pure cis-ε-Viniferin fraction_collection->final_product

Caption: Experimental workflow for the isolation of cis-ε-viniferin.

An In-depth Technical Guide to cis-ε-Viniferin: A Resveratrol Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-ε-Viniferin is a naturally occurring stilbenoid and a dimer of resveratrol, a well-researched polyphenol known for its numerous health benefits. As a member of the viniferin family, cis-ε-viniferin has garnered significant interest within the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on cis-ε-viniferin, focusing on its biochemical properties, relevant experimental methodologies, and implicated signaling pathways.

cis-ε-Viniferin is a stereoisomer of ε-viniferin, which is formed through the oxidative cyclization of two resveratrol units.[1] The cis configuration refers to the arrangement of substituents around the ethenyl bridge connecting the two resveratrol moieties. While the trans isomer is often more abundant, cis-ε-viniferin can be formed through photoisomerization of trans-ε-viniferin upon exposure to UV radiation.[2] This guide will delve into the specifics of this compound, presenting quantitative data, experimental protocols, and visual representations of its molecular interactions to aid researchers in their exploration of its therapeutic potential.

Biochemical and Biophysical Properties

PropertyValueReference
Molecular Formula C₂₈H₂₂O₆[3]
Molecular Weight 454.5 g/mol [3]
IUPAC Name 5-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diolN/A
CAS Number 62250-12-8[3]

Quantitative Biological Activity

The following tables summarize the available quantitative data on the biological activity of ε-viniferin. It is important to note that many studies do not differentiate between the cis and trans isomers. Where specified, the data pertains to the indicated isomer.

Table 1: Antioxidant Activity of ε-Viniferin

AssayIC₅₀ (µM)CompoundReference
DPPH Radical Scavenging80.12 ± 13.79ε-Viniferin[4]
Ferric Reducing Antioxidant Power (FRAP)28.81 ± 4.15ε-Viniferin[4]
Nitric Oxide (NO) Scavenging338.35 ± 89.47ε-Viniferin[5]

Table 2: Anticancer Activity of ε-Viniferin

Cell LineIC₅₀ (µM)CompoundReference
HepG2 (Hepatocellular Carcinoma)9.7 ± 0.4 (for R2-viniferin, a tetramer)R2-Viniferin[6]
C6 (Glioma)95 (in combination with cisplatin)ε-Viniferin[7]

Experimental Protocols

Isolation and Purification of cis-ε-Viniferin from Natural Sources

cis-ε-Viniferin can be isolated from various plant sources, notably from grapevine (Vitis vinifera) and their byproducts like wine.[1] A multi-step chromatographic approach is typically employed for its purification.

Protocol: Isolation from Red Wine [1]

  • Initial Fractionation: Red wine is first fractionated by column chromatography.

  • Centrifugal Partition Chromatography (CPC): The fraction containing stilbenes is then subjected to CPC. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

  • Semi-preparative HPLC: The enriched fraction from CPC is further purified using reverse-phase semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The purified compound's structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and 2D correlation spectroscopy) and Mass Spectrometry (MS).

Synthesis of cis-ε-Viniferin via Photoisomerization

cis-ε-Viniferin can be synthesized from its trans isomer through exposure to UV radiation.[2]

Protocol: Photoisomerization of trans-ε-Viniferin [2][5]

  • Dissolution: Dissolve trans-ε-viniferin in a suitable solvent (e.g., methanol).

  • UV Irradiation: Expose the solution to UV-A light (typically around 365 nm). The duration of exposure will influence the conversion rate.

  • Monitoring: Monitor the reaction progress using HPLC to track the formation of the cis isomer and the disappearance of the trans isomer.

  • Purification: Once a desirable conversion is achieved, purify cis-ε-viniferin from the reaction mixture using semi-preparative HPLC.

  • Characterization: Confirm the identity and purity of the isolated cis-ε-viniferin using NMR and MS analysis.

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [4]

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of cis-ε-viniferin.

  • In a 96-well plate, add the DPPH solution to each well containing different concentrations of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Cell-Based Assays for Anti-inflammatory and Anticancer Activity

Cell Viability Assay (MTT Assay) [8]

  • Seed cells (e.g., cancer cell lines or immune cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of cis-ε-viniferin for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at approximately 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Effects via NF-κB Signaling Pathway

cis-ε-Viniferin is suggested to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) nucleus->genes Induces cis_viniferin cis-ε-Viniferin cis_viniferin->IKK Inhibits Apoptosis_Pathway cis_viniferin cis-ε-Viniferin cellular_stress Cellular Stress cis_viniferin->cellular_stress Induces caspase8 Pro-caspase-8 cellular_stress->caspase8 Activates caspase9 Pro-caspase-9 cellular_stress->caspase9 Activates caspase8_active Caspase-8 caspase8->caspase8_active Cleavage caspase3 Pro-caspase-3 caspase8_active->caspase3 Activates caspase9_active Caspase-9 caspase9->caspase9_active Cleavage caspase9_active->caspase3 Activates caspase3_active Caspase-3 caspase3->caspase3_active Cleavage apoptosis Apoptosis caspase3_active->apoptosis Executes

References

Enzymatic Synthesis of cis-epsilon-Viniferin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-ε-Viniferin, a stereoisomer of the resveratrol dimer ε-viniferin, has garnered interest in the scientific community for its potential therapeutic applications. As a member of the stilbenoid family, it shares the bioactive potential of its parent compound, resveratrol, with possibilities of unique pharmacological activities. The enzymatic synthesis of cis-ε-viniferin offers a green and stereoselective alternative to chemical synthesis routes. This technical guide provides an in-depth overview of the enzymatic methods for synthesizing cis-ε-viniferin, with a focus on the enzymes involved, experimental protocols, and the underlying biochemical pathways.

Enzymatic Routes to ε-Viniferin Synthesis

The enzymatic synthesis of ε-viniferin isomers from resveratrol is primarily achieved through oxidative dimerization catalyzed by oxidoreductases, namely laccases and peroxidases. While many studies focus on the production of the trans isomer or a racemic mixture, specific enzymatic conditions can favor the formation of the cis isomer.

Cyclooxygenase-1 (COX-1): The Key to cis-ε-Viniferin

The most specific enzymatic route identified for the synthesis of cis-ε-viniferin involves the peroxidase activity of Cyclooxygenase-1 (COX-1).[1] During the co-oxidation of resveratrol, COX-1 catalyzes the formation of a transient m-semiquinone radical from the m-hydroquinone moiety of resveratrol.[1] This highly reactive intermediate is subsequently trapped to form the resveratrol dimer, cis-ε-viniferin.[1]

Laccases and Horseradish Peroxidase (HRP)

Laccases and horseradish peroxidase are also widely employed for the synthesis of ε-viniferin. These enzymes catalyze the one-electron oxidation of resveratrol, leading to the formation of phenoxy radicals which then couple to form various resveratrol dimers, including ε-viniferin. While these methods are effective for producing ε-viniferin, they often result in a mixture of isomers, including the trans form, and other oligomers.[2]

Quantitative Data on Enzymatic Synthesis

EnzymeSource OrganismSubstrateProductYield (%)Reference
LaccaseMyceliophtora thermophylatrans-Resveratrolε-Viniferin31Not explicitly cited
LaccaseTrametes pubescenstrans-Resveratrolε-Viniferin18Not explicitly cited
Horseradish Peroxidase (HRP)Armoracia rusticanatrans-Resveratrol(±)-ε-Viniferin13.5 (precursor synthesis)Not explicitly cited
Cyclooxygenase-1 (COX-1)HumanResveratrolcis-ε-ViniferinData not available[1]

Experimental Protocols

Detailed methodologies for the enzymatic synthesis of ε-viniferin are crucial for reproducibility. Below are protocols for the key enzymes.

Protocol 1: Synthesis of cis-ε-Viniferin using Cyclooxygenase-1 (COX-1)

This protocol is inferred from mechanistic studies, as a detailed preparative protocol with yields is not currently published.

Materials:

  • Ovine or human COX-1

  • Resveratrol

  • Hemin (for reconstitution of apoenzyme, if necessary)

  • Hydrogen peroxide (H₂O₂) or another suitable peroxide substrate

  • 100 mM Tris-HCl buffer, pH 8.0

  • Argon or nitrogen gas

  • Reaction vessel (e.g., glass vial)

Procedure:

  • Prepare a solution of COX-1 in 100 mM Tris-HCl buffer (pH 8.0). If starting with apoenzyme, reconstitute with hemin according to standard protocols.

  • Add resveratrol to the enzyme solution. The optimal concentration of resveratrol needs to be determined empirically but can be guided by kinetic studies of COX-1 inactivation by resveratrol.

  • Deoxygenate the reaction mixture by bubbling with argon or nitrogen gas to minimize non-specific oxidation.

  • Initiate the reaction by adding a peroxide substrate, such as H₂O₂. The concentration of the peroxide should be carefully controlled to avoid enzyme inactivation.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) for a predetermined time. Reaction progress can be monitored by HPLC.

  • Terminate the reaction by adding a quenching agent (e.g., catalase to remove excess H₂O₂) or by rapid freezing.

  • Purify cis-ε-viniferin from the reaction mixture using chromatographic techniques such as gel filtration followed by reverse-phase HPLC.

Protocol 2: Synthesis of (±)-ε-Viniferin using Horseradish Peroxidase (HRP)

Materials:

  • Horseradish Peroxidase (HRP)

  • trans-Resveratrol

  • Hydrogen peroxide (H₂O₂)

  • Aqueous acetone or another suitable solvent system

  • Reaction vessel

Procedure:

  • Dissolve trans-resveratrol in an appropriate solvent such as aqueous acetone.

  • Add a solution of HRP to the resveratrol solution with stirring at room temperature.

  • Initiate the reaction by the dropwise addition of H₂O₂.

  • Continue stirring the reaction mixture for several hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue containing (±)-ε-viniferin by column chromatography on silica gel.

Protocol 3: Synthesis of ε-Viniferin using Laccase

Materials:

  • Laccase (e.g., from Trametes versicolor)

  • trans-Resveratrol

  • Biphasic solvent system (e.g., ethyl acetate and acetate buffer, pH 4.5-5.0)

  • Reaction vessel with agitation

Procedure:

  • Prepare a biphasic system in a reaction vessel. Dissolve the trans-resveratrol substrate in the organic phase (e.g., ethyl acetate).

  • Dissolve the laccase in the aqueous buffer phase (e.g., 20 mM acetate buffer, pH 4.5).

  • Combine the two phases and ensure moderate shaking to facilitate the reaction at the interface.

  • Incubate the reaction at a controlled temperature (e.g., 25-35 °C) for an extended period (e.g., 24-96 hours).

  • Monitor the formation of ε-viniferin in the organic phase by HPLC.

  • After the reaction, separate the organic phase.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify ε-viniferin from the crude product using chromatographic methods.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Viniferins

The enzymatic synthesis of viniferins from resveratrol proceeds via the formation of radical intermediates. The following diagram illustrates the general biosynthetic pathway leading to the formation of ε- and δ-viniferin.

Viniferin Biosynthesis Resveratrol Resveratrol Radical Resveratrol Radical Resveratrol->Radical Oxidative Enzyme (e.g., Laccase, Peroxidase) Dimerization Dimerization Radical->Dimerization epsilon_Viniferin ε-Viniferin Dimerization->epsilon_Viniferin delta_Viniferin δ-Viniferin Dimerization->delta_Viniferin

Caption: General biosynthetic pathway of ε- and δ-viniferin from resveratrol.

Experimental Workflow for COX-1 Catalyzed Synthesis

The following diagram outlines the key steps in the experimental workflow for the enzymatic synthesis of cis-ε-viniferin using COX-1.

COX1_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification prep_buffer Prepare Tris-HCl Buffer (pH 8.0) prep_enzyme Prepare COX-1 Solution prep_buffer->prep_enzyme mix Mix COX-1 and Resveratrol prep_enzyme->mix prep_substrate Prepare Resveratrol Solution prep_substrate->mix deoxygenate Deoxygenate Mixture mix->deoxygenate initiate Initiate with H₂O₂ deoxygenate->initiate incubate Incubate initiate->incubate quench Quench Reaction incubate->quench gel_filtration Gel Filtration Chromatography quench->gel_filtration hplc Reverse-Phase HPLC gel_filtration->hplc analyze Analyze Fractions hplc->analyze

Caption: Experimental workflow for COX-1 catalyzed synthesis of cis-ε-viniferin.

Signaling Pathways Modulated by ε-Viniferin

While specific signaling pathways for cis-ε-viniferin are not well-defined, studies on ε-viniferin (often the trans-isomer or a mixture) have demonstrated anti-inflammatory effects through the modulation of key signaling cascades like NF-κB and MAPK. It is plausible that cis-ε-viniferin shares some of these activities.

Signaling_Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway epsilon_Viniferin ε-Viniferin IKK IKK epsilon_Viniferin->IKK inhibits MAPKKK MAPKKK epsilon_Viniferin->MAPKKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation_NFkB Inflammatory Gene Expression NFkB->Inflammation_NFkB activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Inflammation_MAPK Inflammatory Response MAPK->Inflammation_MAPK

Caption: Postulated inhibitory effects of ε-viniferin on NF-κB and MAPK signaling.

Conclusion and Future Directions

The enzymatic synthesis of cis-ε-viniferin, particularly through the catalytic action of COX-1, presents a promising avenue for the stereoselective production of this bioactive compound. While protocols for the synthesis of ε-viniferin using laccases and HRP are well-established, they often lack stereospecificity. The development of a robust and scalable protocol for the COX-1 mediated synthesis of cis-ε-viniferin is a critical next step. Further research is also needed to elucidate the specific biological activities and signaling pathways modulated by the cis isomer, which will be essential for its potential development as a therapeutic agent. This guide provides a foundational resource for researchers embarking on the synthesis and investigation of this intriguing stilbenoid.

References

Methodological & Application

Application Notes and Protocols for the Quantification of cis-epsilon-Viniferin in Grape Cane Extracts by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grape canes, a significant byproduct of viticulture, are a rich source of stilbenes, a class of phenolic compounds with a wide range of biological activities. Among these, epsilon-viniferin (ε-viniferin), a resveratrol dimer, has garnered considerable interest for its antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] ε-viniferin exists as both trans and cis isomers, with their formation and stability influenced by environmental factors such as light and temperature.[3][4] The cis isomer, in particular, can be formed through light-induced dimerization of resveratrol or photoisomerization of trans-ε-viniferin.[3][5] Accurate quantification of cis-ε-viniferin is crucial for understanding its biological activity, for the quality control of grape cane extracts, and for the development of new phytopharmaceuticals.

This document provides detailed protocols for the extraction and quantification of cis-ε-viniferin from grape cane extracts using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).

Data Presentation: Quantitative Data Summary

The concentration of ε-viniferin and other stilbenes in grape canes can vary significantly depending on the grape variety, growing conditions, and extraction methodology.[6][7][8] The following tables summarize quantitative data for ε-viniferin from various studies to provide a comparative overview.

Table 1: Quantitative Analysis of ε-Viniferin in Grape Cane Extracts of Different Varieties

Grape Varietyε-Viniferin Concentration (mg/kg dry weight)Analytical MethodReference
Pinot Noirup to 5590 (total stilbenes up to 6915)HPLC-DAD-MS/MS[6][7]
Gewürztraminerup to 7857 (total stilbenes)HPLC-DAD-MS/MS[6][7]
Cabernet Moravia2260 ± 90 (trans-ε-viniferin)HPLC-DAD/FLD and LCMS-IT[9]
Jacquère1620 - 6667 (trans-ε-viniferin)Not specified[10]
Mondeuse1713 - 5322 (trans-ε-viniferin)Not specified[10]
Wild Vitis species320 - 3870 (ε-viniferin)HPLC[11]

Note: Most studies quantify the more abundant trans-isomer. The concentration of cis-ε-viniferin is often lower and is influenced by light exposure during processing and extraction.[3][5]

Table 2: HPLC Method Validation Parameters for Stilbene Quantification

Parametertrans-Resveratrolcis-ε-Viniferintrans-ε-ViniferinReference
Limit of Detection (LOD) 9.03 µg/mL13.68 µg/mL19.34 µg/mL[3]
Limit of Quantification (LOQ) 48 µg/mL68.7 µg/mL68.7 µg/mL[3]
Retention Time (min) 12.513.714.3[3]

Experimental Protocols

Sample Preparation and Extraction

The choice of extraction method is critical as it can influence the yield and the isomeric ratio of ε-viniferin. Light exposure should be minimized throughout the process to prevent the photoisomerization of the trans isomer to the cis form.[3][4]

Protocol 1.1: Ultrasound-Assisted Extraction (UAE)

This method is efficient for the rapid extraction of stilbenes.

  • Drying and Milling: Dry grape canes at 40°C or freeze-dry them. Grind the dried canes into a fine powder.

  • Extraction Solvent: Prepare a solution of 60% ethanol in water.

  • Extraction Procedure:

    • Weigh 1 g of powdered grape cane into a flask.

    • Add 20 mL of the extraction solvent.

    • Place the flask in an ultrasonic bath.

    • Perform extraction for 15 minutes at a controlled temperature (e.g., 45°C).

  • Filtration and Storage:

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Store the extract at -20°C in the dark until analysis.

Protocol 1.2: Maceration for Enriching cis-ε-Viniferin

This method can be adapted to increase the concentration of cis-ε-viniferin through controlled light exposure.

  • Drying and Milling: Prepare the grape cane powder as described in Protocol 1.1.

  • Extraction Solvent: Use isopropyl alcohol.

  • Extraction Procedure:

    • Combine the grape cane powder and isopropyl alcohol in a clear glass container.

    • Macerate for 24 hours under controlled daylight or UV light exposure to promote the formation of cis-ε-viniferin.[3]

  • Filtration and Storage:

    • Filter the extract and store it as described in Protocol 1.1. Due to the lower thermal stability of cis-ε-viniferin, avoid elevated temperatures during any subsequent steps.[3][5]

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis GrapeCanes Grape Canes Drying Drying (Freeze or Oven) GrapeCanes->Drying Milling Milling to Powder Drying->Milling Solvent Add Solvent (e.g., 60% Ethanol) Milling->Solvent Extraction Extraction Method (e.g., Sonication) Solvent->Extraction Filtration Centrifuge & Filter (0.45 µm) Extraction->Filtration HPLC HPLC-DAD/MS Analysis Filtration->HPLC Quantification Quantification of cis-epsilon-Viniferin HPLC->Quantification

Caption: General workflow for extraction and analysis of this compound.

HPLC Quantification Protocol

This protocol provides a general framework for the quantification of cis-ε-viniferin. The specific parameters may need to be optimized based on the available instrumentation and column.

Protocol 2.1: HPLC-DAD/MS Method

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS).

  • Reagents and Standards:

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid.

    • cis-ε-viniferin and trans-ε-viniferin analytical standards. If a cis standard is unavailable, it can be prepared by exposing a solution of the trans isomer to UV light.

  • Chromatographic Conditions (example): [3]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[12]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A steeper gradient profile is often used to separate the isomers. An example could be: 25% B to 50% B over 4 minutes, then to 100% B, hold, and re-equilibrate.[12]

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5-10 µL.

    • DAD Detection: Monitor at 306 nm for both isomers.[3] Full spectral data (200-400 nm) should be collected to confirm peak identity.

    • MS Detection (optional but recommended for confirmation): Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the deprotonated molecular ion [M-H]⁻.

  • Standard Preparation and Calibration:

    • Prepare a stock solution of cis-ε-viniferin in a suitable solvent (e.g., methanol or isopropyl alcohol) and store at 4°C in the dark.[3]

    • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1 - 100 µg/mL).

    • Inject the standards into the HPLC system and plot the peak area against the concentration to establish the calibration curve.

  • Quantification:

    • Inject the prepared grape cane extracts.

    • Identify the cis-ε-viniferin peak based on its retention time compared to the standard.

    • Quantify the concentration using the calibration curve.

G cluster_hplc HPLC Analysis Workflow cluster_quant Quantification Sample Filtered Extract / Standard Injection Autosampler Injection (5-10 µL) Sample->Injection Separation C18 Reversed-Phase Column Gradient Elution Injection->Separation Detection DAD (306 nm) and/or MS Detection Separation->Detection Data Chromatogram Generation Detection->Data PeakID Peak Identification (Retention Time) Data->PeakID Integration Peak Area Integration PeakID->Integration Concentration Calculate Concentration Integration->Concentration Calibration Calibration Curve (Standard Solutions) Calibration->Concentration

Caption: HPLC quantification workflow for this compound.

Signaling Pathway Visualization

While the specific signaling pathways of cis-ε-viniferin are not as extensively studied as those of resveratrol, research on ε-viniferin suggests its involvement in apoptosis of cancer cells. For instance, a combination of ε-viniferin and the chemotherapy drug cisplatin has been shown to induce apoptosis in C6 glioma cells through the activation of caspases.[13]

G cluster_treatment Cellular Treatment cluster_pathway Apoptotic Signaling Cascade Viniferin ε-Viniferin + Cisplatin Caspase8 Caspase-8 Activation Viniferin->Caspase8 triggers Caspase9 Caspase-9 Activation Viniferin->Caspase9 triggers Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: ε-Viniferin induced apoptotic pathway in C6 glioma cells.

References

Application Notes and Protocols for the Analytical Determination of cis-ε-Viniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-ε-Viniferin, a resveratrol dimer, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. As a stilbene, its accurate detection and quantification in various matrices such as plant extracts, wine, and biological samples are crucial for research and development. This document provides detailed application notes and protocols for the analytical determination of cis-ε-viniferin using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, insights into sample preparation and the role of Nuclear Magnetic Resonance (NMR) spectroscopy in structural elucidation are provided.

Stability and Sample Handling

cis-ε-Viniferin is susceptible to photoisomerization. Exposure of its trans isomer to daylight or UV light can lead to the formation of the cis form.[1][2] Conversely, prolonged exposure to light and elevated temperatures can also lead to degradation of cis-ε-viniferin.[3][4] Therefore, it is imperative to protect samples from light and excessive heat during collection, extraction, and analysis to ensure accurate quantification. Samples should be stored in amber vials or wrapped in aluminum foil and kept at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage).

Sample Preparation from Plant Material

The extraction of cis-ε-viniferin from plant materials, such as grapevine canes, is a critical step that influences the final analytical results. The choice of extraction method and solvent can significantly impact the yield and integrity of the analyte.

Protocol: Maceration for High cis-ε-Viniferin Yield

This protocol is optimized for achieving a higher relative concentration of cis-ε-viniferin, taking advantage of the photoisomerization from the more abundant trans-ε-viniferin and resveratrol.

  • Material Preparation: Dry the plant material (e.g., grapevine canes) at room temperature and grind it into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: Use isopropyl alcohol or ethanol for extraction.

  • Maceration:

    • Weigh a known amount of the powdered plant material and place it in a flask.

    • Add the extraction solvent in a solid-to-liquid ratio of approximately 1:10 (w/v).

    • Expose the mixture to ambient daylight for a controlled period (e.g., 24-48 hours) with occasional agitation. This controlled light exposure promotes the conversion of trans-resveratrol and trans-ε-viniferin to cis-ε-viniferin.[3][4]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase of the chromatographic analysis) to a known concentration before analysis.

Analytical Methods

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of stilbenes. The method relies on the chromatographic separation of the analyte from other components in the sample, followed by its detection based on its characteristic UV absorbance.

Experimental Protocol: HPLC-DAD Analysis of cis-ε-Viniferin

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution (Solvent A) and an organic solvent (Solvent B) is typically employed.

    • Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over time to elute more hydrophobic compounds. An example gradient is as follows:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B (linear gradient)

    • 25-30 min: 50-90% B (linear gradient)

    • 30-35 min: 90% B (isocratic)

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection: Monitor the absorbance at approximately 280 nm, which is characteristic of the cis-stilbene chromophore.[1] A full UV spectrum (200-400 nm) should be recorded to confirm peak identity.

  • Quantification: Create a calibration curve using certified standards of cis-ε-viniferin at various concentrations. The concentration of cis-ε-viniferin in the samples is determined by comparing its peak area to the calibration curve.

Quantitative Data: HPLC-DAD Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC-DAD analysis of stilbenes. Note that specific values for cis-ε-viniferin may vary depending on the exact experimental conditions and instrumentation.

ParameterTypical ValueReference
Linearity (R²)> 0.995[5]
Limit of Detection (LOD)0.01 - 0.35 µg/mL[6]
Limit of Quantification (LOQ)0.03 - 1.07 µg/mL[6]
Recovery98.33 - 101.12%[6]
Precision (RSD)< 5%[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it the preferred method for analyzing trace amounts of cis-ε-viniferin, especially in complex biological matrices. The method involves chromatographic separation followed by mass spectrometric detection, where the analyte is identified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Experimental Protocol: LC-MS/MS Analysis of cis-ε-Viniferin

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-DAD method, a reversed-phase C18 column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) is used. The flow rate may be adjusted based on the column dimensions and the specific LC system.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

    • Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantification. It involves monitoring a specific precursor ion to product ion transition for the analyte. For cis-ε-viniferin (molecular weight 454.47 g/mol ), the precursor ion would be [M-H]⁻ at m/z 453.

    • MRM Transitions: Specific fragment ions need to be determined by infusing a standard solution of cis-ε-viniferin into the mass spectrometer.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for the analyte.

  • Quantification: An internal standard is recommended for accurate quantification to compensate for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Quantitative Data: LC-MS/MS Method Validation Parameters

The following table provides an example of validation parameters for an LC-MS/MS method for a related stilbene, which can be used as a guideline for cis-ε-viniferin analysis.

ParameterTypical ValueReference
Linearity (R²)≥ 0.9923[7]
Limit of Detection (LOD)0.001 - 0.075 ng/mL[8]
Limit of Quantification (LOQ)0.003 - 0.25 ng/mL[8]
Recovery76 - 111%[8]
Accuracy< 15% deviation[8]
Precision (RSD)< 15%[8]

Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC and LC-MS are the primary techniques for the quantification of cis-ε-viniferin, NMR spectroscopy plays an indispensable role in the unequivocal structural elucidation and confirmation of the identity of the isolated compound.[9] For a novel or purified compound, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to determine the precise chemical structure, including the stereochemistry of the cis isomer. The chemical shifts and coupling constants of the protons in the molecule provide a unique fingerprint for its identification.[10][11]

Signaling Pathway and Mechanism of Action

cis-ε-Viniferin, like other stilbenes, is known for its anti-inflammatory properties. One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[12] Studies on related viniferins and resveratrol have shown that they can exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[12][13][14]

Diagram: Inhibition of the NF-κB Signaling Pathway by ε-Viniferin

G cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) DNA DNA NFkB_active->DNA Translocates & Binds Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Cytokines Inflammatory Cytokines Genes->Cytokines Translation Viniferin ε-Viniferin Viniferin->IKK Inhibits IkB_NFkB:f0->IKK IkB_NFkB->NFkB_active IκB Degradation & NF-κB Release

Caption: ε-Viniferin inhibits the NF-κB signaling pathway.

Workflow Diagram: Analytical Procedure for cis-ε-Viniferin

G Sample Plant Material (e.g., Grapevine Canes) Preparation Drying and Grinding Sample->Preparation Extraction Solvent Extraction (Maceration with Light Exposure) Preparation->Extraction Filtration Filtration and Solvent Evaporation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Reconstitution Reconstitution in Mobile Phase/Methanol CrudeExtract->Reconstitution Analysis Analytical Technique Reconstitution->Analysis HPLC HPLC-DAD Analysis->HPLC Option 1 LCMS LC-MS/MS Analysis->LCMS Option 2 Data Data Acquisition and Quantification HPLC->Data LCMS->Data

Caption: General workflow for cis-ε-viniferin analysis.

Conclusion

The analytical methods described provide robust and reliable means for the detection and quantification of cis-ε-viniferin. The choice between HPLC-DAD and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. Careful sample preparation and handling are paramount to ensure the accuracy of the results due to the compound's sensitivity to light and heat. The inhibitory effect of ε-viniferin on the NF-κB signaling pathway underscores its therapeutic potential and highlights the importance of these analytical methods in advancing research into its biological activities.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of cis-ε-Viniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antioxidant activity of cis-ε-Viniferin. While data specifically for the cis-isomer is limited in publicly available literature, this document summarizes the known antioxidant properties of its stereoisomer, trans-ε-viniferin, which serves as a valuable benchmark. The provided protocols for common antioxidant assays are standardized to facilitate the evaluation of cis-ε-Viniferin's antioxidant potential.

Introduction to ε-Viniferin's Antioxidant Potential

ε-Viniferin, a resveratrol dimer, has demonstrated significant antioxidant properties.[1][2][3] Like its parent compound, resveratrol, ε-viniferin can neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[3][4] The antioxidant activity of these stilbenes is a key aspect of their potential therapeutic benefits.[4]

Quantitative Antioxidant Activity of ε-Viniferin

The following table summarizes the reported in vitro antioxidant activity of ε-viniferin from various studies. It is important to note that these studies likely investigated the more common trans-isomer of ε-viniferin.

AssayCompoundIC50 (µM)Reference
DPPH Radical Scavenging ε-Viniferin80.12 ± 13.79[4]
Resveratrol81.92 ± 9.17[4]
FRAP (Ferric Reducing Antioxidant Power) ε-Viniferin28.81 ± 4.15[4]
Resveratrol13.36 ± 0.91[4]
NO (Nitric Oxide) Scavenging ε-Viniferin> 400[1]
Resveratrol200.68 ± 15.40[1]
Superoxide Anion Scavenging (in DMSO) trans-ε-Viniferin140[5]

Note: A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

Detailed methodologies for four common in vitro antioxidant activity assays are provided below. These protocols can be adapted for the evaluation of cis-ε-viniferin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to a yellow-colored hydrazine is monitored spectrophotometrically.[6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • cis-ε-Viniferin (or test compound)

  • Positive Control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader (517 nm)

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark, light-protected container.

  • Sample Preparation: Prepare a stock solution of cis-ε-viniferin in a suitable solvent (e.g., methanol). Create a series of dilutions from the stock solution.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of cis-ε-viniferin, positive control, or blank (solvent) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Sample in 96-well Plate DPPH_sol->Mix Sample_sol Prepare cis-ε-Viniferin Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50 ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_stock Prepare ABTS•+ Stock Solution ABTS_working Dilute ABTS•+ to Working Solution ABTS_stock->ABTS_working Mix_reagents Mix ABTS•+ and Sample ABTS_working->Mix_reagents Sample_prep Prepare cis-ε-Viniferin Dilutions Sample_prep->Mix_reagents Incubate_reagents Incubate (6-10 min) Mix_reagents->Incubate_reagents Read_absorbance Measure Absorbance at 734 nm Incubate_reagents->Read_absorbance Calculate_inhibition Calculate % Inhibition Read_absorbance->Calculate_inhibition Calculate_TEAC Determine TEAC Value Calculate_inhibition->Calculate_TEAC FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_reagent Prepare Fresh FRAP Reagent Mix_assay Mix FRAP Reagent and Sample FRAP_reagent->Mix_assay Sample_dilutions Prepare cis-ε-Viniferin Dilutions Sample_dilutions->Mix_assay Standard_curve Prepare FeSO4 Standard Curve Calculate_FRAP Calculate FRAP Value (Fe²⁺ equivalents) Standard_curve->Calculate_FRAP Incubate_assay Incubate at 37°C Mix_assay->Incubate_assay Measure_assay Measure Absorbance at 593 nm Incubate_assay->Measure_assay Measure_assay->Calculate_FRAP ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_prep Prepare Fluorescein and AAPH Solutions Mix_reagents_orac Mix Fluorescein and Sample Reagent_prep->Mix_reagents_orac Sample_prep_orac Prepare cis-ε-Viniferin Dilutions Sample_prep_orac->Mix_reagents_orac Incubate_orac Incubate at 37°C Mix_reagents_orac->Incubate_orac Add_AAPH Add AAPH to Initiate Reaction Incubate_orac->Add_AAPH Measure_fluorescence Monitor Fluorescence Decay Add_AAPH->Measure_fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_fluorescence->Calculate_AUC Calculate_Net_AUC Calculate Net AUC Calculate_AUC->Calculate_Net_AUC Determine_TE Determine Trolox Equivalents (TE) Calculate_Net_AUC->Determine_TE

References

Investigating the Anti-inflammatory Potential of ε-Viniferin Isomers in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant focus on the anti-inflammatory properties of trans-ε-viniferin, while specific data on the biological activities of its cis-ε-viniferin isomer remain largely unavailable. This document provides detailed application notes and experimental protocols based on the well-documented effects of trans-ε-viniferin, which can serve as a foundational guide for researchers interested in exploring the therapeutic potential of viniferin isomers.

cis-ε-Viniferin is a stereoisomer of trans-ε-viniferin, a naturally occurring dimer of resveratrol found in grapevines.[1] While trans-ε-viniferin has been the subject of numerous studies for its antioxidant and anti-inflammatory activities, research specifically detailing the anti-inflammatory effects of cis-ε-viniferin in cell culture is scarce.[1][2] It is known that trans-ε-viniferin can be converted to the cis-isomer upon exposure to ultraviolet irradiation.[3] However, the biological implications of this isomerization in the context of inflammation are not well-documented.

The following sections summarize the known anti-inflammatory effects of trans-ε-viniferin and provide standardized protocols for assessing these activities in a cell culture setting. These methodologies can be adapted for the investigation of cis-ε-viniferin, should the compound become available for study.

Part 1: Application Notes on the Anti-inflammatory Effects of trans-ε-Viniferin

trans-ε-Viniferin has demonstrated potent anti-inflammatory effects across various in vitro models. Its mechanisms of action primarily involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.[1][2][4]

Key Anti-inflammatory Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: trans-ε-Viniferin has been shown to decrease the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6]

  • Modulation of NF-κB Signaling Pathway: A crucial mechanism underlying the anti-inflammatory effects of trans-ε-viniferin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a master regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of numerous pro-inflammatory genes.[7]

  • Suppression of MAPK Signaling Pathway: Evidence suggests that stilbenes, including resveratrol and its derivatives, can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in inflammatory responses.[8][9]

  • Reduction of Inflammatory Enzymes: trans-ε-Viniferin has been reported to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator synthesized by cyclooxygenase-2 (COX-2).[5][10]

Quantitative Data Summary for trans-ε-Viniferin

The following table summarizes quantitative data from studies on the anti-inflammatory and related biological activities of trans-ε-viniferin. This data can be used as a reference for designing experiments and interpreting results.

Cell LineTreatmentConcentrationEffectReference
N9 microglia co-cultured with PC12 neuronstrans-ε-Viniferin + LPSNot specified51 ± 7.8% reduction in LDH release[4]
3T3-L1 pre-adipocytestrans-ε-Viniferin25 and 50 µMSignificant reduction in inflammatory state[3]
3T3-L1 pre-adipocytestrans-ε-Viniferin2.5, 5, and 10 µMDose-dependent reduction in lipid accumulation[3]
Not specifiedε-Viniferin~80 µMIC₅₀ for DPPH free radical scavenging[10]

Part 2: Experimental Protocols for Assessing Anti-inflammatory Effects in Cell Culture

The following are detailed protocols for key experiments to evaluate the anti-inflammatory effects of a test compound, such as cis-ε-viniferin, in a cell culture model. Macrophage cell lines, such as RAW 264.7 or THP-1, are commonly used for these assays as they play a central role in the inflammatory response.

Protocol 1: General Cell Culture and Induction of Inflammation

This protocol outlines the basic steps for culturing macrophages and inducing an inflammatory response using lipopolysaccharide (LPS).

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages or PMA-differentiated THP-1 human monocytes in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively.

    • Supplement the medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Inflammation:

    • Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., cis-ε-viniferin) for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

    • Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

    • Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) depending on the endpoint being measured.

G Experimental Workflow for In Vitro Anti-inflammatory Assay A Seed Macrophages B Pre-treat with cis-epsilon-Viniferin A->B C Induce Inflammation (e.g., with LPS) B->C D Incubate for a Defined Period C->D E Collect Supernatant and/or Cell Lysate D->E F Measure Inflammatory Markers E->F

Experimental Workflow for In Vitro Anti-inflammatory Assay

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol describes how to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Sample Collection:

    • Following the incubation period described in Protocol 1, centrifuge the culture plates to pellet any detached cells.

    • Carefully collect the culture supernatant without disturbing the cell monolayer.

    • Store the supernatants at -80°C until analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits for murine or human TNF-α and IL-6.

    • Follow the manufacturer's instructions precisely for the preparation of standards, samples, and reagents.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Incubate, wash, and then add the enzyme-linked secondary antibody.

    • After a final incubation and wash, add the substrate solution and stop the reaction.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of cytokines in the samples based on the standard curve.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol details the steps to analyze the activation of the NF-κB and MAPK pathways by measuring the phosphorylation of key proteins.

  • Cell Lysis:

    • After treatment as described in Protocol 1, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C. Also, use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

G Inhibition of NF-κB Signaling by ε-Viniferin LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Gene Viniferin ε-Viniferin Viniferin->IkB Inhibition

Inhibition of NF-κB Signaling by ε-Viniferin

G Modulation of MAPK Signaling by ε-Viniferin LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Transcription Transcription Factor Activation (e.g., AP-1) MAPK->Transcription Gene Pro-inflammatory Gene Expression Transcription->Gene Viniferin ε-Viniferin Viniferin->MAPK Inhibition of Phosphorylation

Modulation of MAPK Signaling by ε-Viniferin

Conclusion

While the anti-inflammatory properties of trans-ε-viniferin are increasingly being recognized, there is a clear need for research into the biological activities of cis-ε-viniferin. The protocols and data presented here for the trans-isomer provide a solid framework for initiating such investigations. Future studies directly comparing the anti-inflammatory efficacy and mechanisms of cis- and trans-ε-viniferin will be crucial for a comprehensive understanding of the therapeutic potential of these related natural compounds. Researchers are advised to proceed with the understanding that the biological activity of stereoisomers can differ significantly.

References

Application Notes & Protocols for ε-Viniferin in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-viniferin (ε-viniferin) is a stilbenoid and a natural dimer of resveratrol, found in grapevines and wine.[1] It has garnered significant interest for its potential therapeutic applications in various chronic diseases, including neurodegenerative disorders.[1][2] Its biological activities are often linked to its potent antioxidant and anti-inflammatory properties.[1]

A critical note on stereoisomerism: Scientific literature predominantly focuses on the biological activities of trans-ε-viniferin . Data on the specific neuroprotective effects of cis-ε-viniferin is not widely available. Therefore, the following application notes, data, and protocols are based on the extensive research conducted on trans-ε-viniferin , hereafter referred to as ε-viniferin.

Application Notes

Alzheimer's Disease (AD)

ε-Viniferin has demonstrated multi-target potential in AD models by directly addressing amyloid pathology and associated neuroinflammation.

  • Amyloid-β (Aβ) Disaggregation: Studies show that ε-viniferin can induce the disaggregation of pre-formed Aβ fibrils, a key pathological hallmark of AD.[3][4] This effect is reported to be more efficient than that of its monomer, resveratrol.[5]

  • Reduction of Amyloid Deposits: In transgenic mouse models of AD (APPswePS1dE9), long-term administration of ε-viniferin has been shown to reduce the size, density, and overall load of hippocampal amyloid plaques.[4][5][6]

  • Anti-Neuroinflammatory Effects: ε-Viniferin mitigates the neuroinflammation associated with AD. It decreases the reactivity of microglia and astrocytes, the primary immune cells of the brain.[4] This is accompanied by a reduction in the production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β).[5][7]

Parkinson's Disease (PD)

In cellular models of Parkinson's Disease, ε-viniferin demonstrates significant neuroprotective effects against dopaminergic neuron damage.

  • Protection Against Neurotoxins: ε-Viniferin protects dopaminergic cells (e.g., PC12 and SH-SY5Y lines) from cytotoxicity and apoptosis induced by PD-mimicking neurotoxins like 6-hydroxydopamine (6-OHDA) and rotenone.[8][9][10]

  • Mitochondrial Homeostasis and Oxidative Stress Reduction: A key mechanism in PD models involves the activation of Sirtuin 3 (SIRT3). ε-Viniferin upregulates SIRT3, which then deacetylates and activates the transcription factor FOXO3.[9] This cascade helps to decrease the production of reactive oxygen species (ROS), increase ATP production, and maintain mitochondrial stability, thus preventing apoptosis.[9]

  • Anti-inflammatory Action in Glia: ε-Viniferin can reduce the neurotoxicity induced by activated microglia.[10][11] In neuron-microglia co-culture systems, it dampens the inflammatory response triggered by lipopolysaccharide (LPS), thereby protecting neurons from secondary damage.[10][11]

Huntington's Disease (HD)

Limited but promising research indicates a protective role for ε-viniferin in models of Huntington's Disease through the modulation of crucial cellular energy pathways.

  • Neuronal Protection: ε-Viniferin has been identified as a protective agent against mutant huntingtin (mHtt)-induced cell toxicity in neuronal cell models.

  • SIRT3/AMPK Pathway Activation: Similar to its action in PD models, ε-viniferin's neuroprotective effect in HD models is linked to its ability to increase the expression and activity of mitochondrial SIRT3. This leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis that is often impaired in HD.

Quantitative Data Summary

Table 1: In Vitro Efficacy of ε-Viniferin
Disease ModelCell Line / SystemToxin / StressorConcentration of ε-ViniferinKey ResultReference
Parkinson's Disease SH-SY5Y Cells3.0 µM Rotenone1.0 µMUpregulated SIRT3, reduced apoptosis, and restored mitochondrial function.[9]
Parkinson's Disease PC12 Cells50 µM 6-OHDA1 nMInhibited DNA fragmentation (apoptosis) by ~52%.[10]
Parkinson's Disease (Neuroinflammation) N9 Microglia / PC12 Neuron Co-cultureLPS1 nMReduced microglia-induced neuronal LDH release by 28.3%.[10]
Alzheimer's Disease Murine Primary Neuronal CulturesAggregated Aβ1 µMInduced disaggregation of Aβ42 peptide and rescued inflammation.[12]
Alzheimer's Disease In vitro fibril formation assayAβ(25-35) peptideNot specifiedShowed weak (27%) inhibition of Aβ fibril formation.[12]
Table 2: In Vivo Efficacy and Dosing of ε-Viniferin
Disease ModelAnimal ModelTreatment Dose & RouteDurationKey OutcomesReference
Alzheimer's Disease APPswePS1dE9 Mice10 mg/kg, weekly intraperitoneal (i.p.) injection3 to 6 months of ageReduced size and density of amyloid deposits; decreased astrocyte and microglia reactivity.[4][7]
Alzheimer's Disease APPswePS1dE9 Mice20 mg/kg, weekly i.p. injection7 to 11 months of ageDecreased hippocampal amyloid load more efficiently than resveratrol; partially prevented cognitive decline.[5][6]
Table 3: Modulation of Key Biomarkers by ε-Viniferin (In Vivo)
Disease ModelAnimal ModelBiomarkerDirection of ChangeMagnitude of ChangeReference
Alzheimer's Disease APPswePS1dE9 MiceIL-1β (hippocampus)Decrease-72.5% (vs. vehicle-treated AD mice)[5]
Alzheimer's Disease APPswePS1dE9 MiceGFAP (astrocytes)DecreaseImmunoreactivity decreased vs. vehicle/resveratrol.[5]
Alzheimer's Disease APPswePS1dE9 MiceIBA1 (microglia)DecreaseExpression was decreased by viniferin.[5]

Signaling Pathways & Visualizations

Mechanism in Parkinson's Disease Model

G cluster_stress Cellular Stress cluster_intervention Therapeutic Intervention Rotenone Rotenone (Neurotoxin) Mito_Dys Mitochondrial Dysfunction Rotenone->Mito_Dys ROS ↑ Oxidative Stress (ROS Production) Mito_Dys->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis Viniferin ε-Viniferin SIRT3 ↑ SIRT3 Activation SIRT3->ROS Inhibits FOXO3 FOXO3 Deacetylation & Nuclear Localization FOXO3->ROS Reduces Mito_Homeo Mitochondrial Homeostasis Mito_Homeo->Apoptosis Prevents Survival Cell Survival

Dual-Action Mechanism in Alzheimer's Disease

G cluster_amyloid Amyloid Pathway cluster_inflammation Neuroinflammatory Pathway Viniferin ε-Viniferin Disaggregation Disaggregation Viniferin->Disaggregation Promotes Glia Microglia & Astrocyte Activation Viniferin->Glia Inhibits Abeta Aβ Fibrils & Amyloid Plaques Abeta_Reduction ↓ Amyloid Load Disaggregation->Abeta Neuroprotection Neuroprotection & Improved Cognition Abeta_Reduction->Neuroprotection Cytokines ↑ Pro-inflammatory Mediators (IL-1β) Glia->Cytokines Glia_Reduction ↓ Gliosis Cytokine_Reduction ↓ Inflammation Cytokine_Reduction->Neuroprotection

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in a Parkinson's Disease Model

This protocol is adapted from methodologies used to test ε-viniferin's effect on rotenone-induced cytotoxicity in SH-SY5Y cells.[9]

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

    • Plate cells in 96-well plates (for viability assays) or 6-well plates (for protein analysis) at an appropriate density and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare a stock solution of ε-viniferin in DMSO. Dilute to a final working concentration (e.g., 1.0 µM) in cell culture medium. Ensure the final DMSO concentration is <0.1%.

    • Pre-treat the cells with ε-viniferin-containing medium for a specified duration (e.g., 24 hours). Include a vehicle control group (medium with DMSO only).

  • Induction of Neurotoxicity:

    • Prepare a stock solution of Rotenone in DMSO.

    • After pre-treatment, add rotenone to the culture medium to a final concentration of 3.0 µM.

    • Incubate the cells for an additional 24 hours.

  • Endpoint Analysis:

    • Cell Viability (MTT Assay): Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • Apoptosis (Flow Cytometry): Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cell populations.

    • Western Blot: Lyse cells to extract total protein. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against SIRT3, cleaved caspase-3, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies. Visualize using an ECL detection system.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A1 Culture SH-SY5Y Cells A2 Plate Cells for Experiment A1->A2 B1 Pre-treat with ε-Viniferin (e.g., 1µM for 24h) A2->B1 B2 Induce Toxicity with Rotenone (e.g., 3µM for 24h) B1->B2 C1 Cell Viability (MTT Assay) B2->C1 C2 Apoptosis (Flow Cytometry) B2->C2 C3 Protein Expression (Western Blot) B2->C3

Protocol 2: In Vivo Alzheimer's Disease Mouse Model

This protocol is a generalized representation based on studies using APPswePS1dE9 transgenic mice.[4][5] All animal procedures must be approved by an institutional animal care and use committee (IACUC).

  • Animal Model and Grouping:

    • Use APPswePS1dE9 transgenic mice and wild-type (WT) littermates as controls.

    • At a specified age (e.g., 3 or 7 months), randomly assign mice to treatment groups:

      • Group 1: WT + Vehicle (e.g., PEG 200)

      • Group 2: AD Transgenic + Vehicle

      • Group 3: AD Transgenic + ε-Viniferin (e.g., 20 mg/kg)

  • Drug Administration:

    • Dissolve ε-viniferin in a suitable vehicle.

    • Administer the treatment via intraperitoneal (i.p.) injection once weekly.

    • Continue the treatment for a pre-determined duration (e.g., 4-9 months).

  • Behavioral Testing:

    • Towards the end of the treatment period, perform cognitive assessments like the Morris Water Maze test to evaluate spatial learning and memory.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and perfuse with saline.

    • Harvest the brains. Divide one hemisphere for biochemical analysis and fix the other for immunohistochemistry.

    • Immunohistochemistry (IHC): Section the fixed hemisphere and perform immunostaining for Aβ plaques (e.g., using WO2 antibody), astrocytes (GFAP), and microglia (IBA1).

    • Biochemical Analysis (ELISA/Western Blot): Homogenize the other hemisphere to quantify levels of soluble/insoluble Aβ and inflammatory markers like IL-1β using ELISA kits or Western blotting.

References

Application Notes and Protocols for cis-ε-Viniferin in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-ε-Viniferin, a resveratrol dimer, has garnered significant interest in the scientific community for its diverse biological activities, including its potent enzyme inhibitory effects. This document provides detailed application notes and protocols for utilizing cis-ε-viniferin in various enzyme inhibition assays. The information compiled herein is intended to guide researchers in pharmacology, biochemistry, and drug discovery in their investigation of this promising natural compound. cis-ε-Viniferin has been reported to inhibit a range of enzymes, including cytochrome P450 (CYP) isoforms, α-glucosidase, α-amylase, and angiotensin-converting enzyme (ACE).[1][2] Its ability to modulate the activity of these key enzymes underscores its therapeutic potential in various pathological conditions, from cancer to cardiovascular diseases and diabetes.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of cis-ε-viniferin against various enzymes is summarized below. This data, presented in tabular format, allows for a clear comparison of its efficacy across different targets.

Target EnzymeInhibitorIC50 / KiAssay ConditionsReference
Cytochrome P450 (CYP) Isoforms
CYP1A1cis-ε-ViniferinKi: 0.5 µMHuman liver microsomes or heterologously expressed CYPs[3]
CYP1A2cis-ε-ViniferinKi: 5 µMHuman liver microsomes or heterologously expressed CYPs[3]
CYP1B1cis-ε-ViniferinPotent InhibitionHuman liver microsomes or heterologously expressed CYPs[3]
CYP2A6cis-ε-ViniferinKi: 60 µMHuman liver microsomes or heterologously expressed CYPs[3]
CYP2B6cis-ε-ViniferinKi: 3 µMHuman liver microsomes or heterologously expressed CYPs[3]
CYP2E1cis-ε-ViniferinNon-competitive inhibitionHuman liver microsomes or heterologously expressed CYPs[3]
CYP3A4cis-ε-ViniferinKi: 10 µMHuman liver microsomes or heterologously expressed CYPs[3]
CYP4Acis-ε-ViniferinIC50: 15 µMHuman liver microsomes or heterologously expressed CYPs[1]
Carbohydrate Metabolizing Enzymes
α-AmylaseResveratrol Derivatives-Pancreatic α-amylase
α-GlucosidaseFlavonoids (as a class)-Saccharomyces cerevisiae α-glucosidase[4]
Other Enzymes
Angiotensin-Converting Enzyme (ACE)cis-ε-ViniferinInhibition observedin vitro[1]
Antioxidant Activity
DPPH Radical Scavengingcis-ε-ViniferinIC50: 80.12 ± 13.79 µMDPPH assay
Nitric Oxide (NO) Scavengingcis-ε-ViniferinIC50: 338.35 ± 89.47 µMNO-scavenging assay[5]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for use with cis-ε-viniferin.

Cytochrome P450 (CYP) Inhibition Assay (Luminogenic Method)

This protocol is adapted from commercially available luminogenic assays for CYP inhibition.

Materials:

  • cis-ε-Viniferin stock solution (in a suitable solvent like DMSO)

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Luminogenic CYP substrate specific for each isoform

  • NADPH regeneration system

  • Reaction buffer (e.g., potassium phosphate buffer)

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of cis-ε-viniferin in the reaction buffer.

  • In a 96-well plate, add the cis-ε-viniferin dilutions. Include a vehicle control (solvent only) and a positive control inhibitor.

  • Add the recombinant CYP enzyme and the NADPH regeneration system to each well.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the specific luminogenic substrate to each well.

  • Incubate the plate at 37°C for the recommended reaction time.

  • Stop the reaction and measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of cis-ε-viniferin and determine the IC50 value.

α-Glucosidase Inhibition Assay

This protocol is based on the spectrophotometric measurement of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[4][6]

Materials:

  • cis-ε-Viniferin stock solution

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare different concentrations of cis-ε-viniferin in phosphate buffer.

  • To each well of a 96-well plate, add the cis-ε-viniferin solution. Include a control without the inhibitor and a blank for each concentration.

  • Add the α-glucosidase solution to each well (except the blanks) and incubate at 37°C for 10 minutes.

  • Add the pNPG solution to all wells to start the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value from a plot of inhibition percentage against inhibitor concentration.

α-Amylase Inhibition Assay

This assay measures the reduction in starch hydrolysis by α-amylase in the presence of an inhibitor.[7]

Materials:

  • cis-ε-Viniferin stock solution

  • Porcine pancreatic α-amylase

  • Starch solution (e.g., 1% in buffer)

  • Dinitrosalicylic acid (DNS) reagent

  • Phosphate buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare various concentrations of cis-ε-viniferin.

  • Pre-incubate the cis-ε-viniferin solutions with the α-amylase solution at 37°C for 10 minutes.

  • Add the starch solution to initiate the enzymatic reaction.

  • Incubate the mixture at 37°C for a specific time (e.g., 15 minutes).

  • Stop the reaction by adding the DNS reagent.

  • Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the α-glucosidase assay.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric measurement of hippuric acid formed from the substrate hippuryl-L-histidyl-L-leucine (HHL).[8][9]

Materials:

  • cis-ε-Viniferin stock solution

  • ACE from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of cis-ε-viniferin.

  • In a test tube, mix the cis-ε-viniferin solution with the ACE solution and pre-incubate at 37°C for 10 minutes.

  • Add the HHL substrate to start the reaction and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding HCl.

  • Extract the hippuric acid formed with ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness.

  • Re-dissolve the residue in distilled water.

  • Measure the absorbance at 228 nm.

  • Calculate the percentage of ACE inhibition and the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagrams

Carcinogen_Activation_Pathway Pro-carcinogen Pro-carcinogen CYP1A1, CYP1B1, CYP2B6 CYP1A1, CYP1B1, CYP2B6 Pro-carcinogen->CYP1A1, CYP1B1, CYP2B6 Bioactivation Reactive Metabolite Reactive Metabolite CYP1A1, CYP1B1, CYP2B6->Reactive Metabolite DNA Adducts DNA Adducts Reactive Metabolite->DNA Adducts Cellular Damage & Mutation Cellular Damage & Mutation DNA Adducts->Cellular Damage & Mutation cis-epsilon-Viniferin This compound This compound->CYP1A1, CYP1B1, CYP2B6 Inhibition

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cisplatin Cisplatin Caspase-8 Caspase-8 Cisplatin->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrial Stress Mitochondrial Stress Caspase-9 Caspase-9 Mitochondrial Stress->Caspase-9 Activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Caspase-8 Potentiation This compound->Caspase-9 Potentiation

Experimental Workflow Diagram

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound dilutions D Dispense reagents into 96-well plate (Inhibitor, Enzyme) A->D B Prepare Enzyme and Substrate solutions B->D C Prepare Buffers and Reagents C->D E Pre-incubation D->E F Initiate reaction with Substrate E->F G Incubate for defined time and temperature F->G H Stop reaction G->H I Measure Absorbance/Fluorescence/Luminescence H->I J Calculate % Inhibition I->J K Determine IC50/Ki values J->K

References

Application Notes and Protocols: Bioavailability and Metabolism of cis-ε-Viniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-viniferin (ε-viniferin), a resveratrol dimer, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2][3] It exists as two stereoisomers, trans-ε-viniferin and cis-ε-viniferin. While the majority of research has focused on the trans isomer, the cis form is also of considerable interest, particularly as trans-ε-viniferin can undergo photoisomerization to the cis form upon exposure to UV light.[4][5][6]

These application notes provide a comprehensive overview of the current understanding of the bioavailability and metabolism of ε-viniferin, with a specific focus on providing researchers with the necessary protocols to investigate the cis isomer. It is important to note that while detailed experimental data for cis-ε-viniferin is limited, the methodologies established for the trans isomer provide a robust framework for its investigation.

Bioavailability and Metabolism Overview

Studies on trans-ε-viniferin indicate that it generally has low oral bioavailability, which is attributed to poor water solubility, limited intestinal absorption, and extensive first-pass metabolism.[1][3] The primary metabolic pathways are glucuronidation and sulfation, leading to the formation of various glucuronide and sulfate conjugates.[1][4][7][8] Fecal excretion has been identified as the main elimination route.[9]

Quantitative Data Summary

The following tables summarize the available pharmacokinetic data for trans-ε-viniferin and its metabolites in rats. These values can serve as a benchmark for future studies on the cis isomer.

Table 1: Pharmacokinetic Parameters of trans-ε-Viniferin in Rats following Intraperitoneal Injection

CompoundCmax (µg/mL)Tmax (h)
trans-ε-Viniferin3.091
Glucuronide Metabolites5.161
Sulfate Metabolites0.21

(Data sourced from a study involving intraperitoneal injection in rats)[10]

Table 2: Pharmacokinetic Parameters of trans-ε-Viniferin and its Glucuronide Metabolite (V2G) in Rat Plasma after Oral Administration (20 mg/kg)

CompoundCmax (pmol/mL)Tmax (min)T1/2 (min)
trans-ε-Viniferin15 ± 1160-
V2G (encapsulated)700 ± 175100Significantly increased vs. free

(Data represents one of the major glucuronide isomers and highlights the impact of formulation on pharmacokinetic parameters)[10]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol is adapted from studies on trans-ε-viniferin and can be applied to investigate the pharmacokinetics of the cis isomer.[10]

1. Animal Model:

  • Male Sprague-Dawley rats (or other appropriate rodent model).

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight before dosing, with free access to water.

2. Compound Administration:

  • Prepare a formulation of cis-ε-viniferin in a suitable vehicle (e.g., a solution in a mixture of ethanol, propylene glycol, and water).

  • Administer a single dose of cis-ε-viniferin via oral gavage or intravenous injection. A typical oral dose for the trans isomer is 20 mg/kg.[10]

3. Sample Collection:

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

  • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • At the end of the study, animals can be euthanized to collect tissues (liver, kidneys, adipose tissue) for biodistribution studies.

4. Sample Preparation for Analysis:

  • To 100 µL of plasma, add an internal standard and precipitate proteins with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

5. Analytical Method:

  • Quantify the concentration of cis-ε-viniferin and its potential metabolites using a validated LC-MS/MS method.[10][11]

  • Use a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Monitor the parent compound and predicted metabolite ions in multiple reaction monitoring (MRM) mode.

Protocol 2: In Vitro Metabolism using Liver Microsomes

This protocol allows for the investigation of the phase I and phase II metabolism of cis-ε-viniferin.[12][13][14][15][16]

1. Reagents and Materials:

  • Pooled human or rat liver microsomes.

  • cis-ε-Viniferin stock solution.

  • NADPH regenerating system (for phase I metabolism).

  • UDPGA (uridine 5'-diphosphoglucuronic acid) for glucuronidation assays.

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate) for sulfation assays.

  • Alamethicin (to permeabilize microsomal membranes for UGT assays).

  • Potassium phosphate buffer.

2. Incubation Procedure:

  • Pre-incubate liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C.

  • For glucuronidation assays, add alamethicin to the microsomal suspension.

  • Add the cis-ε-viniferin solution to the incubation mixture.

  • Initiate the metabolic reaction by adding the appropriate cofactor (NADPH, UDPGA, or PAPS).

  • Incubate at 37°C for a specified time course (e.g., 0, 10, 30, 60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

3. Sample Analysis:

  • Centrifuge the terminated reaction mixture to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the depletion of the parent compound and the formation of metabolites.

Protocol 3: Intestinal Permeability using Caco-2 Cell Monolayers

This assay is a standard in vitro model to predict intestinal drug absorption.[8][17][18][19][20]

1. Cell Culture:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation into a monolayer with intestinal epithelial cell characteristics.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • Wash the Caco-2 monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).

  • Add the cis-ε-viniferin solution to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

3. Analysis:

  • Determine the concentration of cis-ε-viniferin in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_invivo In Vivo Pharmacokinetics cluster_invitro In Vitro Metabolism animal_model Rodent Model dosing Compound Administration (Oral or IV) animal_model->dosing sampling Blood/Tissue Collection dosing->sampling analysis_invivo LC-MS/MS Analysis sampling->analysis_invivo pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC) analysis_invivo->pk_parameters microsomes Liver Microsomes incubation Incubation with cis-ε-Viniferin & Cofactors microsomes->incubation metabolite_id Metabolite Identification (LC-MS/MS) incubation->metabolite_id metabolic_pathway Metabolic Pathway Elucidation metabolite_id->metabolic_pathway

Figure 1: General workflow for in vivo and in vitro studies.

metabolism_pathway cluster_phase1 Phase I Metabolism (Hypothetical) cluster_phase2 Phase II Metabolism (Major Pathway) cis_viniferin cis-ε-Viniferin hydroxylation Hydroxylated Metabolites cis_viniferin->hydroxylation CYP450 Enzymes oxidation Oxidized Metabolites cis_viniferin->oxidation CYP450 Enzymes glucuronidation Glucuronide Conjugates cis_viniferin->glucuronidation UGTs, SULTs sulfation Sulfate Conjugates cis_viniferin->sulfation UGTs, SULTs hydroxylation->glucuronidation hydroxylation->sulfation oxidation->glucuronidation oxidation->sulfation excretion Excretion (Mainly Fecal) glucuronidation->excretion sulfation->excretion

Figure 2: Postulated metabolic pathways for cis-ε-viniferin.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_oxidation Antioxidant Pathway cis_viniferin cis-ε-Viniferin nf_kb NF-κB cis_viniferin->nf_kb Inhibits nrf2 Nrf2 cis_viniferin->nrf2 Activates tnf_alpha TNF-α nf_kb->tnf_alpha il_6 IL-6 nf_kb->il_6 cellular_response Reduced Inflammation & Oxidative Stress ho_1 HO-1 nrf2->ho_1 gpx GPx nrf2->gpx

Figure 3: Hypothesized signaling pathways for cis-ε-viniferin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing cis-ε-Viniferin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the extraction of cis-ε-viniferin from plant materials, particularly Vitis vinifera (grapevine) by-products like canes and stems.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction process.

Problem Potential Cause Recommended Solution
Low or No Yield of cis-ε-Viniferin Isomerization/Degradation: cis-ε-viniferin is sensitive to light and heat. Prolonged exposure during extraction can cause isomerization to the trans form or degradation.[1][2]• Conduct extraction in the dark or using amber glassware.• Avoid prolonged high temperatures; high heat can be destructive over long periods.[1][2]• Consider that light stress can paradoxically cause the formation of cis-ε-viniferin from trans-stilbenes, but extended exposure leads to degradation.[2]
Inefficient Extraction Method: The chosen method (e.g., simple maceration) may not be effective for releasing stilbenes from the plant matrix.• Switch to an advanced extraction technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for higher efficiency and shorter extraction times.[3][4][5]
Inappropriate Solvent: The solvent may not have the optimal polarity to dissolve cis-ε-viniferin effectively.• Use aqueous ethanol (e.g., 80% ethanol) or aqueous acetone, which have shown high efficacy.[3][6]• For purification, liquid-liquid partitioning with ethyl acetate can separate ε-viniferin into the aqueous phase.[7]
Co-extraction of Impurities Low Selectivity of Solvent/Method: Solvents like ethanol and water are highly effective but can also extract a wide range of other polyphenols and compounds.• Implement a post-extraction purification step. Centrifugal Partition Chromatography (CPC) or the use of adsorbent resins like polyvinylidene fluoride (PVDF) can effectively separate ε-viniferin from other compounds like resveratrol.[8][9][10]
Inconsistent Results Variability in Plant Material: The concentration of stilbenes can vary significantly based on the plant's species, harvest time, and environmental stress factors.• Standardize the source and pre-processing of your plant material.• Ensure consistent drying and milling procedures, as particle size can affect extraction efficiency.[11][12]
Procedural Drift: Minor, unintended variations in extraction parameters (time, temperature, power) can lead to different outcomes.• Strictly adhere to a validated Standard Operating Procedure (SOP).• Calibrate equipment such as ultrasonicators and microwave extractors regularly.
Extract Degradation During Storage Instability of Stilbenes: ε-viniferin, like other stilbenes, can degrade over time, especially when exposed to light, oxygen, or elevated temperatures.[2]• Store extracts at low temperatures (e.g., 4°C or -20°C) in airtight, amber containers to protect from light and oxidation.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best source material for cis-ε-viniferin extraction? A1: Winery by-products are excellent sources. Grape canes and stems, which are generated in large quantities during annual pruning, are particularly rich in ε-viniferin and other stilbenoids.[1][14]

Q2: Which extraction method provides the highest yield in the shortest time? A2: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction.[4][5] UAE, for example, can effectively extract stilbenoids in as little as 15 minutes.[3][6]

Q3: How does light exposure specifically affect my extraction? A3: Light exposure has a dual effect. It can promote the photoisomerization of trans-resveratrol and trans-ε-viniferin into their cis forms, including cis-ε-viniferin.[1][2] However, prolonged exposure will lead to the degradation of these compounds.[2] For maximizing stable recovery, performing extractions protected from light is generally recommended.

Q4: What is the ideal solvent for extracting ε-viniferin? A4: Aqueous ethanol is highly effective and widely used. An optimized protocol for UAE uses 80% ethanol.[3][6] Studies on solid-liquid extraction have shown that ethanol concentrations between 50-70% at elevated temperatures yield excellent results for trans-ε-viniferin.[15] Natural Deep Eutectic Solvents (NADES) are also emerging as effective and environmentally friendly alternatives.[14]

Q5: My primary target is trans-ε-viniferin, but I keep getting the cis isomer. Why? A5: The presence of cis-ε-viniferin can be a result of photoisomerization from the trans form during your extraction or analysis process if samples are exposed to light.[1][2] Ensure all steps are performed under light-protected conditions to minimize this conversion.

Q6: How can I confirm the identity and quantity of cis-ε-viniferin in my extract? A6: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for identifying and quantifying stilbenes.[1][8] Comparing the retention time and UV spectrum with a certified reference standard is crucial for accurate quantification.

Quantitative Data on Extraction Methods

The following tables summarize quantitative data from studies comparing different extraction parameters.

Table 1: Comparison of Extraction Methods for Stilbenoids from Grape Canes

Method Solvent Temperature (°C) Time (min) Key Finding
Ultrasound-Assisted (UAE) 80% Ethanol 75 15 High recovery of major stilbenoids (including ε-viniferin) with significantly reduced extraction time.[3][6]
Maceration (Dark) Isopropyl Alcohol Ambient 1 Day Yielded 0.511 mg/g of trans-ε-viniferin.[2]
Maceration (Light) Isopropyl Alcohol Ambient 1 Day Showed the highest concentration of cis-ε-viniferin due to photoisomerization, but also led to degradation over longer periods.[2]
Solid-Liquid Extraction 50-70% Ethanol 83.6 N/A Predicted maximum yield of 2.03 mg/g for trans-ε-viniferin from milled grape canes.[15]

| Microwave-Assisted (MAE) | 30-50% Ethanol | N/A | 8-18 | An optimized protocol was developed for viniferin extraction, noted for being more effective than traditional techniques.[4] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of ε-Viniferin

This protocol is based on the optimized method described by Piñeiro et al. (2013) for extracting stilbenoids from grape stems.[3][6]

1. Material Preparation:

  • Dry the plant material (grape stems or canes) at 40°C until constant weight.
  • Grind the dried material to a fine powder (e.g., < 4mm particle size).[16]

2. Extraction:

  • Weigh 1 gram of the powdered plant material into a 50 mL falcon tube.
  • Add 20 mL of 80% ethanol in water (v/v) to the tube.
  • Place the tube in an ultrasonic bath or use a probe sonicator.
  • Set the temperature to 75°C.
  • Apply ultrasound for 15 minutes. For a probe sonicator, an amplitude of 80% might be used.

3. Sample Recovery:

  • After sonication, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
  • Carefully decant the supernatant (the extract) into a clean vial.
  • For quantitative analysis, filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis:

  • Analyze the filtered extract using a validated HPLC-DAD/MS method to identify and quantify cis-ε-viniferin.

Visualizations

Workflow and Troubleshooting

G Diagram 1: General Workflow for cis-ε-Viniferin Extraction and Optimization start Plant Material (Grape Canes/Stems) prep Preparation (Drying & Grinding) start->prep extraction Extraction (e.g., UAE with 80% EtOH) prep->extraction separation Solid-Liquid Separation (Centrifugation/Filtration) extraction->separation analysis Crude Extract Analysis (HPLC-DAD/MS) separation->analysis low_yield Problem: Low Yield? analysis->low_yield result Optimized Yield Achieved low_yield->result No check_params Optimize Parameters (Solvent, Temp, Time) low_yield->check_params Yes check_params->extraction check_method Change Method (e.g., to UAE/MAE) check_params->check_method check_light Protect from Light check_params->check_light check_method->extraction check_light->extraction

Caption: Workflow for extraction and optimization of cis-ε-viniferin.

Signaling Pathway

G Diagram 2: Simplified Signaling Pathways Modulated by ε-Viniferin viniferin ε-Viniferin erk ERK / p38 MAPK viniferin->erk ampk AMPK Phosphorylation viniferin->ampk sirt1 SIRT1 Expression viniferin->sirt1 Increases ppary PPARγ Expression viniferin->ppary Reduces nrf2 Nrf2 Accumulation erk->nrf2 ampk->sirt1 ho1 Antioxidant Enzymes (e.g., Heme Oxygenase-1) nrf2->ho1 Upregulates lipogenesis Lipid Accumulation (Adipogenesis) ppary->lipogenesis

Caption: ε-Viniferin modulates antioxidant and metabolic pathways.[17][18]

References

cis-epsilon-Viniferin stability issues in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-epsilon-viniferin. The information provided addresses common stability issues encountered during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound is a stilbenoid known for its sensitivity to environmental factors. The primary stability concerns are:

  • Light Sensitivity: Exposure to light, particularly UV light, can lead to isomerization from the trans to the cis form and can also cause degradation of the molecule over time.[1][2]

  • Thermal Instability: The compound has very low thermal stability and can rapidly decompose at elevated temperatures, such as 45°C.[2]

  • Poor Aqueous Solubility: this compound is poorly soluble in water, which can lead to precipitation in aqueous assay buffers and cell culture media, affecting experimental results.

  • Metabolic Instability: In in vivo studies and in vitro assays using liver fractions, this compound is subject to extensive metabolism, primarily through glucuronidation and sulfation.

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure the stability of your stock solutions, follow these guidelines:

  • Solvent: Dissolve this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM in DMSO) to minimize the volume of organic solvent added to your experimental system.

  • Storage: Store stock solutions in small aliquots in amber vials or tubes wrapped in aluminum foil to protect from light.[3] Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q3: Can I use this compound in long-term cell culture experiments (e.g., 48-72 hours)?

A3: Long-term experiments with this compound require careful consideration due to its instability in aqueous environments. The compound can degrade or precipitate in cell culture media over time. To mitigate this, consider the following:

  • Media Changes: For multi-day experiments, it is advisable to replace the culture medium with freshly prepared medium containing this compound every 24 hours.

  • Solubility: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).

  • Visual Inspection: Regularly inspect your cell cultures under a microscope for any signs of compound precipitation.

Troubleshooting Guides

Cell-Based Assays (e.g., MTT, XTT, Cell Viability)
Problem Possible Cause Solution
Inconsistent or non-reproducible results Degradation of this compound in the assay medium due to light exposure or temperature fluctuations.Prepare fresh working solutions immediately before use. Protect plates from light by covering them with aluminum foil during incubation.[4] Maintain a constant temperature during the experiment.
Compound precipitation observed in wells Poor solubility of this compound in the aqueous cell culture medium.Prepare a higher concentration stock solution in DMSO to minimize the final volume added to the wells. Ensure thorough mixing when diluting the stock solution into the medium. Consider using a solubilizing agent if compatible with your cell line and assay.
Unexpectedly low cytotoxicity or activity Degradation of the compound over the course of the experiment.For longer incubation times (>24 hours), replenish the medium with fresh compound at regular intervals (e.g., every 24 hours).
High background in colorimetric assays (e.g., MTT) Polyphenols like this compound can interfere with the reduction of tetrazolium salts.[5]Run a cell-free control with the compound at the highest concentration used to check for direct reduction of the assay reagent. If interference is observed, consider using an alternative viability assay that is not based on metabolic reduction (e.g., crystal violet staining).
Enzyme Inhibition Assays
Problem Possible Cause Solution
Time-dependent loss of inhibition Degradation of this compound in the aqueous assay buffer.Minimize the pre-incubation time of the compound in the buffer. Prepare fresh dilutions of the compound immediately before starting the assay.
Precipitation in the assay buffer Poor solubility of the compound at the tested concentration.Check the solubility of this compound in the specific assay buffer. Adjust the buffer composition (e.g., pH, co-solvents) if possible, ensuring it does not affect enzyme activity.
Irreproducible IC50 values Instability of the compound under the specific pH and temperature of the assay.Perform stability studies of this compound in your assay buffer at the working temperature to determine its half-life. Adjust the experimental timeline accordingly.
Western Blot Analysis
Problem Possible Cause Solution
Weak or no effect on protein expression/phosphorylation after treatment Degradation of this compound during cell treatment.Ensure cells are treated with freshly prepared compound. For time-course experiments, consider the stability of the compound in the culture medium over the treatment period.
Variability between biological replicates Inconsistent compound stability or concentration during cell treatment.Standardize the handling of the compound for all replicates, including light protection and timing of media changes.

Quantitative Data Summary

Table 1: Thermal Stability of this compound

TemperatureObservationReference
45°CRapid decomposition; almost nine times lower concentration after one day.[3]

Table 2: Light Exposure Effects on this compound Concentration in Isopropyl Alcohol (IPA) Solution

Duration of Light ExposureChange in ConcentrationReference
7 daysIncreased by 300% (due to photoisomerization from trans-isomers and dimerization of resveratrol)[3]
20 daysAlmost complete decomposition.[3]

Experimental Protocols

Protocol: Preparation of this compound for Cell-Based Assays
  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound powder in a fume hood.

    • Dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into small volumes in amber microcentrifuge tubes or tubes wrapped in aluminum foil.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Immediately before use, thaw a single aliquot of the stock solution at room temperature, protected from light.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentrations.

    • Ensure the final DMSO concentration in the medium is below 0.1% to avoid solvent toxicity.

    • Mix the working solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this may introduce air and promote oxidation.

    • Use the working solution immediately. Do not store diluted aqueous solutions.

Protocol: MTT Cell Viability Assay with this compound
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old medium and treat the cells with various concentrations of freshly prepared this compound working solutions.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

    • Wrap the plate in aluminum foil to protect it from light.[4]

    • Incubate for the desired period (e.g., 24, 48, 72 hours). For incubations longer than 24 hours, consider replacing the medium with fresh compound every 24 hours.

  • MTT Addition:

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, still protected from light.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Include a reference wavelength of 630 nm to subtract background noise.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_data Data Analysis stock Stock Solution (10 mM in DMSO) working Working Solution (in culture medium) stock->working Freshly prepare & protect from light treat Treat Cells (Protect from light) working->treat incubate Incubate (Replenish medium for >24h) treat->incubate measure Measure Endpoint (e.g., MTT) incubate->measure analyze Analyze Results measure->analyze

Caption: Experimental workflow for using this compound in cell-based assays.

signaling_pathway cluster_viniferin This compound cluster_cellular_effects Cellular Effects viniferin This compound AMPK AMPK (Activation) viniferin->AMPK activates eNOS eNOS (Phosphorylation) viniferin->eNOS promotes SIRT1 SIRT1 (Activation) viniferin->SIRT1 activates AMPK->SIRT1 NO Nitric Oxide (Production) eNOS->NO Antioxidant Antioxidant Response SIRT1->Antioxidant

Caption: Simplified signaling pathways influenced by this compound.

References

Technical Support Center: cis-epsilon-Viniferin HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC separation of cis-epsilon-viniferin.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is broad and poorly resolved. What are the common causes and solutions?

A1: Broad peaks in HPLC can stem from several factors.[1] One common issue is a mismatch between the mobile phase composition and the analyte's properties.[1] You can try adjusting the ratio of your organic solvent to the aqueous buffer to improve peak shape.[1] Additionally, the column temperature can significantly impact peak width; a low temperature might cause broadening, which can be sharpened by increasing the temperature.[1] The flow rate is another critical parameter; a high flow rate can lead to broader peaks, so decreasing it may improve resolution.[1] Finally, ensure your sample is properly filtered and free of impurities, as this can also contribute to peak broadening.[1]

Q2: I'm observing peak tailing for this compound. How can I fix this?

A2: Peak tailing, where the peak is asymmetrical and prolonged on one side, can be caused by several factors.[2] Secondary interactions between the analyte and the stationary phase, particularly with unreacted silanol groups on the silica-based column, are a frequent cause.[3] Adjusting the pH of the mobile phase to be at least two units away from the analyte's pKa can help minimize these interactions.[3] Another potential cause is column overload; injecting a smaller sample volume or a more dilute sample can resolve this issue.[3] System issues, such as extra-column dead volume, can also lead to tailing. Ensure you are using tubing with the smallest possible internal diameter and length.[3]

Q3: Why am I seeing peak splitting for my this compound peak?

A3: Peak splitting can occur due to a few common problems. A partially blocked column inlet frit can cause the sample to be distributed unevenly onto the column. Contamination at the head of the column can also lead to a split peak. Another possibility is a mismatch between the sample solvent and the mobile phase.[4] If the sample is dissolved in a solvent much stronger than the mobile phase, it can disrupt the partitioning process on the column.[4] Try dissolving your sample in the mobile phase itself if possible.

Q4: The retention time for this compound is shifting between injections. What should I check?

A4: Retention time shifts can compromise the reliability of your analysis.[4] The most common causes include changes in mobile phase composition, fluctuations in column temperature, and column aging.[4] Ensure your mobile phase is prepared fresh and accurately, and that it is thoroughly degassed.[4] Using a column oven to maintain a consistent temperature is crucial.[4] If the column has been used extensively, it may be deteriorating, leading to retention drift.[4] Always allow the column to equilibrate fully with the mobile phase before starting your analytical run.[4]

Q5: I suspect this compound is forming during my analysis. Is this possible?

A5: Yes, the formation of this compound during analysis is a significant issue. Exposure of samples containing trans-resveratrol and trans-ε-viniferin to light can induce dimerization and photoisomerization, leading to the formation of cis-ε-viniferin.[5][6][7] This can result in an overestimation of the cis-isomer. To mitigate this, it is crucial to protect samples and standards from light at all stages of preparation and analysis.

Q6: How stable is this compound under typical HPLC conditions?

A6: this compound has very low thermal stability.[5] Studies have shown a rapid decomposition of this compound at elevated temperatures, with a nearly nine-fold decrease in concentration after just one day of storage at 45°C.[5] Therefore, it is recommended to avoid prolonged heating during sample preparation and to maintain a controlled, moderate column temperature during the HPLC run, such as 25°C.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Shape Problems

Poor peak shape, including fronting, tailing, and splitting, can significantly affect resolution and quantification. This guide provides a systematic approach to troubleshooting these issues.

  • Check for Column Overload : Inject a dilution of your sample. If the peak shape improves and becomes more symmetrical, the original sample concentration was too high.[3]

  • Evaluate Sample Solvent : Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. A stronger sample solvent can cause peak distortion.[4]

  • Inspect the Column : If all peaks in the chromatogram exhibit poor shape, the issue may be physical, such as a void at the column inlet or a blocked frit.[3] Consider backflushing the column or replacing it if the problem persists.[3]

  • Optimize Mobile Phase pH : For tailing of basic compounds, interactions with acidic silanols on the column are a likely cause.[8] Adjusting the mobile phase pH can suppress the ionization of these silanols and improve peak shape.[8]

  • Minimize Dead Volume : Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening.[3] Use short, narrow-bore tubing to minimize this effect.[3]

Guide 2: Managing this compound Instability

The inherent instability of this compound requires careful handling to ensure accurate quantification.

  • Light Protection : this compound can be formed from its trans-isomer and trans-resveratrol upon exposure to light.[5][6] All sample and standard solutions should be prepared and stored in amber vials or protected from light with aluminum foil. Perform sample preparation under minimal light conditions.

  • Temperature Control : This compound is thermally labile.[5] Avoid heating samples for prolonged periods.[5] The HPLC column temperature should be controlled and kept moderate, for instance at 25°C, to prevent degradation during analysis.[5]

  • Fresh Sample Preparation : Due to its instability in solution, prepare samples and standards as close to the time of analysis as possible.

Experimental Protocols

Protocol 1: HPLC-DAD/MS Method for Stilbene Separation

This protocol is adapted from a validated method for the determination of trans-resveratrol, cis-ε-viniferin, and trans-ε-viniferin.[5]

  • Column: C18 reversed-phase column.

  • Mobile Phase:

    • Solvent A: Methanol/water/acetic acid (20:80:1, v/v/v)

    • Solvent B: Methanol/water/acetic acid (90:10:1, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: Diode Array Detector (DAD) at 306 nm. Mass Spectrometry (MS) can be used for identity confirmation.[5]

  • Gradient Program:

    • Pre-run: 5 min at 100% A

    • 0–10 min: Linear gradient from 0% to 100% B

    • 10–25 min: Hold at 100% B

    • 25–30 min: Return from 100% to 0% B

Protocol 2: HPLC Method for Resveratrol Isomers and ε-viniferin

This protocol is based on a method used for separating stilbenes in grape skin extracts.[9]

  • Column: Gemini C18 (250 x 4.6 mm ID, 5 μm particle size)

  • Mobile Phase:

    • Solvent A: Acetic acid in water (pH 3.6)

    • Solvent B: Acetonitrile

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 306 nm

  • Gradient Program:

    • Initial: 90% A and 10% B

    • 0-8 min: Change to 55% A and 45% B

    • 8-15 min: Maintain 55% A and 45% B

    • 15-16 min: Return to initial conditions

Data Presentation

Table 1: Chromatographic Parameters from a Validated HPLC-DAD/MS Method.[5]

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
trans-Resveratrol12.59.0348
cis-ε-Viniferin13.713.6868.7
trans-ε-Viniferin14.319.3468.7

Visualizations

G Troubleshooting Workflow for Peak Splitting Start Peak Splitting Observed CheckFrit Is Column Frit Blocked? Start->CheckFrit SolventMismatch Sample Solvent vs. Mobile Phase Mismatch? CheckFrit->SolventMismatch No Backflush Backflush or Replace Frit/Column CheckFrit->Backflush Yes ColumnContamination Column Contamination at Inlet? SolventMismatch->ColumnContamination No ChangeSolvent Dissolve Sample in Mobile Phase SolventMismatch->ChangeSolvent Yes UseGuard Use Guard Column / Clean Sample ColumnContamination->UseGuard Yes Resolved Problem Resolved ColumnContamination->Resolved No, consult expert Backflush->Resolved ChangeSolvent->Resolved UseGuard->Resolved

Caption: A logical workflow for diagnosing and resolving peak splitting issues.

G Factors Affecting this compound Stability Cis_Viniferin This compound (Analyte of Interest) Light Light Exposure (UV and Daylight) Formation Formation from Precursors Light->Formation Temp Elevated Temperature Degradation Thermal Decomposition Temp->Degradation Formation->Cis_Viniferin increases concentration Degradation->Cis_Viniferin decreases concentration Trans_Res trans-Resveratrol Trans_Res->Formation Trans_Vin trans-epsilon-Viniferin Trans_Vin->Formation

Caption: Key environmental factors influencing the stability of this compound.

G Experimental Workflow for Stilbene Analysis cluster_prep Sample Preparation (Light Protected) cluster_hplc HPLC Analysis cluster_data Data Processing Extraction Extraction of Stilbenes Filtration Sample Filtration (0.45 µm) Extraction->Filtration Vial Transfer to Amber HPLC Vial Filtration->Vial Inject Inject Sample (5 µL) Vial->Inject Equilibrate Column Equilibration Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect DAD Detection (306 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: A standard workflow from sample preparation to data analysis for viniferins.

References

Technical Support Center: Analysis of cis-ε-Viniferin Degradation under UV Light

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the study of cis-ε-viniferin degradation under ultraviolet (UV) light. The information is designed to assist in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of cis-ε-viniferin when exposed to UV light?

A1: Under UV irradiation, cis-ε-viniferin is known to undergo further photochemical reactions. The primary degradation pathway is photocyclization, which leads to the formation of ε-viniferin phenanthrene [1]. Another potential degradation product that may be observed is δ-viniferin , an isomer of ε-viniferin, which has been identified in grapevine leaves after UV-C irradiation[2]. It is also important to note that prolonged exposure to UV light can lead to the complete decomposition of all stilbene compounds present in a sample[3].

Q2: My analysis shows the formation of cis-ε-viniferin in my sample during UV exposure. Is this expected?

A2: Yes, this is an expected observation, particularly if your initial sample contains trans-ε-viniferin or resveratrol. UV light induces the isomerization of trans-ε-viniferin to cis-ε-viniferin[4]. Additionally, cis-ε-viniferin can be formed through the light-induced dimerization of resveratrol[5]. Therefore, an initial increase in the concentration of cis-ε-viniferin can occur before its subsequent degradation.

Q3: I am observing poor stability of cis-ε-viniferin even without UV exposure. What could be the cause?

A3: cis-ε-Viniferin is known to have low thermal stability[5]. If your experimental setup involves elevated temperatures, or if the samples are not stored properly, thermal degradation can occur independently of UV exposure. It is recommended to conduct experiments at controlled room temperature and store samples in a cool, dark place.

Q4: What analytical technique is most suitable for analyzing the degradation of cis-ε-viniferin and its products?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most widely used and effective technique for the analysis of stilbene degradation[6][7]. HPLC with a Diode Array Detector (HPLC-DAD) can also be used for quantification, often in conjunction with MS for identification[7]. A reversed-phase C18 column is typically employed for the separation of these compounds[7].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation of cis-ε-viniferin observed after UV exposure. - Insufficient UV light intensity or duration. - Incorrect UV wavelength. - Sample concentration is too high, leading to self-shielding.- Increase the duration of UV exposure or use a more intense UV source. - Ensure the UV lamp emits at a wavelength known to induce stilbene degradation (e.g., UV-A at 365 nm or UV-B). - Prepare more dilute solutions of cis-ε-viniferin for irradiation.
Rapid and complete degradation of all compounds, including internal standards. - UV exposure is too intense or prolonged. - The solvent is participating in the photochemical reaction.- Perform a time-course experiment to determine the optimal exposure time for observing intermediate degradation products. - Use a high-purity, HPLC-grade solvent that is photochemically stable (e.g., methanol or acetonitrile).
Poor separation of degradation products in HPLC analysis. - Inappropriate mobile phase composition or gradient. - Unsuitable HPLC column.- Optimize the mobile phase gradient. A common mobile phase consists of a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. - Use a high-resolution reversed-phase C18 column with a suitable particle size (e.g., ≤5 µm).
Difficulty in identifying degradation products by MS. - Low abundance of the degradation products. - Complex fragmentation pattern.- Concentrate the sample after UV exposure to increase the concentration of degradation products. - Perform MS/MS (tandem mass spectrometry) to obtain fragmentation patterns that can aid in structural elucidation. Compare the obtained mass spectra with literature data for known viniferin isomers and phenanthrene derivatives.

Quantitative Data Summary

The following table summarizes the expected quantitative changes in cis-ε-viniferin and its related compounds upon UV exposure. Please note that these are generalized trends, and the actual kinetics will depend on specific experimental conditions.

Compound Expected Trend upon UV Exposure Reference
trans-ε-ViniferinDecrease[1]
cis-ε-ViniferinInitial increase (from trans-isomerization), followed by a decrease[1]
ε-Viniferin PhenanthreneIncrease[1]
δ-ViniferinPotential Increase[2]

Kinetic studies have shown the transformation of trans-ε-viniferin to cis-ε-viniferin and subsequently to ε-viniferin phenanthrene under UV-A light.[1]

Experimental Protocols

Protocol for UV Degradation of cis-ε-Viniferin

This protocol provides a general procedure for studying the photodegradation of cis-ε-viniferin in a controlled laboratory setting.

Materials:

  • cis-ε-Viniferin standard

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Quartz cuvettes or vials

  • UV lamp with a specified wavelength output (e.g., 365 nm)

  • Magnetic stirrer and stir bars (optional)

  • HPLC-DAD-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of cis-ε-viniferin in the chosen solvent at a known concentration (e.g., 10-50 µg/mL). Ensure the solution is completely dissolved. Prepare several aliquots in quartz containers for time-course analysis.

  • UV Irradiation: Place the sample containers at a fixed distance from the UV lamp. If using a magnetic stirrer, add a small stir bar to each container to ensure homogenous exposure. Irradiate the samples for different durations (e.g., 0, 15, 30, 60, 120, 240 minutes). A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: At each time point, withdraw an aliquot of the irradiated solution. If necessary, dilute the sample to fall within the linear range of the HPLC-DAD detector. Analyze the sample immediately using the HPLC-DAD-MS method outlined below.

HPLC-DAD-MS Method for Stilbene Analysis

This method is suitable for the separation and identification of cis-ε-viniferin and its degradation products.

Parameter Condition
HPLC System Agilent 1200 series or equivalent
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 10-20% B, increase to 90-100% B over 20-30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 25-30 °C
Injection Volume 5-20 µL
DAD Detection Monitor at multiple wavelengths, including 286 nm (for cis-isomers) and 306-320 nm (for trans-isomers and phenanthrenes).
MS Detector Electrospray Ionization (ESI) in negative ion mode.
MS Scan Range m/z 100-1000
MS/MS For fragmentation analysis of parent ions corresponding to potential degradation products (e.g., m/z 453 for viniferin isomers and m/z 451 for phenanthrene).

Visualizations

UV Degradation Pathway of ε-Viniferin Isomers

trans_viniferin trans-ε-Viniferin cis_viniferin cis-ε-Viniferin trans_viniferin->cis_viniferin UV Isomerization phenanthrene ε-Viniferin Phenanthrene cis_viniferin->phenanthrene UV Photocyclization degradation Further Degradation Products cis_viniferin->degradation Prolonged UV phenanthrene->degradation Prolonged UV

Caption: Photochemical transformation pathway of ε-viniferin isomers under UV light.

Experimental Workflow for UV Degradation Analysis

cluster_prep Sample Preparation cluster_uv UV Irradiation cluster_analysis Analysis prep_solution Prepare cis-ε-Viniferin Solution uv_exposure Expose to UV Light (Time-course) prep_solution->uv_exposure hplc_ms HPLC-DAD-MS Analysis uv_exposure->hplc_ms data_proc Data Processing and Quantification hplc_ms->data_proc

Caption: A streamlined workflow for the analysis of cis-ε-viniferin photodegradation.

References

Technical Support Center: cis-ε-Viniferin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-ε-viniferin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis of the Precursor: trans-ε-Viniferin

Question: My oxidative dimerization of resveratrol yields a complex mixture of products with a low yield of trans-ε-viniferin. How can I improve the selectivity?

Answer: The oxidative dimerization of resveratrol is a common challenge due to the formation of various regioisomers (e.g., δ-viniferin) and higher-order oligomers. Here are some troubleshooting strategies:

  • Enzymatic Synthesis: Employing enzymes like laccase or horseradish peroxidase (HRP) can offer higher selectivity compared to chemical oxidants. The enzyme's active site can direct the radical coupling to favor the 8–10’ linkage required for ε-viniferin.

  • Reaction Conditions:

    • pH Control: The pH of the reaction medium can influence enzyme activity and the stability of the radical intermediates. It is crucial to maintain the optimal pH for the chosen enzyme.

    • Solvent System: Using a biphasic system (e.g., acetate buffer and ethyl acetate) can help in the in-situ extraction of the product, preventing further oxidation or side reactions.

    • Substrate Concentration: High concentrations of resveratrol might favor the formation of higher oligomers. Experiment with lower substrate concentrations to promote dimerization.

  • Choice of Oxidant: If using a chemical oxidant, milder reagents may provide better selectivity. Harsh oxidants can lead to over-oxidation and a wider range of byproducts.

Question: What are the key differences between enzymatic and chemical dimerization of resveratrol?

Answer:

ParameterEnzymatic Dimerization (Laccase/Peroxidase)Chemical Dimerization (e.g., FeCl3, Thallium(III) nitrate)
Selectivity Generally higher, favoring specific regioisomers.Often lower, leading to a mixture of dimers and oligomers.[1]
Reaction Conditions Milder (e.g., aqueous buffer, room temperature).Can be harsher, requiring specific catalysts and anhydrous conditions.
Byproducts Fewer unwanted side-products.[1]Can generate more byproducts, complicating purification.[1]
Environmental Impact Greener and more sustainable.May involve toxic heavy metals or harsh reagents.
Cost & Availability Enzymes can be costly and may have stability issues.Reagents are often cheaper and more readily available.

2. Photoisomerization to cis-ε-Viniferin

Question: I am having trouble converting trans-ε-viniferin to the cis isomer. What are the optimal conditions for photoisomerization?

Answer: The conversion of trans- to cis-ε-viniferin is achieved through UV irradiation. The efficiency of this process is highly dependent on the experimental setup.

  • Wavelength: UV light, particularly in the UVA (around 365 nm) and UVB ranges, is effective for isomerization.[2] Some protocols also use UVC (around 254 nm).

  • Solvent: The choice of solvent is critical. The isomerization can be performed in various solvents like ethanol or methanol. The solvent can affect the photochemical equilibrium between the two isomers.

  • Concentration: Work with dilute solutions to ensure uniform irradiation and to minimize the formation of degradation products or other side reactions.

  • Exclusion of Oxygen: It is advisable to degas the solution before irradiation to prevent photo-oxidation, which can lead to the formation of phenanthrene-type byproducts.[2]

  • Monitoring: The progress of the isomerization should be monitored by HPLC to determine the optimal irradiation time and to avoid degradation of the desired cis isomer. The cis isomer is generally less stable than the trans isomer.[2]

Question: During UV irradiation, I observe the formation of other products besides cis-ε-viniferin. What are these and how can I avoid them?

Answer: A common side reaction during the UV irradiation of stilbenes is photocyclization, which leads to the formation of phenanthrene-like structures.[2] This is an intramolecular cyclization that can occur from the cis isomer. To minimize this:

  • Control Irradiation Time: Over-exposure to UV light increases the likelihood of side reactions. Monitor the reaction closely and stop it once the desired conversion to the cis isomer is achieved.

  • Use Appropriate Wavelengths: While shorter wavelengths (UVB/UVC) can be effective for isomerization, they might also promote degradation and side reactions more than longer wavelengths (UVA).

  • Work at Lower Temperatures: Performing the irradiation at a reduced temperature can sometimes help to suppress side reactions.

3. Purification and Separation

Question: I am struggling to separate cis- and trans-ε-viniferin from my reaction mixture. What is the best purification method?

Answer: The separation of cis and trans isomers, which have very similar polarities, is a significant challenge.

  • Preparative HPLC: This is the most effective method for separating cis and trans isomers of ε-viniferin.[3][4] A reversed-phase C18 column is typically used with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or TFA) to improve peak shape.[5]

  • Centrifugal Partition Chromatography (CPC): This technique can be used for the initial fractionation of the crude product to enrich the desired isomers before a final polishing step with preparative HPLC.[3]

  • Method Development: Start with analytical HPLC to develop a separation method that provides good resolution between the cis and trans peaks. This method can then be scaled up to a preparative scale. Key parameters to optimize include the mobile phase composition, gradient slope, flow rate, and column temperature.

Question: How can I confirm the identity and purity of my synthesized cis-ε-viniferin?

Answer: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:

  • UV-Vis Spectroscopy: cis- and trans-ε-viniferin have distinct UV absorption maxima. Typically, the trans isomer absorbs at a longer wavelength (around 322 nm) compared to the cis isomer (around 282 nm).[6]

  • NMR Spectroscopy: 1H and 2D NMR (like COSY and NOESY) are crucial for unambiguously determining the stereochemistry and confirming the structure.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula. LC-MS can be used to analyze the purity of the sample and identify any byproducts.[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of trans-ε-Viniferin using Laccase

This protocol is a general guideline and may require optimization.

  • Preparation of Reaction Mixture:

    • Dissolve trans-resveratrol in a minimal amount of a suitable organic solvent (e.g., methanol or acetone).

    • Prepare an acetate buffer solution (e.g., 0.1 M, pH 5.0).

    • Create a biphasic system by combining the buffer with an immiscible organic solvent like ethyl acetate.

  • Enzymatic Reaction:

    • Add the resveratrol solution to the biphasic system with vigorous stirring.

    • Dissolve laccase (from Trametes versicolor or other sources) in the acetate buffer and add it to the reaction mixture to initiate the dimerization.[8]

    • Let the reaction proceed at room temperature in the dark for 18-24 hours with continuous stirring.

  • Work-up and Extraction:

    • Separate the organic layer (ethyl acetate), which contains the viniferins.

    • Extract the aqueous layer multiple times with ethyl acetate to recover all products.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Photochemical Isomerization to cis-ε-Viniferin

  • Sample Preparation:

    • Dissolve the crude or purified trans-ε-viniferin in a suitable solvent (e.g., ethanol) to make a dilute solution (e.g., 0.1 mg/mL).

    • Transfer the solution to a quartz reaction vessel.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • UV Irradiation:

    • Place the reaction vessel under a UV lamp (e.g., a mercury lamp with output at 254 nm or 365 nm).

    • Irradiate the solution with continuous stirring.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC.

  • Termination and Solvent Removal:

    • Once the desired ratio of cis to trans isomer is reached (as determined by HPLC), stop the irradiation.

    • Remove the solvent under reduced pressure, protecting the sample from light to prevent reversion to the trans isomer.

Protocol 3: Purification by Preparative HPLC

  • System Preparation:

    • Equip a preparative HPLC system with a C18 column.

    • Prepare the mobile phases: Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).

  • Sample Injection and Separation:

    • Dissolve the crude product from the photoisomerization step in a minimal amount of the initial mobile phase.

    • Inject the sample onto the column.

    • Run a linear gradient from a lower to a higher percentage of Mobile Phase B to elute the compounds. The cis isomer will typically elute slightly earlier than the trans isomer.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peaks detected by the UV detector.

    • Analyze the collected fractions by analytical HPLC to confirm the purity of the separated isomers.

    • Pool the pure fractions containing cis-ε-viniferin and remove the solvent by lyophilization or evaporation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_dimerization Step 1: Oxidative Dimerization cluster_isomerization Step 2: Photoisomerization cluster_purification Step 3: Purification Resveratrol trans-Resveratrol Dimerization Enzymatic or Chemical Oxidation Resveratrol->Dimerization CrudeProduct Crude Product (trans-ε-viniferin, δ-viniferin, etc.) Dimerization->CrudeProduct TransViniferin trans-ε-Viniferin CrudeProduct->TransViniferin Initial Purification (e.g., Column Chromatography) UVIrradiation UV Irradiation TransViniferin->UVIrradiation CisTransMixture cis/trans Mixture UVIrradiation->CisTransMixture Purification Preparative HPLC CisTransMixture->Purification CisViniferin Pure cis-ε-Viniferin Purification->CisViniferin

Caption: Workflow for the synthesis of cis-ε-viniferin.

Troubleshooting_Logic Start Low Yield of cis-ε-Viniferin CheckDimerization Check Dimerization Step: Low trans-ε-viniferin in crude? Start->CheckDimerization CheckIsomerization Check Isomerization Step: Low cis/trans ratio? Start->CheckIsomerization CheckPurification Check Purification Step: High loss during separation? Start->CheckPurification OptimizeEnzyme Optimize Dimerization: - Use enzymatic method - Adjust pH/solvent - Lower substrate conc. CheckDimerization->OptimizeEnzyme Yes OptimizeUV Optimize Isomerization: - Check UV wavelength/intensity - Degas solvent - Monitor reaction time CheckIsomerization->OptimizeUV Yes OptimizeHPLC Optimize Purification: - Develop analytical method first - Adjust gradient/flow rate - Check for sample overload CheckPurification->OptimizeHPLC Yes

Caption: Troubleshooting logic for low cis-ε-viniferin yield.

References

cis-epsilon-Viniferin solubility problems in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-epsilon-viniferin, focusing on challenges related to its aqueous solubility.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Solutions

Q1: I dissolved this compound in an organic solvent and then diluted it into my aqueous buffer, but a precipitate formed immediately. What went wrong?

A: This is a common issue due to the extremely low aqueous solubility of this compound.[1][2] When the organic stock solution is added to the aqueous buffer, the concentration of the organic solvent may no longer be sufficient to keep the compound dissolved, causing it to precipitate.

Troubleshooting Steps:

  • Decrease the Final Aqueous Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.

  • Increase the Cosolvent Concentration: If your experimental system allows, increase the percentage of the initial organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be mindful of potential solvent toxicity in cell-based assays.

  • Use a Different Solubilization Method: For many applications, simple dilution is not effective. Consider alternative methods like using surfactants, or encapsulation techniques.[3][4]

  • Sonication: After dilution, brief sonication can sometimes help to disperse the compound and dissolve very small amounts of precipitate, but this may not be a stable solution.

Issue: Inconsistent Results in Biological Assays

Q2: My experimental results with this compound are not reproducible. Could this be related to solubility?

A: Yes, poor solubility is a major cause of inconsistent results. If the compound is not fully dissolved, its effective concentration will vary between experiments. Furthermore, undissolved particles can interfere with assays.

Troubleshooting Steps:

  • Visually Inspect Your Solutions: Before each experiment, carefully inspect your final aqueous solution for any signs of precipitation or cloudiness. Use a light source against a dark background to help.

  • Filter Your Stock Solution: Filter your organic stock solution through a 0.22 µm syringe filter before preparing your final aqueous dilutions. This will remove any small, undissolved particles.

  • Prepare Fresh Dilutions: Due to potential stability issues and the tendency to precipitate over time, always prepare fresh aqueous dilutions of this compound immediately before use.

  • Consider Stability: this compound is sensitive to light, which can cause isomerization from the trans- form.[1][5] While you are working with the cis-isomer, light can still potentially degrade the molecule. Protect your solutions from light during preparation and incubation.

Frequently Asked Questions (FAQs)

Q3: What is the aqueous solubility of this compound?

Q4: In which solvents can I dissolve this compound?

A: this compound is soluble in various organic solvents. Commonly used solvents include DMSO, ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[8] For biological experiments, DMSO and ethanol are the most frequently used.

Q5: How can I improve the aqueous solubility of this compound for my experiments?

A: Several techniques can be employed to enhance its aqueous solubility:

  • Cosolvents: Using a water-miscible organic solvent like DMSO or ethanol is the most common method. However, the concentration of the cosolvent must be carefully controlled to avoid toxicity in biological systems.

  • Encapsulation: Encapsulating this compound in liposomes, particularly multi-lamellar liposomes (MLLs), has been shown to dramatically increase its water solubility by several orders of magnitude.[3] This method also improves its stability.[3]

  • Complexation: Using cyclodextrins can improve the aqueous solubility of stilbenoids, although this may not always lead to improved bioavailability.[6]

Q6: What are the best practices for storing this compound?

A: For long-term storage, solid this compound should be stored in a tightly sealed vial, protected from light, at -20°C. Stock solutions in organic solvents should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions for experiments.[8]

Data Presentation

Table 1: Solubility and Physicochemical Properties of epsilon-Viniferin

PropertyData / Information
IUPAC Name 5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol[9]
Molecular Formula C₂₈H₂₂O₆[9]
Aqueous Solubility Extremely low / Practically insoluble.[1][2]
Organic Solvents Soluble in DMSO, Ethanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[8]
Stability Sensitive to light (photoisomerization) and high temperatures.[1][5][10]
LogP (estimated) 5.6 (This high value indicates poor water solubility)

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of solid this compound in a suitable microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid high temperatures.

  • Filtration (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions using a Cosolvent
  • Thaw Stock Solution: Thaw an aliquot of the organic stock solution at room temperature.

  • Dilution: Add the required volume of the stock solution to your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium while vortexing gently. Crucially, add the stock solution to the buffer, not the other way around.

  • Final Cosolvent Concentration: Ensure the final concentration of the organic solvent is as low as possible and is tolerated by your experimental system (typically <0.5% for cell-based assays).

  • Immediate Use: Use the freshly prepared aqueous solution immediately to minimize the risk of precipitation.

Visualizations

G Troubleshooting Workflow for this compound Precipitation cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Solutions cluster_3 Advanced Strategies start Precipitate observed in aqueous solution action1 Is final concentration too high? start->action1 action2 Is cosolvent percentage too low? action1->action2 No solution1 Decrease final concentration action1->solution1 Yes solution2 Increase cosolvent % (if possible) action2->solution2 Yes solution3 Prepare fresh solution action2->solution3 No end Experiment Ready solution1->end Resolved solution2->end Resolved adv_solution Use encapsulation (e.g., liposomes) solution3->adv_solution Issue persists adv_solution->end Resolved

Caption: Troubleshooting workflow for precipitation issues.

G Decision Tree for Solubilization Method start Need to prepare aqueous solution of this compound q1 Is your system sensitive to organic solvents? start->q1 cosolvent_path Use Cosolvent Method (e.g., DMSO, Ethanol) q1->cosolvent_path No encapsulation_path Use Encapsulation Method (e.g., Liposomes) q1->encapsulation_path Yes check_conc Keep solvent concentration low (e.g., <0.5%) cosolvent_path->check_conc protocol Follow specific encapsulation protocol encapsulation_path->protocol

Caption: Selecting a solubilization method.

References

Technical Support Center: Minimizing cis-ε-Viniferin Loss During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cis-ε-viniferin, maintaining its stability throughout sample preparation is critical for accurate analysis and meaningful results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in preserving cis-ε-viniferin integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause cis-ε-viniferin degradation?

A1: The primary factors leading to the degradation of cis-ε-viniferin are exposure to light, elevated temperatures, and prolonged storage in solution.[1][2] It is a thermally sensitive compound with low stability, and its degradation can be accelerated by oxidative conditions.

Q2: How does light exposure affect cis-ε-viniferin?

A2: Light exposure, particularly UV radiation, can have a dual effect. Initially, it can promote the isomerization of trans-ε-viniferin to cis-ε-viniferin, potentially increasing its concentration in a sample.[1][2] However, prolonged exposure to light will lead to the degradation of all stilbenes, including cis-ε-viniferin.[1]

Q3: What is the impact of temperature on the stability of cis-ε-viniferin?

A3: Cis-ε-viniferin has very low thermal stability and undergoes rapid decomposition at elevated temperatures.[1] For instance, storage at 45°C can lead to a nearly nine-fold decrease in concentration within 24 hours. Therefore, avoiding high temperatures during extraction, processing, and storage is crucial.

Q4: Are there recommended storage conditions for samples containing cis-ε-viniferin?

A4: To minimize degradation, samples should be stored in the dark at low temperatures, preferably at -20°C or below, in airtight containers to limit oxygen exposure. For solutions, storage in solvents like isopropyl alcohol can lead to degradation within 20 days, so analysis should be performed as soon as possible after preparation.[1]

Q5: Which solvents are suitable for extracting and dissolving cis-ε-viniferin?

A5: Mixtures of ethanol and water (e.g., 60% ethanol) have been shown to be efficient for extracting stilbenes, including ε-viniferin isomers, from plant materials.[3][4] Methanol and acetonitrile are also commonly used as solvents for HPLC analysis. The choice of solvent can influence extraction efficiency and compound stability, so it is advisable to use high-purity, degassed solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable cis-ε-viniferin in the sample. Degradation due to improper handling.Review the entire sample preparation workflow. Ensure all steps are performed with protection from light (e.g., using amber vials or aluminum foil) and at low temperatures. Minimize the time between extraction and analysis.
Inefficient extraction from the sample matrix.Optimize the extraction protocol. For plant materials like grape canes, consider using ultrasound-assisted extraction (UAE) with 60% ethanol at 75°C for 10 minutes for efficient extraction of stilbenes.[3][4] Freeze-drying the plant material prior to extraction can also improve yields compared to oven-drying.[3]
Inconsistent or decreasing concentrations of cis-ε-viniferin in replicate samples. Ongoing degradation in prepared samples.Analyze samples immediately after preparation. If storage is necessary, keep extracts at -20°C or below and minimize freeze-thaw cycles. Use airtight vials to reduce exposure to oxygen.
Isomerization of cis- to trans-ε-viniferin or other isomers.While light can induce the formation of the cis-isomer, other factors might favor the more stable trans form. Maintain consistent light and temperature conditions across all samples to ensure reproducibility.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.This indicates that degradation has occurred. Review and optimize the sample preparation and storage conditions to minimize light and heat exposure. Consider using a stability-indicating HPLC method to separate and identify potential degradation products.[5]

Data on cis-ε-Viniferin Stability

The following table summarizes the known effects of different conditions on the stability of cis-ε-viniferin.

Factor Condition Observed Effect on cis-ε-Viniferin Reference
Temperature Storage at 45°C in the darkApproximately 9-fold decrease in concentration after 24 hours.[1]
Ultrasound-Assisted Extraction at 75°CEfficient extraction of stilbenes within 10 minutes.[3][4]
Light Exposure to daylight/UV lightInitial increase in concentration due to isomerization from trans-ε-viniferin.[1][2]
Prolonged exposure (14-20 days)Decomposition of all stilbenes, including cis-ε-viniferin.[1]
Storage in Solution Isopropyl alcohol at room temperatureDegradation observed within 20 days.[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Stilbenes from Grape Canes

This protocol is optimized for the rapid extraction of stilbenes, including cis-ε-viniferin, from grape cane samples.[3][4]

  • Sample Pre-treatment: Freeze-dry the grape cane samples to preserve thermally labile compounds. Mill the dried material into a fine powder.

  • Extraction Solvent: Prepare a 60% (v/v) ethanol-water solution.

  • Extraction Procedure:

    • Weigh approximately 0.5 g of the powdered grape cane sample into a suitable extraction vessel.

    • Add 20 mL of the 60% ethanol solvent (sample-to-solvent ratio of 1:40 w/v).

    • Place the vessel in an ultrasonic bath.

    • Perform the extraction at 75°C for 10 minutes.

    • Immediately after extraction, cool the sample to room temperature in an ice bath.

  • Sample Clarification: Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

  • Analysis: Analyze the sample immediately by HPLC to prevent degradation.

Protocol 2: Stability-Indicating HPLC Method for Stilbene Analysis

This method is designed to separate trans-resveratrol from its cis-isomer and other degradation products, and can be adapted for the analysis of ε-viniferin isomers.[5]

  • Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 4) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and can help in the identification of different stilbene isomers based on their UV spectra.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Temperature: Maintain the column at a controlled temperature (e.g., 25°C) to ensure reproducible retention times.

Visualizing the Factors Affecting cis-ε-Viniferin Stability

The following diagrams illustrate the key relationships and workflows for minimizing cis-ε-viniferin loss.

cluster_degradation Factors Causing cis-ε-Viniferin Loss cluster_mitigation Mitigation Strategies Light Light Light Protection Light Protection Light->Light Protection Counteract with Heat Heat Low Temperature Low Temperature Heat->Low Temperature Counteract with Oxygen Oxygen Inert Atmosphere Inert Atmosphere Oxygen->Inert Atmosphere Counteract with Prolonged Storage Prolonged Storage Prompt Analysis Prompt Analysis Prolonged Storage->Prompt Analysis Counteract with

Caption: Key factors leading to cis-ε-viniferin degradation and corresponding mitigation strategies.

cluster_conditions Critical Control Points Start Start Sample Collection Sample Collection Sample Pre-treatment Sample Pre-treatment Sample Collection->Sample Pre-treatment Extraction Extraction Sample Pre-treatment->Extraction Light Protection Light Protection Sample Pre-treatment->Light Protection Clarification Clarification Extraction->Clarification Low Temperature Low Temperature Extraction->Low Temperature HPLC Analysis HPLC Analysis Clarification->HPLC Analysis Minimize Time Minimize Time Clarification->Minimize Time End End HPLC Analysis->End

Caption: Recommended workflow for sample preparation to minimize cis-ε-viniferin loss, highlighting critical control points.

References

cis-epsilon-Viniferin analytical method validation and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation and quality control of cis-ε-viniferin.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the quantification of cis-ε-viniferin?

A1: The most frequently employed method for the analysis of cis-ε-viniferin is reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[1][2] HPLC-DAD is suitable for routine quality control, while HPLC-MS or UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices or low concentration samples.[1][3]

Q2: How should I prepare plant-derived samples for cis-ε-viniferin analysis?

A2: Sample preparation for cis-ε-viniferin from plant extracts typically involves solid-liquid extraction followed by a clean-up step.[4] A common procedure includes extraction with a solvent like methanol or ethanol, followed by filtration.[4] For complex matrices, a solid-phase extraction (SPE) clean-up may be necessary to remove interfering compounds.[5] Given the light sensitivity of cis-ε-viniferin, it is crucial to protect the sample from light throughout the preparation process.[6]

Q3: What are the critical stability concerns for cis-ε-viniferin during analysis?

A3: Cis-ε-viniferin is known to be sensitive to both light and heat.[2] Exposure to light can lead to the formation of cis-ε-viniferin through the dimerization and photoisomerization of trans-resveratrol and trans-ε-viniferin.[6][7] Elevated temperatures can cause degradation of the compound.[6] Therefore, it is imperative to use amber vials, protect samples from direct light, and maintain controlled temperature conditions throughout the analytical process.

Q4: What are the typical validation parameters for an HPLC method for cis-ε-viniferin?

A4: A validated HPLC method for cis-ε-viniferin should adhere to the International Conference on Harmonisation (ICH) Q2 guidelines.[8] Key validation parameters include specificity, linearity, precision (intraday and interday), accuracy, robustness, limit of detection (LOD), and limit of quantification (LOQ).[2][8]

Method Validation Data Summary

The following tables summarize typical method validation parameters for the analysis of stilbenoids, including compounds structurally related to cis-ε-viniferin. This data is provided as a reference for researchers developing and validating their own analytical methods.

Table 1: Linearity, LOD, and LOQ of Analytical Methods for Stilbenoids

AnalyteMethodLinearity RangeLODLOQ
trans-ε-viniferinLC-MS/MS5 - 2500 ng/mL≥ 0.9949-5 ng/mL[1]
trans-ResveratrolHPLC-PDA2.8 - 4.2 µg/mL> 0.990.058 µg/mL[2][9]0.176 µg/mL[2][9]
Related FlavonoidsHPLC-DAD-> 0.99570.006 - 0.018 µg/mL[7]0.020 - 0.061 µg/mL[7]

Table 2: Precision and Accuracy of an HPLC-DAD Method for Related Flavonoids

ParameterConcentration LevelRSD (%)Accuracy (%)
Intraday PrecisionLow, Medium, High< 2.27[7]97.32 - 106.39[7]
Interday PrecisionLow, Medium, High< 1.65[7]97.32 - 106.39[7]

Detailed Experimental Protocol: HPLC-DAD Analysis

This protocol provides a general framework for the analysis of cis-ε-viniferin in plant extracts. Method optimization and validation are required for specific applications.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve cis-ε-viniferin reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Store at -20°C in an amber vial.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to construct a calibration curve (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation:

    • Extract the plant material with methanol or ethanol using sonication or maceration, protected from light.[4]

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.[10]

    • If necessary, perform a solid-phase extraction (SPE) clean-up using a C18 cartridge to remove interferences.[5]

2. HPLC-DAD Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[11]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • DAD Wavelength: Monitor at the UV absorbance maximum for cis-ε-viniferin (around 286 nm).[10]

Troubleshooting Guide

Issue 1: Unexpected appearance or increase in the cis-ε-viniferin peak.

  • Possible Cause: Light-induced isomerization of trans-isomers present in the sample.[6]

  • Solution:

    • Ensure all sample handling, from extraction to injection, is performed under light-protected conditions (e.g., use amber glassware, cover flasks with aluminum foil).

    • Analyze samples promptly after preparation.

    • Check the stability of the stock and working standard solutions.

Issue 2: Poor peak shape (tailing or fronting).

  • Possible Cause:

    • Column degradation.

    • Incompatible injection solvent.

    • Column overload.

  • Solution:

    • Flush the column with a strong solvent or replace it if necessary.

    • Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.

    • Dilute the sample to a lower concentration.

Issue 3: Inconsistent retention times.

  • Possible Cause:

    • Fluctuations in mobile phase composition or flow rate.

    • Temperature variations.

    • Air bubbles in the pump.

  • Solution:

    • Ensure the mobile phase is properly degassed.

    • Check for leaks in the HPLC system.

    • Use a column oven to maintain a constant temperature.

    • Prime the pump to remove any air bubbles.

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plant Material extraction Solvent Extraction (light protected) sample->extraction filtration Filtration (0.45 µm) extraction->filtration spe SPE Clean-up (optional) filtration->spe final_sample Final Sample in Amber Vial spe->final_sample hplc HPLC-DAD/MS System final_sample->hplc data_acq Data Acquisition hplc->data_acq chromatogram Chromatogram Review data_acq->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: Workflow for the analysis of cis-ε-viniferin.

stability_factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center_node cis-ε-Viniferin Stability isomerization Isomerization center_node->isomerization forms from trans-isomers degradation Degradation center_node->degradation loss of analyte oxidation Oxidation center_node->oxidation formation of byproducts light Light Exposure light->center_node temp High Temperature temp->center_node ph pH of Solution ph->center_node oxygen Oxygen oxygen->center_node

Caption: Factors affecting cis-ε-viniferin stability.

troubleshooting_flow cluster_peak Peak Issues cluster_solutions Corrective Actions start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent RT? start->retention_time peak_area Variable Peak Area? start->peak_area check_column Check Column Health peak_shape->check_column check_solvent Verify Injection Solvent peak_shape->check_solvent check_system Check HPLC System (Pump, Leaks) retention_time->check_system peak_area->check_system check_sample_prep Review Sample Prep (Light/Temp Control) peak_area->check_sample_prep end Problem Resolved check_column->end check_solvent->end check_system->end check_sample_prep->end

Caption: Troubleshooting logic for HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of cis- and trans-epsilon-Viniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of cis- and trans-epsilon-viniferin, two isomeric forms of a resveratrol dimer found in various plants, notably grapes. While research has predominantly focused on the trans-isomer, this document synthesizes the available experimental data to offer an objective overview for scientific and drug development applications. A significant knowledge gap exists in the direct comparative bioactivity of the cis-isomer, with the majority of quantitative data pertaining to trans-epsilon-viniferin.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data on the biological activity of trans-epsilon-viniferin. Currently, there is a lack of published quantitative data directly comparing the biological activities of cis-epsilon-viniferin.

Biological ActivityAssayTest SystemCompoundIC50/EC50Reference
Antioxidant Activity Superoxide Anion (O₂⁻) ScavengingDMSOtrans-ε-viniferin0.14 mM[1]
DPPH Radical ScavengingMethanoltrans-ε-viniferin~80 µM[2][3]
Ferric Reducing Antioxidant Power (FRAP)-trans-ε-viniferin28.81 ± 4.15 µM[3]
Nitric Oxide (NO) Scavenging-trans-ε-viniferin350.84 µM[4]
Anti-inflammatory Activity Inhibition of Protein Denaturationin vitroPhenolic extract containing ε-viniferinIC50 = 91.27 ± 2.73 µg/mL[5][6]
Neuroprotective Activity Reduction of microglia-induced cytotoxicityNeuron-glia co-culturetrans-ε-viniferin28.3 ± 2.7% decrease in LDH release[7]

Overview of Biological Activities

trans-epsilon-viniferin has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation. The cis-isomer is formed upon exposure of the trans-isomer to ultraviolet radiation, but its distinct biological profile remains largely unexplored.[8][9]

Antioxidant Activity of trans-epsilon-Viniferin

trans-epsilon-viniferin exhibits significant antioxidant properties by scavenging free radicals.[1][2][3] Studies have shown its capacity to scavenge superoxide anions and DPPH radicals, as well as its ability to reduce ferric ions.[1][3] This activity is attributed to its polyphenolic structure, which can donate hydrogen atoms to neutralize reactive oxygen species.

Anti-inflammatory Effects of trans-epsilon-Viniferin

The anti-inflammatory potential of trans-epsilon-viniferin has been documented, with evidence suggesting it can decrease the production of pro-inflammatory mediators.[9][10][11] For instance, it has been reported to reduce the levels of TNF-α and IL-6.[10] The proposed mechanism involves the modulation of key inflammatory signaling pathways.

Neuroprotective Potential of trans-epsilon-Viniferin

trans-epsilon-viniferin has shown promise as a neuroprotective agent.[7][9][12] It has been demonstrated to protect neuronal cells from cytotoxicity and apoptosis in cellular models of Parkinson's disease.[7][12] Furthermore, in models of Alzheimer's disease, trans-epsilon-viniferin was found to be more efficient than its monomer, resveratrol, in decreasing amyloid deposits.[13][14]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: A working solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: The test compound (cis- or trans-epsilon-viniferin) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with different concentrations of the test compound. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[15][16][17]

In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the potential of a compound to reduce the inflammatory response in immune cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The anti-inflammatory activity of a compound is determined by its ability to inhibit the production of these mediators.

Procedure:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: LPS (e.g., 1 µg/mL) is added to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: The plates are incubated for a further period (e.g., 24 hours).

  • Measurement of Nitric Oxide (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at around 540 nm.

  • Measurement of Cytokines (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6) in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability Assay (e.g., MTT): A cell viability assay is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.[18]

Neuroprotection Assay in a Cellular Model of Neurotoxicity

This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.

Principle: A neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or amyloid-beta for an Alzheimer's disease model) is used to induce cell death in a neuronal cell line (e.g., PC12 or SH-SY5Y). The neuroprotective effect of a compound is assessed by its ability to prevent this cell death.

Procedure:

  • Cell Culture and Differentiation: Neuronal cells are cultured and may be differentiated to acquire a more neuron-like phenotype.

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a certain period (e.g., 24 hours).

  • Induction of Neurotoxicity: The neurotoxin is added to the culture medium.

  • Incubation: The cells are incubated with the neurotoxin and the test compound for a specific duration (e.g., 24-48 hours).

  • Assessment of Cell Viability: Cell viability is measured using methods such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell damage.

  • Data Analysis: The percentage of cell viability in the treated groups is compared to the control group (cells treated with the neurotoxin alone).

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis compound cis/trans-ε-Viniferin antioxidant Antioxidant Assays (DPPH, FRAP, etc.) compound->antioxidant Test for radical scavenging anti_inflammatory Anti-inflammatory Assays (LPS-stimulated Macrophages) compound->anti_inflammatory Test for inhibition of inflammatory mediators neuroprotective Neuroprotective Assays (Neurotoxin-induced Cell Death) compound->neuroprotective Test for cell viability ic50 IC50/EC50 Determination antioxidant->ic50 anti_inflammatory->ic50 neuroprotective->ic50 statistical Statistical Analysis ic50->statistical comparison Comparison of Bioactivity statistical->comparison

Caption: General experimental workflow for comparing the biological activities of chemical compounds.

signaling_pathway cluster_inflammation Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6) NFkB_activation->pro_inflammatory trans_viniferin trans-ε-Viniferin trans_viniferin->NFkB_activation Inhibition

Caption: Simplified signaling pathway for LPS-induced inflammation and the inhibitory role of trans-ε-viniferin.

Conclusion

The available scientific literature robustly supports the biological activities of trans-epsilon-viniferin, particularly its antioxidant, anti-inflammatory, and neuroprotective effects. Quantitative data, such as IC50 values for its antioxidant capacity, provide a solid foundation for its potential as a bioactive compound. However, a significant research gap exists concerning the biological profile of this compound. The ease of isomerization from the trans to the cis form under UV light underscores the importance of understanding the bioactivity of the cis-isomer, as it may be present in preparations of the trans-isomer. Future research should prioritize direct, quantitative comparisons of the biological activities of cis- and trans-epsilon-viniferin to provide a complete picture of their therapeutic potential and to inform the development of novel drugs and nutraceuticals.

References

Comparative Analysis of Cis-ε-Viniferin and Resveratrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Two Prominent Stilbenoids for Drug Development and Scientific Research

This guide provides a detailed comparative analysis of cis-ε-viniferin and its well-known monomer, resveratrol. Both are naturally occurring stilbenoids, with ε-viniferin being a resveratrol dimer, and have garnered significant interest for their potential therapeutic applications.[1][2][3][4][5] This document synthesizes available experimental data on their antioxidant, anti-inflammatory, and cytotoxic properties, presenting it in a clear, comparative format to aid researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the comparative efficacy of cis-ε-viniferin and resveratrol across key biological activities. It is important to note that direct comparisons of cis-ε-viniferin are less common in the literature than for its trans-isomer; however, data on ε-viniferin (unspecified isomerism) and trans-ε-viniferin provide valuable insights.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 / ActivityKey FindingsReference
Resveratrol DPPHIC50: 81.92 ± 9.17 µMPotent antioxidant activity.[2][6]
ε-Viniferin DPPHIC50: 80.12 ± 13.79 µMAntioxidant activity is comparable to resveratrol.[2]
Resveratrol FRAP13.36 ± 0.91 µMStrong reducing ability.[6]
ε-Viniferin FRAP-Shows significant antioxidant capacity.[2]
Resveratrol NO ScavengingIC50: 200.68 ± 15.40 µMEffective nitric oxide scavenger.[6]
ε-Viniferin NO Scavenging-Demonstrates nitric oxide scavenging ability.[2]

Table 2: Comparative Anti-inflammatory and Cardioprotective Effects

CompoundModel / AssayEffectKey FindingsReference
Resveratrol Vascular Endothelial Cells (VECs)Stimulated wound repair at 10 & 20 µM.Protects vascular function.[7]
ε-Viniferin Vascular Endothelial Cells (VECs)Significantly stimulated wound repair at a lower concentration (5 µM) and was more potent than resveratrol at 10 & 20 µM.More effective than resveratrol in promoting VEC wound repair.[7]
Resveratrol Spontaneously Hypertensive RatsFailed to lower blood pressure at 2.5 mg/kg.Less effective in this model for blood pressure reduction.[8][9]
ε-Viniferin Spontaneously Hypertensive RatsReduced systolic blood pressure and improved cardiac mass indexes at 5 mg/kg.Demonstrates potent cardioprotective effects in vivo.[8][9]
Resveratrol & ε-Viniferin Combination Rats with Severe Acute Liver FailureHepatoprotective effect through reduction of oxidative stress.A combination of these stilbenes may offer enhanced therapeutic benefits.[10]

Table 3: Comparative Cytotoxicity in Cancer Cells

CompoundCell LineIC50 / EffectKey FindingsReference
Resveratrol Chronic B lymphocytic leukemia (B-CLL)Displayed anti-proliferative and apoptotic effects.Effective against leukemic cells.[11]
ε-Viniferin Chronic B lymphocytic leukemia (B-CLL)Exhibited slight anti-proliferative effects.Less potent than resveratrol in this specific cancer cell line.[11]
Resveratrol Human Hepatocellular Carcinoma (HepG2)Shows antiproliferative potential.Active against liver cancer cells.[12]
ε-Viniferin Human Hepatocellular Carcinoma (HepG2)Slightly lower antiproliferative potential than resveratrol.Also active, but to a lesser extent than its monomer in this cell line.[12]
ε-Viniferin & Cisplatin Combination C6 Rat Glioma CellsThe combination showed a strong apoptotic effect.ε-Viniferin may enhance the efficacy of conventional chemotherapy drugs.[13]
trans-Resveratrol Various Human Cancer Cell LinesMore cytotoxic than cis-resveratrol.The trans-isomer is generally more potent in its anti-cancer effects.[14][15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.[16]

  • Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in color is measured spectrophotometrically at approximately 517 nm.[16][17][18]

  • Protocol:

    • A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol or ethanol.[18] This is then diluted to a working solution with an absorbance of approximately 1.0 at 517 nm.[18]

    • Various concentrations of the test compounds (cis-ε-viniferin, resveratrol) are prepared.

    • A fixed volume of the DPPH working solution (e.g., 1-3 mL) is added to a specific volume of the sample solution (e.g., 0.5 mL).[17][18]

    • The reaction mixture is incubated in the dark for a specified period (typically 30 minutes).[17][19]

    • The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.[17][18]

    • A blank is prepared with the solvent and DPPH solution.[18]

    • The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100.[17]

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key mediators of inflammation.

  • Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically. The assay monitors the appearance of an oxidized product or the consumption of a substrate in the presence and absence of the test inhibitor.[20][21]

  • Protocol (Colorimetric Example):

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8), heme, and the COX-1 or COX-2 enzyme solution.[21]

    • In a 96-well plate, set up background wells (buffer and heme), 100% initial activity wells (buffer, heme, and enzyme), and inhibitor wells (buffer, heme, enzyme, and test compound).[21]

    • Dissolve test inhibitors (cis-ε-viniferin, resveratrol) in a suitable solvent like DMSO and add to the designated inhibitor wells.[22]

    • Initiate the reaction by adding arachidonic acid to all wells.[22]

    • Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.[21]

    • The rate of reaction is determined from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the rate of the inhibitor wells to the 100% initial activity wells.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[23][25] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[25]

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (cis-ε-viniferin, resveratrol) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL).[23]

    • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[23][26]

    • Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[23]

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[23]

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations: Signaling Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of cis-ε-viniferin and resveratrol on cancer cells using the MTT assay.

G Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed Cancer Cells in 96-well Plate B 2. Cell Adhesion (24h Incubation) A->B C 3. Add Test Compounds (Resveratrol or ε-Viniferin) B->C D 4. Incubate for 24h, 48h, or 72h C->D E 5. Add MTT Reagent D->E F 6. Incubate (1-4h) (Formazan Formation) E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate Cell Viability & Determine IC50 H->I

Caption: A standard workflow for determining the cytotoxicity of compounds.

Modulation of Inflammatory Signaling Pathways

Both resveratrol and ε-viniferin are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[10] Resveratrol, in particular, has been shown to suppress COX-2 expression by inhibiting the NF-κB signaling pathway.[27] ε-viniferin also exhibits strong activities against inflammation.[4]

G Inhibition of NF-κB Inflammatory Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_active Active NF-κB NFkB_p65->NFkB_active Translocates to Nucleus Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Induces Transcription Compounds Resveratrol & ε-Viniferin Compounds->IKK Inhibits

Caption: Resveratrol and ε-viniferin inhibit the NF-κB signaling pathway.

References

Unveiling the Neuroprotective Superiority of cis-epsilon-Viniferin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of cis-epsilon-Viniferin against its well-studied monomer, resveratrol. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways.

This compound, a resveratrol dimer, has emerged as a potent neuroprotective agent, demonstrating significant therapeutic potential in preclinical models of Alzheimer's and Parkinson's disease. Experimental evidence suggests that it surpasses resveratrol in key neuroprotective functions, including the disaggregation of amyloid-β plaques, reduction of neuroinflammation, and mitigation of oxidative stress-induced neuronal cell death.

Performance Comparison: this compound vs. Resveratrol

The neuroprotective efficacy of this compound has been quantified in various experimental settings, consistently showing a superior or comparable effect to resveratrol.

In Vitro Models of Neurotoxicity

In cellular models of Parkinson's disease, this compound demonstrates significant protection against neurotoxin-induced cell death. For instance, in a rotenone-induced SH-SY5Y cell model, treatment with 1.0 μM of ε-viniferin for 24 hours led to a substantial reduction in apoptotic cells, from 53.7% in the rotenone-only group to 24.2%.[1] This protective effect was associated with the upregulation of SIRT3 and subsequent deacetylation of FOXO3.[1]

CompoundConcentrationCell LineNeurotoxinEndpointResultReference
This compound1.0 µMSH-SY5YRotenone (3.0 µM)ApoptosisReduced apoptosis from 53.7% to 24.2%[1]
This compoundNot SpecifiedPC126-OHDADNA Fragmentation52% inhibition[2]
ResveratrolNot SpecifiedPC126-OHDADNA Fragmentation52.8% inhibition[2]
This compoundNot SpecifiedPC12 co-cultured with N9 microgliaLPSLDH Release28.3% decrease[2]
ResveratrolNot SpecifiedPC12 co-cultured with N9 microgliaLPSLDH Release21.7% decrease[2]
In Vivo Models of Alzheimer's Disease

Studies utilizing the APPswePS1dE9 transgenic mouse model of Alzheimer's disease have revealed the superior efficacy of this compound in tackling key pathological hallmarks of the disease.

CompoundDosageAnimal ModelDurationEndpointResultReference
trans-epsilon-Viniferin20 mg/kg/weekAPPswePS1dE9 mice7 to 11 monthsHippocampal Amyloid Load (insoluble Aβ42)40% reduction[3]
Resveratrol20 mg/kg/weekAPPswePS1dE9 mice7 to 11 monthsHippocampal Amyloid Load (insoluble Aβ42)No significant difference[3]
trans-epsilon-Viniferin20 mg/kg/weekAPPswePS1dE9 mice7 to 11 monthsHippocampal Amyloid Load (insoluble Aβ40)32% reduction[3]
Resveratrol20 mg/kg/weekAPPswePS1dE9 mice7 to 11 monthsHippocampal Amyloid Load (insoluble Aβ40)No significant difference[3]
trans-epsilon-Viniferin20 mg/kg/weekAPPswePS1dE9 mice7 to 11 monthsCortical WO2 Density74.5% decrease vs. control[3]
Resveratrol20 mg/kg/weekAPPswePS1dE9 mice7 to 11 monthsCortical WO2 DensityNo significant difference vs. control[3]
trans-epsilon-Viniferin20 mg/kg/weekAPPswePS1dE9 mice7 to 11 monthsHippocampal IL-1β Levels72.5% reduction[3]
Resveratrol20 mg/kg/weekAPPswePS1dE9 mice7 to 11 monthsHippocampal IL-1β Levels75% reduction[3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective effects of this compound.

Amyloid-β Disaggregation Assay

This assay evaluates the ability of a compound to break down pre-formed amyloid-β fibrils, a key pathological feature of Alzheimer's disease.

Materials:

  • Synthetic Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • This compound and Resveratrol

  • Assay buffer (e.g., PBS)

  • 96-well microplate

  • Plate reader with fluorescence capabilities

Protocol:

  • Preparation of Aβ fibrils: Dissolve synthetic Aβ(1-42) peptide in an appropriate solvent (e.g., HFIP or DMSO) to ensure a monomeric state. Remove the solvent and resuspend the peptide in assay buffer to the desired concentration. Incubate the solution at 37°C with shaking to promote fibril formation.

  • Treatment: Add pre-formed Aβ fibrils to the wells of a 96-well plate. Introduce varying concentrations of this compound, resveratrol, or vehicle control to the wells.

  • Thioflavin T Staining: After a defined incubation period, add Thioflavin T solution to each well. ThT is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm using a microplate reader.

  • Data Analysis: A decrease in ThT fluorescence in the presence of the test compound compared to the vehicle control indicates disaggregation of Aβ fibrils.

Rotenone-Induced Neurotoxicity Model in SH-SY5Y Cells

This in vitro model mimics some of the pathological features of Parkinson's disease by inducing mitochondrial dysfunction and oxidative stress in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics

  • Rotenone

  • This compound

  • MTT or other cell viability assay reagents

  • Flow cytometer and apoptosis detection kit (e.g., Annexin V/PI)

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C and 5% CO2.

  • Differentiation (Optional but Recommended): To obtain more neuron-like cells, differentiate the SH-SY5Y cells by treating them with retinoic acid for several days.

  • Rotenone Treatment: Expose the cells to a pre-determined concentration of rotenone (e.g., 3.0 µM) for a specified duration (e.g., 24 hours) to induce neurotoxicity.

  • This compound Treatment: Treat the cells with varying concentrations of this compound either as a pre-treatment before rotenone exposure or concurrently.

  • Assessment of Neuroprotection:

    • Cell Viability: Use an MTT assay to measure the metabolic activity of the cells, which is an indicator of cell viability. A higher absorbance value in the viniferin-treated group compared to the rotenone-only group indicates a protective effect.

    • Apoptosis: Use flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells. A decrease in the percentage of Annexin V-positive cells in the viniferin-treated group indicates an anti-apoptotic effect.

Assessment of Neuroinflammation in APPswePS1dE9 Mice

This in vivo protocol assesses the anti-inflammatory effects of this compound in a transgenic mouse model of Alzheimer's disease.

Materials:

  • APPswePS1dE9 transgenic mice and wild-type littermates

  • This compound and Resveratrol

  • Vehicle solution (e.g., PEG200)

  • Antibodies for immunohistochemistry (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia, anti-Aβ)

  • ELISA kits for inflammatory cytokines (e.g., IL-1β)

  • Microscope for imaging

Protocol:

  • Animal Treatment: Administer this compound, resveratrol, or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) for a specified duration.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse them with saline. Collect the brains for analysis.

  • Immunohistochemistry:

    • Fix one hemisphere of the brain and prepare cryosections.

    • Stain the sections with primary antibodies against GFAP and Iba1 to visualize astrocytes and microglia, respectively.

    • Use fluorescently labeled secondary antibodies for visualization under a fluorescence microscope.

    • Quantify the fluorescence intensity or the number of activated glial cells to assess the level of neuroinflammation.

  • ELISA:

    • Homogenize the other hemisphere of the brain to prepare protein lysates.

    • Use a commercial ELISA kit to measure the concentration of pro-inflammatory cytokines like IL-1β in the brain lysates.

    • A decrease in the levels of these cytokines in the viniferin-treated group compared to the vehicle-treated group indicates an anti-inflammatory effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the neuroprotective action of this compound can aid in understanding its mechanism.

G cluster_0 Neurodegenerative Insult cluster_1 This compound cluster_2 Cellular Response Oxidative Stress Oxidative Stress Neuroinflammation Neuroinflammation Protein Aggregation Protein Aggregation Viniferin Viniferin Viniferin->Neuroinflammation Inhibits SIRT3 SIRT3 Viniferin->SIRT3 Upregulates Mitochondrial Homeostasis Mitochondrial Homeostasis Viniferin->Mitochondrial Homeostasis Promotes Disaggregation of Aβ Disaggregation of Aβ Viniferin->Disaggregation of Aβ FOXO3 FOXO3 SIRT3->FOXO3 Deacetylates Antioxidant Genes Antioxidant Genes FOXO3->Antioxidant Genes Activates Transcription Antioxidant Genes->Oxidative Stress Reduces Reduced Apoptosis Reduced Apoptosis Mitochondrial Homeostasis->Reduced Apoptosis Neuroprotection Neuroprotection Reduced Apoptosis->Neuroprotection Disaggregation of Aβ->Protein Aggregation Reduces

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

G cluster_0 In Vitro Neuroprotection Assay cluster_1 Endpoint Analysis SH-SY5Y Cells SH-SY5Y Cells Differentiation (Retinoic Acid) Differentiation (Retinoic Acid) SH-SY5Y Cells->Differentiation (Retinoic Acid) Neurotoxin Exposure (Rotenone) Neurotoxin Exposure (Rotenone) Differentiation (Retinoic Acid)->Neurotoxin Exposure (Rotenone) Treatment (Viniferin/Resveratrol) Treatment (Viniferin/Resveratrol) Neurotoxin Exposure (Rotenone)->Treatment (Viniferin/Resveratrol) Endpoint Analysis Endpoint Analysis Treatment (Viniferin/Resveratrol)->Endpoint Analysis Cell Viability (MTT) Cell Viability (MTT) Endpoint Analysis->Cell Viability (MTT) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Endpoint Analysis->Apoptosis (Flow Cytometry)

Caption: Experimental workflow for in vitro neuroprotection studies.

G cluster_0 In Vivo Alzheimer's Model cluster_1 Pathological Analysis APPswePS1dE9 Mice APPswePS1dE9 Mice Chronic Treatment (Viniferin/Resveratrol) Chronic Treatment (Viniferin/Resveratrol) APPswePS1dE9 Mice->Chronic Treatment (Viniferin/Resveratrol) Tissue Collection (Brain) Tissue Collection (Brain) Chronic Treatment (Viniferin/Resveratrol)->Tissue Collection (Brain) Pathological Analysis Pathological Analysis Tissue Collection (Brain)->Pathological Analysis Amyloid Plaque Load (IHC) Amyloid Plaque Load (IHC) Pathological Analysis->Amyloid Plaque Load (IHC) Neuroinflammation (IHC, ELISA) Neuroinflammation (IHC, ELISA) Pathological Analysis->Neuroinflammation (IHC, ELISA)

Caption: Experimental workflow for in vivo Alzheimer's disease model studies.

References

Unraveling the Anti-Cancer Mechanisms of Cis-epsilon-Viniferin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of existing research reveals the intricate mechanisms by which cis-epsilon-viniferin, a resveratrol dimer, exerts its anti-cancer effects. This guide provides a detailed comparison of its efficacy against other compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology field.

This compound has demonstrated significant potential as an anti-cancer agent through its ability to induce programmed cell death (apoptosis), inhibit cell proliferation, and prevent metastasis in various cancer cell lines. Its multifaceted approach targets key signaling pathways crucial for cancer cell survival and progression.

Comparative Efficacy of this compound

Studies have shown that this compound's anti-proliferative and apoptotic effects are comparable, and in some cases superior, to its well-known monomer, resveratrol, and other related compounds. When used in combination with conventional chemotherapy drugs like cisplatin, it exhibits a synergistic effect, enhancing the therapeutic outcome at lower concentrations.

Compound/CombinationCancer Cell LineEffectQuantitative DataCitation
ε-Viniferin C6 GliomaApoptosis (Caspase-9 activation)43.3% activation after 24h[1]
Cisplatin C6 GliomaApoptosis (Caspase-9 activation)14.2% activation after 24h[1]
ε-Viniferin + Cisplatin C6 GliomaApoptosis (Caspase-9 activation)44.5% activation after 24h[1]
ε-Viniferin + Cisplatin C6 GliomaApoptosis (TUNEL assay)91.6% apoptotic index after 48h[1]
ε-Viniferin + Cisplatin C6 GliomaApoptosis (Caspase-8 activation)12.5% activation after 6h[1]
ε-Viniferin + Cisplatin C6 GliomaApoptosis (Caspase-3 activation)15.5% activation after 72h[1]
α-Viniferin NCI-H460 (NSCLC)Apoptosis (Annexin V/7AAD)22.3% apoptotic cells at 20 µM (24h)[2]
α-Viniferin NCI-H460 (NSCLC)Apoptosis (Annexin V/7AAD)35.0% apoptotic cells at 30 µM (24h)[2]
Resveratrol LNCaP (Prostate)Cell Growth InhibitionLess potent than r-viniferin[3]
r-Viniferin (tetramer) LNCaP (Prostate)Cell Growth Inhibition & ApoptosisSignificantly more potent than resveratrol[3]
Vineatrol 10% Chronic B Lymphocytic LeukemiaAnti-proliferative & ApoptosisMost potent among tested polyphenols[4]
Resveratrol Chronic B Lymphocytic LeukemiaAnti-proliferative & ApoptosisComparable to Vineatrol 25%[4]
ε-Viniferin Chronic B Lymphocytic LeukemiaAnti-proliferative & ApoptosisSlight effects[4]

Key Mechanisms of Action

Induction of Apoptosis

This compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. A notable study on C6 glioma cells demonstrated that a combination of ε-viniferin and cisplatin significantly activates caspase-8, the initiator caspase of the extrinsic pathway, followed by the activation of caspase-9 (intrinsic pathway) and the executioner caspase-3.[1] This cascade of caspase activation ultimately leads to the dismantling of the cancer cell.

This compound This compound Combination_Treatment Combination Treatment This compound->Combination_Treatment Cisplatin Cisplatin Cisplatin->Combination_Treatment Caspase_8 Caspase-8 Activation (Extrinsic Pathway) Combination_Treatment->Caspase_8 Caspase_9 Caspase-9 Activation (Intrinsic Pathway) Combination_Treatment->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner) Caspase_8->Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Apoptotic pathway induced by this compound and cisplatin.

Inhibition of Metastasis

Metastasis, the spread of cancer cells, is a major cause of cancer-related mortality. This compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process for cancer cell migration and invasion.[5] In non-small cell lung cancer cells, both α-viniferin and ε-viniferin effectively reversed the EMT process induced by TGF-β1 by downregulating the expression of key proteins like vimentin, Snail, and Zeb1, and inhibiting MMP-2 activity.[5]

TGF_beta1 TGF-β1 EMT Epithelial-Mesenchymal Transition (EMT) TGF_beta1->EMT Metastasis Metastasis EMT->Metastasis epsilon_Viniferin This compound Vimentin_Snail_Zeb1 Downregulation of Vimentin, Snail, Zeb1 epsilon_Viniferin->Vimentin_Snail_Zeb1 MMP2 Inhibition of MMP-2 Activity epsilon_Viniferin->MMP2 Vimentin_Snail_Zeb1->EMT MMP2->EMT

Caption: Inhibition of TGF-β1-induced EMT by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, resveratrol oligomers, including viniferins, can halt the proliferation of cancer cells by arresting the cell cycle. Studies on melanoma cells have shown that these compounds can block the cell cycle in the S phase by modulating the expression of key regulators like cyclins A, E, and D1, and their associated cyclin-dependent kinases (CDK-1 and -2).[6] Another resveratrol tetramer, r-viniferin, was found to induce a G1 phase arrest in prostate cancer cells.[3]

Viniferins Viniferins Cyclins_CDKs Modulation of Cyclins (A, E, D1) & CDKs (1, 2) Viniferins->Cyclins_CDKs S_Phase_Arrest S Phase Arrest (Melanoma) Cyclins_CDKs->S_Phase_Arrest G1_Phase_Arrest G1 Phase Arrest (Prostate Cancer) Cyclins_CDKs->G1_Phase_Arrest Cell_Proliferation Inhibition of Cell Proliferation S_Phase_Arrest->Cell_Proliferation G1_Phase_Arrest->Cell_Proliferation

Caption: Cell cycle arrest mechanism of viniferins in cancer cells.

Experimental Protocols

A summary of the key experimental methodologies used in the cited studies is provided below.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with the test compound for a specified period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals, which are then dissolved, and the absorbance is measured.

  • WST-1 Assay: Similar to the MTT assay, this method uses a water-soluble tetrazolium salt (WST-1) that is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed directly correlates to the number of metabolically active cells.[1]

  • Tritiated Thymidine Uptake: This assay measures DNA synthesis and, consequently, cell proliferation. Cells are incubated with the test compound and [³H]-thymidine. The amount of radioactivity incorporated into the DNA is then quantified.[4]

Apoptosis Assays
  • Annexin V/7-AAD Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. 7-AAD is a fluorescent DNA intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[2]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. TdT enzyme is used to label the 3'-OH ends of DNA fragments with labeled dUTPs, which can then be detected by fluorescence microscopy or flow cytometry.[1]

  • Caspase Activity Assays: The activation of caspases can be measured using specific substrates that are cleaved by active caspases to release a fluorescent or colorimetric molecule. Flow cytometry can be used to quantify the percentage of cells with active caspases.[1]

  • Mitochondrial Membrane Potential (ΔΨm) Measurement: Changes in ΔΨm are an early indicator of apoptosis. The cationic dye JC-1 is often used, which aggregates in healthy mitochondria and fluoresces red, while in apoptotic cells with low ΔΨm, it remains in its monomeric form and fluoresces green.[1]

Cell Migration and Invasion Assays
  • Wound Healing (Scratch) Assay: A "scratch" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap over time is monitored and quantified.

  • Transwell Invasion Assay: This assay uses a Boyden chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel). Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that invade through the Matrigel and membrane to the lower surface is quantified.[5]

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein, followed by secondary antibodies conjugated to a detection system. This method is used to analyze the expression levels of proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[2][5]

Conclusion

This compound presents a promising multi-targeted agent for cancer therapy. Its ability to induce apoptosis, halt the cell cycle, and inhibit metastasis, particularly in combination with existing chemotherapies, warrants further investigation. The detailed mechanisms and comparative data presented in this guide offer a valuable resource for the scientific community to advance the development of novel and more effective cancer treatments.

References

A Comparative Analysis of the Antioxidant Capacity of Viniferin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antioxidant Potential of Viniferin Isomers

Viniferin, a class of resveratrol oligomers, has garnered significant attention for its diverse pharmacological activities, particularly its potent antioxidant effects. As derivatives of resveratrol, these compounds are naturally found in grapevines and wine, and they play a crucial role in the plant's defense mechanisms. This guide provides a comparative overview of the antioxidant capacity of various viniferin isomers, supported by experimental data, to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of viniferin isomers is commonly evaluated through various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a specific radical's activity by 50%. A lower IC50 value indicates a higher antioxidant capacity. The following table summarizes the available quantitative data for different viniferin isomers compared to their precursor, resveratrol.

Antioxidant Assayε-Viniferin (IC50)δ-Viniferin (IC50)α-Viniferin (IC50)Vitisin B (R2-Viniferin) (IC50)Resveratrol (IC50)
DPPH Radical Scavenging ~80 µM[1][2]Data not availableSee Note 1129.14 ± 26.13 µM[3]81.92 ± 9.17 µM[3]
FRAP (Ferric Reducing Power) 28.81 ± 4.15 µM[4]Data not availableSee Note 2Not reached (solubility issues)[3]13.36 ± 0.91 µM[3]
NO (Nitric Oxide) Scavenging 338.35 ± 89.47 µM[4]Data not availableData not available368.80 ± 14.20 µM[4]200.68 ± 15.40 µM[4]
ORAC (Oxygen Radical Absorbance Capacity) See Note 3Data not availableData not availableSee Note 3Data not available
Superoxide Anion Scavenging 0.14 mM[5]Data not availableData not availableData not availableData not available

Notes on the Data:

  • A theoretical study suggests that δ-viniferin is a more potent antioxidant than ε-viniferin[6].

  • Note 1: One study provides an IC50 value for α-viniferin in a DPPH assay, which was comparatively evaluated against caraphenol A[2].

  • Note 2: An IC50 value for α-viniferin in a FRAP assay is also available in the same comparative study[2].

  • Note 3: In an ORAC assay, ε-viniferin demonstrated the highest antioxidant capacity, being three times more potent than resveratrol and twenty-one times more potent than vitisin B[2].

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol. This solution should be kept in the dark due to its light sensitivity.

  • Reaction Mixture : Add various concentrations of the viniferin isomer (or standard antioxidant) to the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm. A decrease in absorbance indicates a higher radical scavenging activity.

  • Calculation : The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined from a dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).

  • Reagent Preparation : The FRAP reagent is prepared by mixing an acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in hydrochloric acid, and a solution of ferric chloride (FeCl₃·6H₂O).

  • Reaction Mixture : The test compound is added to the freshly prepared FRAP reagent.

  • Incubation : The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.

  • Measurement : The formation of a blue-colored ferrous-TPTZ complex leads to an increase in absorbance, which is measured at a wavelength of around 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as Trolox.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

  • Reagent Preparation : The ABTS radical cation is generated by reacting an aqueous ABTS solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction Mixture : The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to a specific absorbance at 734 nm. The viniferin isomer is then added to this solution.

  • Incubation : The reaction is allowed to proceed for a set time (e.g., 6-7 minutes).

  • Measurement : The decrease in absorbance at 734 nm is measured.

  • Calculation : The percentage of inhibition of the ABTS radical is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagent Preparation : A fluorescent probe (commonly fluorescein) and a peroxyl radical generator (such as AAPH) are prepared in a suitable buffer.

  • Reaction Mixture : The viniferin isomer is mixed with the fluorescent probe in a microplate.

  • Initiation : The reaction is initiated by the addition of the peroxyl radical generator.

  • Measurement : The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • Calculation : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to a standard curve of Trolox.

Mechanistic Insights: Signaling Pathways

The antioxidant effects of viniferin isomers are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the cellular antioxidant defense system. A key pathway implicated is the SIRT1/Nrf2/HO-1 signaling cascade.

Antioxidant_Signaling_Pathway Viniferin Viniferin Isomers (ε- and δ-viniferin) SIRT1 SIRT1 (Sirtuin 1) Viniferin->SIRT1 Activates Nrf2_Keap1 Nrf2-Keap1 (Cytoplasmic Complex) SIRT1->Nrf2_Keap1 Promotes Dissociation Nrf2 Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 Induces Transcription Antioxidant_Enzymes Other Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes Induces Transcription Oxidative_Stress Reduced Oxidative Stress HO1->Oxidative_Stress Antioxidant_Enzymes->Oxidative_Stress

Caption: SIRT1/Nrf2/HO-1 signaling pathway modulated by viniferin isomers.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1. In the presence of viniferin isomers such as ε- and δ-viniferin, the deacetylase SIRT1 (Sirtuin 1) is activated. This activation promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding induces the transcription of cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase, ultimately leading to a reduction in cellular oxidative stress.

Conclusion

The available data suggests that viniferin isomers possess significant antioxidant activity, often comparable or even superior to their precursor, resveratrol. The ranking of their antioxidant potential can vary depending on the specific isomer and the assay method used, highlighting the importance of a multi-assay approach for a comprehensive evaluation. Furthermore, their ability to modulate key cellular antioxidant pathways, such as the SIRT1/Nrf2/HO-1 cascade, underscores their potential as therapeutic agents for conditions associated with oxidative stress. Further research, particularly direct comparative studies of all major isomers across a standardized panel of assays, is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Unveiling the Influence of cis-epsilon-Viniferin on Drug-Metabolizing Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the interaction of natural compounds with drug-metabolizing enzymes is paramount to predicting potential drug-herb interactions and ensuring therapeutic safety and efficacy. This guide provides a comprehensive comparison of cis-epsilon-viniferin's effects on key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, with supporting data from in vitro studies.

This compound, a resveratrol dimer found in grapes and wine, has demonstrated a more potent inhibitory effect on several cytochrome P450 enzymes compared to its well-studied monomer, resveratrol.[1][2] This heightened inhibition underscores the importance of evaluating complex polyphenols for their potential to alter the metabolism of co-administered drugs.

Comparative Inhibition of Cytochrome P450 Enzymes

In vitro studies utilizing human liver microsomes and heterologously expressed CYPs have revealed that epsilon-viniferin is a potent inhibitor of multiple CYP isoforms. Notably, it displays a significantly stronger inhibitory action than resveratrol across all tested activities.[1][2] The inhibitory constants (Ki) for epsilon-viniferin range from 0.5 to 20 µM, whereas resveratrol's Ki values are in the 10 to 100 µM range.[1][2]

The inhibition by epsilon-viniferin is not mechanism-based, meaning it does not cause irreversible inactivation of the enzymes.[1][2] For most CYPs tested, it exhibits a mixed-type inhibition, similar to resveratrol.[1][2] However, for CYP2E1, the inhibition is non-competitive.[1][2] A particularly strong inhibitory effect was observed for CYP1A1, CYP1B1, and CYP2B6, enzymes involved in the bioactivation of numerous procarcinogens.[1][2]

For comparative context, another resveratrol oligomer, α-viniferin (a trimer), has also been shown to be a strong inhibitor of several CYP isoforms, with IC50 values of 0.93 µM for CYP2C19 and 1.2 µM for CYP3A4.[3][4]

Table 1: Comparative Inhibitory Potency of epsilon-Viniferin and Resveratrol on Human CYP Isoforms

CYP Isoformepsilon-Viniferin Ki (µM)Resveratrol Ki (µM)Type of Inhibition by epsilon-Viniferin
CYP1A1Potent inhibitor (Ki in 0.5-20 range)10 - 100Mixed-type
CYP1A2Potent inhibitor (Ki in 0.5-20 range)10 - 100Mixed-type
CYP1B1Potent inhibitor (Ki in 0.5-20 range)10 - 100Mixed-type
CYP2A6Potent inhibitor (Ki in 0.5-20 range)10 - 100Mixed-type
CYP2B6Potent inhibitor (Ki in 0.5-20 range)10 - 100Mixed-type
CYP2E1Potent inhibitor (Ki in 0.5-20 range)10 - 100Non-competitive
CYP3A4Potent inhibitor (Ki in 0.5-20 range)10 - 100Mixed-type
CYP4APotent inhibitor (Ki in 0.5-20 range)10 - 100Mixed-type

Source: Piver et al., 2003.[1]

Interaction with UDP-Glucuronosyltransferases (UGTs)

Phase II metabolism, particularly glucuronidation by UGTs, is a major pathway for the clearance of epsilon-viniferin. In vitro studies with human and rat liver S9 fractions have demonstrated that epsilon-viniferin undergoes extensive metabolism, with 70-80% of the compound being converted to glucuronide and sulfate conjugates.[5]

In humans, both glucuronidation and sulfation play significant roles in its hepatic clearance.[5] The hepatic clearance (Vmax/Km) for glucuronidation in humans is 4.98 µL/min/mg protein, while for sulfation it is 6.35 µL/min/mg protein.[5] This indicates that both pathways are highly active in metabolizing this compound. In contrast, glucuronidation is the predominant metabolic pathway in rats, with a much higher hepatic clearance value of 20.08 µL/min/mg protein compared to 2.59 µL/min/mg protein for sulfation.[5]

While direct inhibitory studies of epsilon-viniferin on UGT isoforms are less common, the extensive metabolism of epsilon-viniferin by these enzymes suggests a potential for competitive inhibition with other drugs that are also UGT substrates. For instance, both cis- and trans-resveratrol are actively glucuronidated by several UGT isoforms, with the cis-isomer generally being metabolized at a faster rate.[6] This highlights the potential for stilbenoid compounds to influence the metabolism of other UGT substrates.

Table 2: In Vitro Hepatic Clearance of epsilon-Viniferin in Human and Rat Liver S9 Fractions

SpeciesMetabolic PathwayHepatic Clearance (Vmax/Km) (µL/min/mg protein)
HumanGlucuronidation4.98
HumanSulfation6.35
RatGlucuronidation20.08
RatSulfation2.59

Source: Canlet et al., 2017.[5]

Experimental Protocols

Inhibition of Cytochrome P450 Enzymes

The assessment of epsilon-viniferin's inhibitory effects on human CYP activities was conducted using human liver microsomes and heterologously expressed CYPs.[1]

  • Incubation: Incubations were performed at 37°C and contained human liver microsomes (0.1-0.5 mg/mL protein), a NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase), and a specific CYP substrate in a final volume of 0.5 mL of 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibitor: epsilon-viniferin was added at various concentrations to determine the inhibition constants (Ki).

  • Substrates: The following selective substrates were used for the respective CYP isoforms:

    • CYP1A1/1A2/1B1: Ethoxyresorufin

    • CYP2A6: Coumarin

    • CYP2B6: Benzoxyresorufin

    • CYP2E1: Chlorzoxazone

    • CYP3A4: Testosterone

    • CYP4A: Lauric acid

  • Analysis: The formation of the specific metabolites was quantified using high-performance liquid chromatography (HPLC) with appropriate detection methods (e.g., fluorescence or UV).

  • Data Analysis: Inhibition constants (Ki) and the type of inhibition were determined by analyzing the data using graphical methods such as Lineweaver-Burk plots.

In Vitro Glucuronidation and Sulfation of epsilon-Viniferin

The metabolism of epsilon-viniferin via glucuronidation and sulfation was investigated using liver S9 fractions from humans and rats.[5]

  • Incubation: Incubations were carried out at 37°C in a final volume of 100 µL containing liver S9 fraction (1 mg/mL protein), epsilon-viniferin, and co-factors in 100 mM Tris-HCl buffer (pH 7.4).

  • Co-factors: For glucuronidation assays, uridine 5'-diphosphoglucuronic acid (UDPGA) was added. For sulfation assays, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) was used.

  • Reaction Termination: The reactions were stopped by the addition of an organic solvent (e.g., acetonitrile).

  • Analysis: The samples were centrifuged, and the supernatant was analyzed by ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) to identify and quantify the formation of glucuronide and sulfate conjugates.

  • Kinetic Analysis: Kinetic parameters (Vmax and Km) were determined by incubating varying concentrations of epsilon-viniferin and fitting the data to the Michaelis-Menten equation. The intrinsic clearance was calculated as the ratio of Vmax to Km.

Visualizations

Caption: Workflow for in vitro assessment of this compound's interaction with drug-metabolizing enzymes.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism drug Co-administered Drug cyp Cytochrome P450 (e.g., CYP1A2, CYP3A4) drug->cyp Metabolism ugt UDP-Glucuronosyltransferase (UGTs) drug->ugt Glucuronidation viniferin This compound viniferin->cyp Inhibition viniferin->ugt Potential Competitive Substrate metabolite Metabolized Drug (Inactive/Active) cyp->metabolite excretion Excretion ugt->excretion metabolite->excretion

Caption: Potential interactions of this compound with drug metabolism pathways.

References

A Comparative Guide to the Efficacy of cis-ε-Viniferin: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of cis-ε-viniferin, a stilbenoid derived from resveratrol. Due to a notable scarcity of research focusing specifically on the cis-isomer, this document synthesizes available data on ε-viniferin in general, with specific notations for the cis-isomer where possible. The significant discrepancy between observed in vitro effects and in vivo outcomes, largely attributable to the compound's pharmacokinetics, will be a central theme of this comparison.

Data Presentation: Quantitative Efficacy

The following tables summarize the quantitative data available for ε-viniferin, highlighting the different experimental systems and observed outcomes. It is important to note that the majority of this data does not specify the isomer or refers to the trans-isomer.

Table 1: Summary of In Vitro Efficacy of ε-Viniferin

Biological ActivityCell Line/SystemKey FindingsConcentration/IC50Citation
Anticancer C6 glioma cellsIncreased apoptosis in combination with cisplatin.95 µM ε-viniferin with 13.25 µM cisplatin[1]
NCI-H460 (Non-small cell lung cancer)α-viniferin (a related trimer) was more effective than ε-viniferin in reducing cell viability.Not specified[2]
HepG2 (Hepatocellular carcinoma)R2-viniferin (a related tetramer) induced apoptosis.IC50 of 9.7 µM[3]
Anti-inflammatory Neuron-glia co-cultureInhibited 6-OHDA-induced neurotoxicity and apoptosis.Not specified[4]
MacrophagesDownregulation of pro-inflammatory cytokines (IL-1β).Not specified
Antioxidant DPPH radical scavenging assayDemonstrated significant radical scavenging capacity.IC50 of ~80 µM[5]
FRAP assayShowed ferric reducing antioxidant power.IC50 of 28.81 ± 4.15 µM[5]
NO scavenging assayScavenged nitric oxide radicals.IC50 of 338.35 ± 89.47 µM[5]
Anti-obesity 3T3-L1 adipocytesDecreased triglyceride accumulation.25 and 50 µM[6]

Table 2: Summary of In Vivo Efficacy of ε-Viniferin

Biological ActivityAnimal ModelKey FindingsDosageCitation
Neuroprotective APPswePS1dE9 transgenic mice (Alzheimer's model)Decreased hippocampal amyloid load and deposits with greater efficiency than resveratrol.20 mg/kg (intraperitoneal, weekly)[7][8]
Anti-obesity C57BL/6J mice (High-fat diet)Reduced body weight.0.2% of diet[6]
Antidiabetic Rats (Sucrose loading)cis-(+)-ε-viniferin reduced fasting blood glucose, total cholesterol, and triglycerides.Not specified[9]
Anticancer Nude mice with NCI-H460 cell xenograftsα-viniferin suppressed tumor growth.5 mg/kg (intraperitoneal, 5 days/week)[2]

Experimental Protocols

Detailed experimental protocols for the cited studies are extensive and can be found in the referenced publications. Below are summaries of the general methodologies employed.

In Vitro Assays
  • Cell Culture: Specific cell lines (e.g., C6, NCI-H460, 3T3-L1) were cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Viability and Proliferation Assays (e.g., MTT, WST-1): Cells were seeded in multi-well plates, treated with various concentrations of ε-viniferin for specified durations. A reagent (MTT or WST-1) was then added, and the absorbance was measured to determine the percentage of viable cells relative to a control.

  • Apoptosis Assays (e.g., Annexin V/7-AAD, TUNEL): To quantify apoptosis, treated cells were stained with Annexin V and a viability dye (like 7-AAD or PI) and analyzed by flow cytometry. The TUNEL assay was used to detect DNA fragmentation in apoptotic cells, often visualized by microscopy.

  • Caspase Activity Assays: The activity of key apoptotic enzymes like caspase-3, -8, and -9 was measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage, often analyzed by flow cytometry or spectrophotometry.

  • Antioxidant Capacity Assays (DPPH, FRAP, NO):

    • DPPH: The ability of ε-viniferin to donate a hydrogen atom to the stable DPPH radical was measured by the decrease in absorbance at a specific wavelength.

    • FRAP: The reduction of the Fe³⁺-TPTZ complex to the ferrous form by ε-viniferin was monitored by the formation of a colored product.

    • NO Scavenging: The capacity of ε-viniferin to scavenge nitric oxide radicals generated from a donor compound was quantified.

  • Gene and Protein Expression Analysis (e.g., Western Blot, ELISA): Western blotting was used to detect and quantify specific proteins (e.g., caspases, Bcl-2 family proteins, inflammatory markers) after separation by gel electrophoresis. ELISA was used to measure the concentration of cytokines (e.g., IL-1β, TNF-α) in cell culture supernatants or cell lysates.

In Vivo Studies
  • Animal Models: Specific strains of mice or rats were used, relevant to the disease being studied (e.g., transgenic mice for Alzheimer's, diet-induced obesity models). Animals were housed under controlled conditions with access to food and water.

  • Drug Administration: ε-Viniferin was administered through various routes, including oral gavage, intraperitoneal injection, or as a dietary supplement. The vehicle (e.g., PEG 200) and dosing regimen were specified.

  • Efficacy Evaluation:

    • Tumor Models: Tumor volume was measured periodically using calipers, and tumor weight was determined at the end of the study.

    • Metabolic Studies: Body weight, food intake, blood glucose, and lipid profiles were monitored.

    • Neurodegenerative Disease Models: Cognitive function was assessed using behavioral tests (e.g., Morris water maze). Brain tissue was analyzed post-mortem for pathological markers (e.g., amyloid plaques) using immunohistochemistry and ELISA.

  • Pharmacokinetic Analysis: Blood samples were collected at various time points after administration to determine the concentration of ε-viniferin and its metabolites using techniques like LC-MS/MS. This data was used to calculate key pharmacokinetic parameters such as bioavailability, half-life, and clearance.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the study of cis-ε-viniferin's efficacy.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cell Lines Cell Lines Treatment Treatment Cell Lines->Treatment expose to cis-epsilon-Viniferin Assays Viability (MTT) Apoptosis (FACS) Antioxidant (DPPH) Inflammation (ELISA) Treatment->Assays perform Data IC50 Values % Apoptosis Cytokine Levels Assays->Data generate Outcome Tumor Volume Behavioral Scores Biochemical Changes Data->Outcome Comparison & Correlation Animal Models Animal Models Administration Administration Animal Models->Administration administer This compound Evaluation Tumor Growth Cognitive Function Blood Markers Administration->Evaluation monitor Evaluation->Outcome measure

General workflow for comparing in vitro and in vivo efficacy.

G cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics (In Vivo) This compound This compound Oral Administration Oral Administration This compound->Oral Administration In vivo administration Low Bioavailability Low Bioavailability Oral Administration->Low Bioavailability Extensive Metabolism Extensive Metabolism Oral Administration->Extensive Metabolism Biological Effects Anti-inflammatory Antioxidant Anticancer Low Bioavailability->Biological Effects limits direct effect of parent compound Metabolites Glucuronides Sulfates Extensive Metabolism->Metabolites Target Tissues Target Tissues Metabolites->Target Tissues circulate and reach Target Tissues->Biological Effects exert

Pharmacokinetic challenges affecting in vivo efficacy.

G cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway This compound This compound NF-kB NF-kB This compound->NF-kB inhibits SIRT1 SIRT1 This compound->SIRT1 inhibits AKT AKT This compound->AKT inhibits phosphorylation Pro-inflammatory Cytokines TNF-a, IL-6, IL-1b NF-kB->Pro-inflammatory Cytokines inhibits transcription of Apoptosis Apoptosis SIRT1->Apoptosis promotes (via inhibition) AKT->Apoptosis promotes (via inhibition) Caspase Activation Caspase Activation Caspase Activation->Apoptosis

Potential signaling pathways modulated by cis-ε-viniferin.

Conclusion

The current body of scientific literature indicates that ε-viniferin possesses a range of promising biological activities in vitro, including anticancer, anti-inflammatory, and antioxidant effects. However, its translation to in vivo efficacy is significantly hampered by poor bioavailability and extensive metabolic conversion into glucuronide and sulfate conjugates.[10] This suggests that the in vivo biological activities observed may be attributable to its metabolites rather than the parent compound itself.

Crucially, research specifically investigating the cis-isomer of ε-viniferin is exceptionally limited. While one study highlights its potential antidiabetic effects in vivo, a direct and comprehensive comparison with its in vitro performance is not possible with the currently available data.[9] Future research should focus on elucidating the specific biological activities and pharmacokinetic profiles of cis-ε-viniferin and its metabolites to accurately assess its therapeutic potential. This will require head-to-head comparative studies in relevant in vitro and in vivo models.

References

Synergistic Effects of ε-Viniferin in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resveratrol dimer, ε-viniferin, has garnered significant interest for its potent biological activities, including antioxidant, anti-inflammatory, and anti-proliferative properties.[1][2] Emerging research indicates that the therapeutic potential of ε-viniferin can be significantly enhanced when used in combination with other compounds, leading to synergistic effects. This guide provides a comparative overview of the synergistic interactions of ε-viniferin with various agents, supported by experimental data and detailed methodologies.

Anticancer Synergies of ε-Viniferin

The application of ε-viniferin in combination with conventional chemotherapeutic drugs has shown promise in enhancing anticancer efficacy at lower concentrations, thereby potentially reducing dose-related toxicity.

Combination with Platinum-Based Chemotherapy: ε-Viniferin and Cisplatin

A study investigating the combined effect of ε-viniferin and cisplatin on C6 glioma cells revealed a potent synergistic induction of apoptosis.[1][3] The combination treatment at low concentrations resulted in a significant increase in the apoptotic index and activation of key apoptotic markers compared to the individual treatments.

Quantitative Data Summary: ε-Viniferin + Cisplatin vs. C6 Glioma Cells

TreatmentApoptotic Index (48h)Caspase-8 Activation (6h)Caspase-9 Activation (24h)Caspase-3 Activation (72h)Mitochondrial Membrane Depolarization (12h)
Cisplatin (CDDP) alone (14.2 µM)Not reportedNot reported14.2%Not reportedNot reported
ε-Viniferin (ε-VNF) alone (95 µM)Not reportedNot reported43.3%Not reportedNot reported
Combined (CDDP 13.25 µM + ε-VNF 95 µM) 91.6% 12.5% 44.5% 15.5% Not directly comparable
Combined (CDDP 16.25 µM + ε-VNF 127.5 µM) Not reportedNot reportedNot reportedNot reported44.8%

Data sourced from a study on C6 glioma cells.[3]

Combination with Vinca Alkaloids: ε-Viniferin and Vincristine

In hepatocellular carcinoma (HepG2) cells, the combination of ε-viniferin and vincristine demonstrated a synergistic anticancer effect, leading to a significant reduction in cell viability at lower doses compared to the individual agents.[4] This suggests that ε-viniferin can sensitize cancer cells to the cytotoxic effects of vincristine.

Quantitative Data Summary: ε-Viniferin + Vincristine vs. HepG2 Cells (24h)

TreatmentCell ViabilityIC50 Value (µM)
Vincristine alone (17.9 µM)79.62%52.5
ε-Viniferin aloneNot reported98.3
Combined (Vincristine 17.9 µM + ε-VNF 25 µM) 26.53% 15.8 + 11.25 (mean/SD)

Data sourced from a study on HepG2 cells.[4]

Antioxidant Synergies of ε-Viniferin

Beyond its anticancer applications, ε-viniferin exhibits synergistic antioxidant effects when combined with other stilbenes, such as resveratrol.

Combination with Resveratrol and Vitisin B

In vitro antioxidant assays have shown that the combination of ε-viniferin and resveratrol results in synergistic or additive effects, depending on the specific assay. For instance, a synergistic interaction was observed in the Ferric Reducing Antioxidant Power (FRAP) assay.[5][6][7]

Quantitative Data Summary: Antioxidant Activity (IC50 in µM)

Compound/CombinationDPPH Radical ScavengingFRAP AssayNO Scavenging
Resveratrol (RSV)81.92 ± 9.1713.36 ± 0.91200.68 ± 15.40
ε-Viniferin (VNF)80.12 ± 13.79Not reported338.35 ± 89.47
Vitisin B (VB)129.14 ± 26.13Not reported368.80 ± 14.20
RSV + VNF AdditiveSynergisticAdditive
VNF + VB AdditiveAdditiveAdditive
RSV + VNF + VB AdditiveSynergisticSynergistic

Data indicates the nature of the interaction (synergistic or additive) as reported in the study.[5][6][7]

Experimental Protocols

Cell Viability and Proliferation Assay (WST-1)
  • Cell Seeding: Cancer cells (e.g., C6 glioma or HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of ε-viniferin, the combination drug (e.g., cisplatin or vincristine), or the combination of both for specified time periods (e.g., 24, 48, 72 hours).

  • WST-1 Reagent Addition: Following treatment, WST-1 reagent is added to each well and incubated for a defined period.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell proliferation, which is inversely proportional to the cytotoxic effect.

Apoptosis Detection (TUNEL Assay)
  • Cell Culture and Treatment: Cells are cultured on coverslips in a petri dish and treated with the compounds of interest.

  • Fixation and Permeabilization: After treatment, cells are fixed with paraformaldehyde and permeabilized with a solution such as Triton X-100 in sodium citrate.

  • TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, to label the 3'-OH ends of fragmented DNA.

  • Microscopy: The stained cells are then observed under a fluorescence microscope to identify and quantify apoptotic cells.

Caspase Activity Assay (Flow Cytometry)
  • Cell Treatment: Cells are treated with the compounds as described for the cell viability assay.

  • Cell Lysis and Staining: After treatment, cells are harvested, lysed, and stained with specific fluorescently labeled inhibitors of caspases (e.g., for caspase-3, -8, and -9).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells with activated caspases.

Signaling Pathways and Experimental Workflow

The synergistic anticancer effects of ε-viniferin in combination with chemotherapeutic agents are often mediated through the induction of apoptosis.

ext_stim ε-Viniferin + Chemotherapeutic Agent ros Increased ROS ext_stim->ros Induces bax_bcl2 Increased Bax/Bcl-2 Ratio ext_stim->bax_bcl2 Modulates cas8 Caspase-8 Activation ext_stim->cas8 Induces mito Mitochondrial Dysfunction ros->mito Leads to cas9 Caspase-9 Activation mito->cas9 Activates bax_bcl2->mito Promotes cas3 Caspase-3 Activation cas9->cas3 Activates cas8->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes cell_culture Cell Culture (e.g., C6, HepG2) treatment Treatment with ε-Viniferin & Combination Agent cell_culture->treatment prolif_assay Proliferation Assay (WST-1) treatment->prolif_assay apop_assay Apoptosis Assay (TUNEL) treatment->apop_assay casp_assay Caspase Activation (Flow Cytometry) treatment->casp_assay data_analysis Data Analysis & Synergy Determination prolif_assay->data_analysis apop_assay->data_analysis casp_assay->data_analysis

References

Unraveling the Anti-Inflammatory Potential of cis-epsilon-Viniferin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, stilbenoids derived from natural sources have garnered significant attention. Among these, ε-viniferin, a resveratrol dimer, has shown promise. While the trans-isomer of ε-viniferin has been the subject of numerous studies, the biological activities of its cis-isomer remain largely unexplored. This guide provides a comparative analysis of the potential anti-inflammatory pathways of cis-ε-viniferin, drawing insights from its well-studied relatives, trans-ε-viniferin and the isomers of resveratrol. We also benchmark its potential efficacy against established anti-inflammatory agents.

Comparative Analysis of Anti-Inflammatory Activity

Direct quantitative data on the anti-inflammatory activity of cis-ε-viniferin is scarce in the current scientific literature. However, by examining the data for its structural analogs, we can infer its potential mechanisms and relative potency. The following tables summarize key quantitative data for trans-ε-viniferin, resveratrol isomers, and common anti-inflammatory drugs.

Table 1: Inhibition of Key Inflammatory Markers

CompoundTarget/AssayCell Type/SystemIC50 / Effect
trans-ε-Viniferin Anti-adipogenesis activity3T3-L1 cellsMore effective than trans-resveratrol[1]
LDH release (LPS-induced)PC12 neurons co-cultured with N9 microglia51 ± 7.8% inhibition[2]
α-Viniferin COX-2 activity4.9 µM[3]
NO production (LPS-induced)Raw264.7 macrophages2.7 µM[3]
iNOS transcript synthesisRaw264.7 macrophages4.7 µM[3]
trans-Resveratrol COX-1 activityOvine COX-10.86 µM[4]
COX-2 activityHuman COX-23.06 µM[4]
COX-2 mediated PGE2 productionIn vitro~50 µM[4]
cis-Resveratrol COX-2 expressionHuman macrophagesAttenuates expression[5]
PGE2 productionHuman macrophagesAttenuates production[5]
Indomethacin PGE2 productionD. serrate0.45 µM[1]

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50
ε-Viniferin ~80 µM[6]
Resveratrol 81.92 ± 9.17 µM[7]
Vitisin B 129.14 ± 26.13 µM[7]

Elucidating the Signaling Pathways

The anti-inflammatory effects of stilbenoids are primarily mediated through the modulation of key signaling pathways, such as NF-κB and MAPK, and the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX). While the specific pathways for cis-ε-viniferin are yet to be fully characterized, the known mechanisms of its analogs provide a solid foundation for hypothesized actions.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS. Both trans-resveratrol and trans-ε-viniferin have been shown to inhibit the NF-κB pathway, thereby suppressing the downstream inflammatory cascade.[2]

NF_kappa_B_Pathway cluster_stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors LPS LPS/TNF-α IKK IKK LPS->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Inflammatory_Genes activates transcription Viniferin cis-ε-Viniferin (hypothesized) trans-ε-Viniferin Resveratrol Viniferin->IKK inhibits

Figure 1: Hypothesized inhibition of the NF-κB pathway by cis-ε-Viniferin.
The Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced by inflammatory stimuli. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. trans-Resveratrol has been shown to inhibit both COX-1 and COX-2, while cis-resveratrol can attenuate COX-2 expression.[4][5] It is plausible that cis-ε-viniferin also modulates this pathway.

COX_Pathway cluster_inhibitors Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_phys Prostaglandins (Physiological) COX1->Prostaglandins_phys Prostaglandins_infl Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_infl Viniferin cis-ε-Viniferin (hypothesized) Resveratrol Isomers α-Viniferin Viniferin->COX2 inhibits NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX1 inhibits NSAIDs->COX2 inhibits

Figure 2: Potential inhibition of the COX pathway by cis-ε-Viniferin.

Experimental Protocols

To validate the anti-inflammatory effects of cis-ε-viniferin and compare it with other compounds, standardized in vitro assays are essential. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used models for in vitro inflammation studies.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of cis-ε-viniferin, a comparator compound (e.g., trans-ε-viniferin, resveratrol, indomethacin), or vehicle control for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine and nitric oxide measurements).

Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
  • Sample Collection: Collect the cell culture supernatant after the treatment period.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Protein Expression

Western blotting can be used to assess the expression levels of key inflammatory proteins like COX-2 and iNOS, and the phosphorylation status of signaling proteins like IκB and p38 MAPK.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_data Data Analysis & Comparison A Seed RAW 264.7 Macrophages B Pre-treat with Test Compounds A->B C Induce Inflammation with LPS B->C D Nitric Oxide Assay (Griess Reagent) C->D E Cytokine Measurement (ELISA for TNF-α, IL-6) C->E F Protein Expression (Western Blot for COX-2, iNOS, p-IκB) C->F G Quantify Inhibition (IC50 values) D->G E->G F->G H Compare Efficacy of cis-ε-Viniferin vs. Alternatives G->H

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory pathways of cis-ε-viniferin is currently lacking, the data from its structural relatives strongly suggest its potential as a modulator of key inflammatory signaling cascades, including the NF-κB and COX pathways. Its efficacy is likely to be comparable to, and in some cases potentially greater than, its parent molecule, resveratrol.

Future research should focus on direct, head-to-head comparative studies of cis-ε-viniferin against its trans-isomer, resveratrol isomers, and standard anti-inflammatory drugs. Elucidating its precise molecular targets and signaling pathways will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

A Comparative Analysis of the Bioactivity of ε-Viniferin and Other Stilbenoids: An Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative bioactivity of ε-viniferin and other stilbenoids, supported by experimental data and detailed methodologies.

Stilbenoids, a class of natural polyphenols, have garnered significant attention in the scientific community for their diverse pharmacological activities. Among these, resveratrol has been extensively studied. However, its oligomers, such as ε-viniferin, are emerging as potent bioactive molecules with potentially superior properties. This guide provides a comparative overview of the bioactivity of ε-viniferin, with a particular focus on the commonly studied trans-isomer, and other notable stilbenoids. It is important to note that while cis-ε-viniferin exists and can be formed from the trans-isomer through UV irradiation, there is a significant gap in the scientific literature regarding its specific biological activities.[1][2][3] Therefore, this guide will primarily focus on the bioactivity of trans-ε-viniferin and compare it with other well-researched stilbenoids.

Comparative Bioavailability of Stilbenoids

The in vivo efficacy of stilbenoids is largely dependent on their bioavailability. Variations in their chemical structures significantly influence their absorption, metabolism, and ultimately, their activity in the body.

StilbenoidOral Bioavailability (%)Key Metabolic PathwaysReference
trans-ResveratrolLow (<1%)Rapid and extensive glucuronidation and sulfation in the intestine and liver.[4]
PterostilbeneHigh (~80%)More metabolically stable due to fewer hydroxyl groups available for conjugation.[4]
trans-ε-ViniferinLowPoor water solubility and subject to metabolism.[4]

Antioxidant Activity

The antioxidant capacity of stilbenoids is a cornerstone of their therapeutic potential, enabling them to neutralize harmful free radicals and mitigate oxidative stress, a key factor in numerous chronic diseases.

CompoundAssayIC50 (µM)Key FindingsReference
trans-ε-ViniferinDPPH80.12 ± 13.79Similar radical scavenging capacity to resveratrol.
Superoxide Scavenging (DMSO)140Exhibits the best antioxidant capacity in a polar system.[5]
trans-ResveratrolDPPH81.92 ± 9.17Potent free radical scavenger.
4,4'-dihydroxystilbeneβ-carotene bleachingN/A (82% inhibition)Highest antioxidant capacity in an oil/water emulsion system.[5]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its deep violet color. The decrease in absorbance is proportional to the antioxidant activity of the compound.[6][7]

Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol or DMSO).

  • A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Test_Compound Test Compound Stock Solution Mix Mix Test Compound and DPPH Solution Test_Compound->Mix DPPH_Solution DPPH Solution (in Methanol) DPPH_Solution->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

DPPH Assay Workflow

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. Stilbenoids have demonstrated the ability to modulate inflammatory pathways, offering a potential therapeutic avenue. trans-ε-Viniferin has been shown to decrease the production of pro-inflammatory mediators like TNF-α and IL-6.[4]

CompoundCell LineInflammatory StimulusKey EffectReference
trans-ε-ViniferinN9 microgliaLipopolysaccharide (LPS)Reduced neuronal cytotoxicity induced by glial activation.[8]
trans-ResveratrolN9 microgliaLipopolysaccharide (LPS)Reduced neuronal cytotoxicity induced by glial activation.[8]
Experimental Protocol: Cell-Based Anti-inflammatory Assay (NF-κB Activity)

This assay measures the ability of a compound to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[9]

Principle: A reporter cell line (e.g., HEK293) is engineered to contain a luciferase gene under the control of an NF-κB response element. When NF-κB is activated by an inflammatory stimulus (e.g., TNF-α), it binds to the response element and drives the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to NF-κB activity.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration.

  • Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.

  • After incubation, lyse the cells and add a luciferase substrate.

  • Measure the luminescence using a luminometer.

  • A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activation.

Anti_Inflammatory_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection & Analysis Seed_Cells Seed Reporter Cells (e.g., HEK293-NF-κB-luc) Pre_treat Pre-treat with Test Compound Seed_Cells->Pre_treat Stimulate Stimulate with Inflammatory Agent (e.g., TNF-α) Pre_treat->Stimulate Lyse_Cells Lyse Cells & Add Luciferase Substrate Stimulate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data (% Inhibition) Measure_Luminescence->Analyze_Data MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment_incubation Treatment & Incubation cluster_measurement_analysis Measurement & Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate_Compound Incubate (e.g., 24-72h) Treat_Cells->Incubate_Compound Add_MTT Add MTT Solution Incubate_Compound->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (~570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Viability Measure_Absorbance->Calculate_Viability Neuroprotective_Signaling cluster_cellular_effects Cellular Effects cluster_outcomes Neuroprotective Outcomes Stilbenoids Stilbenoids (e.g., ε-Viniferin, Resveratrol) Antioxidant Increased Antioxidant Enzyme Expression Stilbenoids->Antioxidant Anti_inflammatory Reduced Pro-inflammatory Mediators (TNF-α, IL-6) Stilbenoids->Anti_inflammatory Anti_apoptotic Modulation of Apoptotic Proteins Stilbenoids->Anti_apoptotic Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant->Reduced_Oxidative_Stress Reduced_Inflammation Reduced Neuroinflammation Anti_inflammatory->Reduced_Inflammation Increased_Neuronal_Survival Increased Neuronal Survival Anti_apoptotic->Increased_Neuronal_Survival Reduced_Oxidative_Stress->Increased_Neuronal_Survival Reduced_Inflammation->Increased_Neuronal_Survival

References

Safety Operating Guide

Proper Disposal of cis-epsilon-Viniferin: A Step-by-Step Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of cis-epsilon-Viniferin is paramount. This guide provides essential logistical and safety information for its proper handling and disposal.

Immediate Safety and Handling Precautions

Prior to disposal, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses or goggles.
Lab Coat Standard laboratory coat.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

Correctly identify the waste as this compound. Segregate it from other chemical waste to avoid unintended reactions. Do not mix this compound with hazardous waste streams.

Step 2: Container Selection and Labeling

Use a dedicated and clearly labeled waste container for the accumulation of this compound waste. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).

The label should clearly state:

  • Waste Name: "this compound Waste (Non-Hazardous)"

  • Contents: Describe the form of the waste (e.g., solid, in solution with...).

  • Principal Investigator/Lab Contact: Name and contact information.

Step 3: Waste Accumulation and Storage

Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste. The storage area should be away from drains and direct heat sources.

Step 4: Disposal of Solid this compound

For pure, solid this compound, it should be collected in the designated, labeled waste container. Once the container is full, or the experiment is complete, it should be disposed of through the institution's chemical waste program as non-hazardous solid waste.

Step 5: Disposal of this compound in Solution

Aqueous solutions of this compound should not be disposed of down the drain in large quantities due to its slight hazard to aquatic life. Small, incidental amounts from cleaning glassware may be permissible depending on institutional and local regulations, but bulk solutions should be collected.

  • Aqueous Solutions: Collect in a designated, labeled container for non-hazardous aqueous waste.

  • Organic Solvent Solutions: If dissolved in an organic solvent, the entire solution must be treated as hazardous waste and disposed of according to the solvent's disposal requirements.

Step 6: Decontamination of Empty Containers

Empty containers that held this compound should be decontaminated before disposal.

Decontamination Procedure
Step 1 Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
Step 2 Collect the rinsate and dispose of it as chemical waste.
Step 3 Deface or remove the original label.
Step 4 Dispose of the clean, empty container in the appropriate laboratory glass or plastic recycling bin.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path A Identify this compound Waste B Wear Appropriate PPE A->B C Select & Label Waste Container B->C D Solid Waste C->D E Aqueous Solution C->E F Organic Solution C->F G Collect in Non-Hazardous Solid Waste Container D->G H Collect in Non-Hazardous Aqueous Waste Container E->H I Collect in Hazardous Solvent Waste Container F->I J Institutional Chemical Waste Pickup G->J H->J I->J

Caption: Disposal workflow for this compound.

Signaling Pathway for Safe Disposal Decision Making

node_action node_action node_end node_end start Is the waste pure this compound? is_solid Is it a solid? start->is_solid Yes is_aqueous Is it in an aqueous solution? start->is_aqueous No is_solid->is_aqueous No collect_solid Collect as Non-Hazardous Solid Waste is_solid->collect_solid Yes is_organic Is it in an organic solvent? is_aqueous->is_organic No collect_aqueous Collect as Non-Hazardous Aqueous Waste is_aqueous->collect_aqueous Yes collect_hazardous Collect as Hazardous Solvent Waste is_organic->collect_hazardous Yes consult_ehs Consult Institutional EHS for guidance is_organic->consult_ehs No end_disposal Arrange for Waste Pickup collect_solid->end_disposal collect_aqueous->end_disposal collect_hazardous->end_disposal consult_ehs->end_disposal

Caption: Decision-making for this compound disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-epsilon-Viniferin
Reactant of Route 2
cis-epsilon-Viniferin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.